4-(Trifluoromethyl)cinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMAUMHJREENI-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224492 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-92-5, 2062-26-2 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
4-(Trifluoromethyl)cinnamic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry, materials science, and agrochemical development. The presence of the trifluoromethyl group at the para position of the phenyl ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its current and potential applications, with a particular focus on its emerging role in drug discovery as a potential histone deacetylase (HDAC) inhibitor.
Introduction: The Significance of the Trifluoromethyl Group
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. In the context of cinnamic acid, the para-substitution of a -CF3 group enhances its stability and reactivity, making this compound a key precursor for a diverse range of chemical entities with improved biological efficacy and material performance.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for researchers and developers.
Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C10H7F3O2 | [3] |
| Molecular Weight | 216.16 g/mol | [3] |
| CAS Number | 16642-92-5 | [3] |
| Melting Point | 231-233 °C | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| pKa (Predicted) | 4.21 ± 0.10 | Chemicalize |
| LogP (Predicted) | 3.4393 | [3] |
Solubility Profile:
Qualitative solubility analysis indicates that this compound is soluble in a range of common organic solvents. While precise quantitative data is not extensively published, its solubility is governed by the polarity of the solvent and the solute-solvent interactions. The polar carboxylic acid group facilitates dissolution in polar solvents, while the lipophilic trifluoromethyl-substituted phenyl ring contributes to its solubility in less polar environments.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Pyridine | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Sparingly soluble |
Synthesis and Purification
Synthetic Pathway: Knoevenagel Condensation
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid. The weak base, typically pyridine or piperidine, facilitates the reaction, leading to the formation of the α,β-unsaturated carboxylic acid.
Caption: Synthetic scheme for this compound via Knoevenagel condensation.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on established methods for similar syntheses.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water (distilled or deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (2 equivalents), and pyridine (sufficient to dissolve reactants).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing cold water.
-
Acidify the aqueous mixture by the slow addition of concentrated HCl with constant stirring until the pH reaches approximately 2-3. This will cause the crude this compound to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove residual pyridine and other water-soluble impurities.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product. A mixed solvent system of ethanol and water is commonly employed.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven to a constant weight.
Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the identity and purity of synthesized this compound.
Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the vinylic protons (doublets, with a large coupling constant indicative of the trans configuration), aromatic protons (two doublets in the para-substituted pattern), and the carboxylic acid proton (a broad singlet). The aromatic protons adjacent to the -CF3 group will be deshielded. |
| ¹³C NMR | Resonances for the carboxyl carbon, vinylic carbons, and aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.[1] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band), the C=O stretch of the carbonyl group (~1680 cm⁻¹), the C=C stretch of the alkene, and strong C-F stretching bands.[4] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 216. Common fragmentation patterns for cinnamic acids include the loss of a hydroxyl radical (-OH) and the carboxylic acid group (-COOH).[5] |
High-Performance Liquid Chromatography (HPLC) Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Applications in Research and Development
Intermediate in Pharmaceutical and Agrochemical Synthesis
The primary application of this compound is as a versatile building block in organic synthesis. Its unique electronic and steric properties make it an ideal starting material for the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides and fungicides.[1] The trifluoromethyl group often enhances the biological activity and metabolic stability of the final products.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Recent computational studies have highlighted the potential of this compound as an inhibitor of histone deacetylase 8 (HDAC8). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The molecular docking study revealed a high binding affinity of this compound to the active site of HDAC8, with a binding energy of -6.10 kcal/mol.
While these in silico findings are promising, experimental validation through in vitro enzymatic assays is necessary to determine the IC50 value and confirm its inhibitory activity. The development of this compound derivatives could lead to a new class of selective HDAC8 inhibitors with therapeutic potential.
Conclusion
This compound is a compound of significant interest due to the advantageous properties conferred by the trifluoromethyl group. Its straightforward synthesis, well-defined physicochemical characteristics, and versatile reactivity make it a valuable tool for researchers in both academic and industrial settings. The potential for this molecule and its derivatives to act as HDAC inhibitors opens up exciting avenues for future drug discovery efforts. This guide has provided a comprehensive overview of its core properties and practical methodologies to facilitate its effective utilization in the laboratory.
References
- Gomathi, A., et al. (2020). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry - Section A, 59A(10), 1463-1473.
- Howard, J. A. K., et al. (2008). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm, 10, 502-506.
- Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.16642-92-5.
- NIST. (n.d.). 4-Trifluoromethylcinnamic acid.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4-methyl-2-pentanone.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I.
- van der Heijden, R., et al. (1986). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 21(11), 741-749.
- Wiley-VCH. (n.d.). Supporting Information.
- Reddit. (2025, January 13). Crystallization of Methylcinnamate.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. chemscene.com [chemscene.com]
- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
4-(Trifluoromethyl)cinnamic acid CAS number 16642-92-5
An In-Depth Technical Guide to 4-(Trifluoromethyl)cinnamic acid (CAS: 16642-92-5)
Abstract
This technical guide provides a comprehensive overview of this compound (4-TFCA), a versatile fluorinated building block essential for advanced research in medicinal chemistry, materials science, and agrochemicals. The document details the compound's physicochemical properties, spectroscopic characterization, and robust synthesis methodologies, including the Perkin and Heck reactions. By explaining the causality behind experimental choices and applications, this guide serves as a critical resource for researchers, scientists, and drug development professionals. Emphasis is placed on the strategic importance of the trifluoromethyl moiety, which imparts unique characteristics such as enhanced metabolic stability, bioavailability, and material durability.[1][2] Detailed, step-by-step protocols for synthesis and data-rich visualizations are provided to facilitate practical application and further innovation.
Introduction: The Strategic Importance of this compound
This compound, specifically the trans isomer, is an aromatic carboxylic acid distinguished by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring.[3] This substitution is not trivial; the -CF₃ group is a powerful modulator of molecular properties. Its high electronegativity, metabolic stability, and lipophilicity make it a highly sought-after functional group in drug design to enhance membrane permeability, binding affinity, and pharmacokinetic profiles.[2]
Consequently, 4-TFCA has emerged as a crucial intermediate and versatile scaffold.[1][4] Its cinnamic acid backbone provides multiple reactive sites—the carboxylic acid, the alkene, and the aromatic ring—for subsequent chemical modification. This versatility allows for its incorporation into a diverse range of complex molecules, from targeted pharmaceuticals and advanced polymers to next-generation agrochemicals.[1][4] This guide elucidates the core science and practical methodologies associated with this high-value compound.
Physicochemical Properties and Spectroscopic Profile
The reliable identification and use of 4-TFCA depend on a thorough understanding of its physical and spectral characteristics.
Physical and Chemical Properties
The compound is typically a white to off-white crystalline solid, stable under recommended storage conditions.[1][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16642-92-5 | [1][3] |
| Molecular Formula | C₁₀H₇F₃O₂ | [1][3] |
| Molecular Weight | 216.16 g/mol | [1][3] |
| Melting Point | 231-233 °C | [3] |
| Appearance | White to almost white powder/crystal | [1][5] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| pKa | 4.21 ± 0.10 (Predicted) | [3] |
| Storage | Store at room temperature (or 2-8 °C for long-term), sealed in a dry environment | [1][3] |
Characterization Data
Spectroscopic analysis is essential for confirming the structure and purity of 4-TFCA.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. In a typical solvent like DMSO-d₆, the aromatic protons appear as two doublets in the δ 7.8-8.0 ppm range, characteristic of a para-substituted benzene ring. The vinylic protons of the trans-alkene present as two distinct doublets, one around δ 7.6 ppm and the other near δ 6.7 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans geometry.[6] The acidic proton of the carboxyl group is usually observed as a broad singlet at higher chemical shifts (>12 ppm).[7]
-
¹³C NMR Spectroscopy: The carbon spectrum for 4-TFCA in DMSO-d₆ shows the carboxyl carbon at approximately δ 167 ppm. The aromatic and vinylic carbons appear in the δ 119-145 ppm range. The trifluoromethyl carbon signal is typically observed as a quartet due to coupling with the fluorine atoms.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak from approximately 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid dimer. A sharp, strong peak around 1712-1721 cm⁻¹ is indicative of the C=O (carbonyl) stretch. The C=C alkene stretch is observed near 1620-1630 cm⁻¹. Strong C-F stretching vibrations from the -CF₃ group are prominent in the 1100-1350 cm⁻¹ region.[8][9]
-
Crystallography: Single-crystal X-ray diffraction studies have confirmed the structure of trans-4-(trifluoromethyl)cinnamic acid. These studies also revealed that the compound undergoes a fully reversible, temperature-induced phase transition around 131-132 K.[10][11] This transition involves a quadrupling of the unit cell volume upon cooling, a phenomenon stabilized by O-H···O and C-H···O interactions.[10][11]
Synthesis Methodologies: A Practical Guide
Several robust synthetic routes exist for the preparation of 4-TFCA. The choice of method often depends on the available starting materials, required scale, and desired purity. Below are detailed protocols for two common and effective methods.
Method 1: Knoevenagel Condensation
This is a straightforward and widely cited method involving the condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid. The reaction is catalyzed by a base, typically a mixture of pyridine and piperidine.
Causality: This method is favored for its operational simplicity and use of readily available bulk starting materials. The mechanism proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the desired cinnamic acid derivative.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 16642-92-5 [chemicalbook.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound(16642-92-5) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamic Acid: A Keystone Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA), a versatile fluorinated building block with significant applications in pharmaceutical development, materials science, and organic synthesis. We delve into its fundamental molecular structure, physicochemical properties, and detailed spectroscopic and crystallographic characterization. A robust, field-proven protocol for its synthesis via Knoevenagel-Doebner condensation is presented. Furthermore, this guide explores the critical role of the trifluoromethyl moiety in modulating biological activity, with a particular focus on its application in the design of novel therapeutics, such as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of 4-TFCA in their work.
Introduction: The Strategic Importance of Fluorination
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1] The CF₃ group's unique electronic properties—its potent electron-withdrawing nature, high electronegativity, and steric bulk—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] By replacing metabolically vulnerable sites, such as a methyl group, the exceptionally stable C-F bond in a CF₃ group can block enzymatic degradation, thereby increasing a drug's half-life and bioavailability.[1][3]
trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA) is a prominent example of a molecule that leverages these benefits. As a derivative of cinnamic acid, a naturally occurring compound known for a wide range of biological activities, 4-TFCA serves as a crucial intermediate in the synthesis of complex pharmaceuticals and advanced materials.[2] Its rigid backbone, provided by the trans-alkene and phenyl ring, combined with the powerful modulating effects of the para-CF₃ group, makes it a molecule of significant interest.
Molecular Structure and Physicochemical Properties
The structure of 4-TFCA is characterized by a cinnamic acid core, with a trifluoromethyl group substituted at the para (4-position) of the phenyl ring. The molecule predominantly exists as the more stable trans or (E)-isomer due to reduced steric hindrance.
Caption: 2D Chemical Structure of 4-(Trifluoromethyl)cinnamic acid.
The trifluoromethyl group acts as a strong electron-withdrawing substituent, which significantly impacts the electronic distribution across the entire π-system, influencing its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16642-92-5 | [2] |
| Molecular Formula | C₁₀H₇F₃O₂ | [2] |
| Molecular Weight | 216.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 231-233 °C | [3] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |
| pKa (Predicted) | 4.21 ± 0.10 | [3] |
Spectroscopic and Crystallographic Characterization
Unambiguous identification and purity assessment of 4-TFCA are achieved through a combination of standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. In a typical solvent like DMSO-d₆, the vinylic protons appear as two distinct doublets, one around 6.5-6.7 ppm and the other around 7.6-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. The aromatic protons on the substituted phenyl ring typically appear as two doublets between 7.7 and 7.9 ppm. The acidic proton of the carboxyl group is usually observed as a broad singlet at higher chemical shifts (>12 ppm).[4]
-
¹³C NMR Spectroscopy: The carbon spectrum shows characteristic peaks for the carboxyl carbon (~167 ppm), the quaternary carbon attached to the CF₃ group (which may appear as a quartet due to C-F coupling), and other aromatic and vinylic carbons.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong carbonyl (C=O) stretching vibration in the range of 1712-1721 cm⁻¹. C-F stretching vibrations associated with the CF₃ group are typically observed between 1100 and 1200 cm⁻¹.[6]
-
X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the structure of trans-4-(Trifluoromethyl)cinnamic acid, revealing that it crystallizes in the triclinic space group P-1.[1] The crystal structure is stabilized by robust O–H⋯O hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming classic dimeric synthons. Weaker C–H⋯O interactions also contribute to the overall packing.[1] Notably, differential scanning calorimetry has shown that the compound undergoes a fully reversible, temperature-induced phase transition at approximately 131-132 K.[1]
Synthesis Protocol: Knoevenagel-Doebner Condensation
The synthesis of 4-TFCA is reliably achieved via the Knoevenagel-Doebner condensation, a classic and efficient method for forming α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine or DABCO, followed by decarboxylation.[7][8]
Caption: Synthesis of 4-TFCA via Knoevenagel-Doebner Condensation.
Step-by-Step Experimental Protocol
Causality: This protocol utilizes pyridine as both the solvent and the base catalyst. Piperidine is added as a co-catalyst to accelerate the initial condensation step. The subsequent heating facilitates the decarboxylation of the malonic acid adduct to yield the final cinnamic acid product. Acidification is critical for protonating the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and anhydrous pyridine (3-4 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This will neutralize the pyridine and protonate the product.
-
Isolation: A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.[8]
Applications in Research and Drug Development
The unique properties of 4-TFCA make it a valuable building block in several high-value research areas.
Pharmaceutical Intermediates and Drug Design
4-TFCA is a key intermediate in the synthesis of various pharmaceuticals. The presence of the CF₃ group is often a deliberate design choice to enhance the efficacy of drug candidates.[2] It can improve metabolic stability, increase binding affinity through favorable hydrophobic or electrostatic interactions, and modulate the pKa of nearby functional groups.[1][9]
One of the most promising areas of application is in the development of Histone Deacetylase (HDAC) inhibitors . HDACs are enzymes that play a critical role in chromatin remodeling and gene expression.[10] Their overexpression is linked to the progression of various cancers, making them a key therapeutic target.[10][11] Cinnamic acid derivatives, particularly those modified into hydroxamates, are known to act as HDAC inhibitors by chelating the zinc ion in the enzyme's active site.[11][12]
Caption: Role of HDACs and mechanism of inhibition by cinnamic acid derivatives.
Computational docking studies have shown that 4-TFCA has a high binding energy with the histone deacetylase 8 (HDAC8) enzyme, underscoring its potential as a scaffold for developing potent anticancer agents.[6]
Materials Science and Agrochemicals
Beyond pharmaceuticals, 4-TFCA is incorporated into specialty polymers and coatings. The fluorinated group enhances chemical resistance, thermal stability, and durability, making it suitable for demanding industrial applications.[2] It also serves as an intermediate in the synthesis of modern agrochemicals, such as potent herbicides and fungicides, where its unique properties contribute to more effective crop protection solutions.[2]
Conclusion
trans-4-(Trifluoromethyl)cinnamic acid is more than a simple organic molecule; it is a powerful and versatile tool for molecular design. Its well-defined structure, predictable reactivity, and the profound influence of its trifluoromethyl group provide chemists and researchers with a reliable platform for innovation. From enhancing the pharmacokinetic profiles of next-generation pharmaceuticals to improving the durability of advanced materials, the applications of 4-TFCA are both broad and impactful. This guide serves as a foundational resource, providing the technical insights necessary to harness the full potential of this key chemical building block.
References
- Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid.
- Wang, L., et al. (n.d.). Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice. PMC - NIH.
- Wang, D., et al. (n.d.). Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors by Multimodality Molecular Imaging in Living Subjects. PubMed Central.
- Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930).
- Koyu, H., et al. (2024). Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. PubMed.
- Mishra, J. S., et al. (n.d.). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. PubMed Central.
- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(16642-92-5) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. asianpubs.org [asianpubs.org]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors by Multimodality Molecular Imaging in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
4-(Trifluoromethyl)cinnamic acid molecular weight
An In-Depth Technical Guide to 4-(Trifluoromethyl)cinnamic Acid: Properties, Synthesis, and Applications in Drug Development
Executive Summary
This compound, predominantly the trans-isomer, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. The presence of a trifluoromethyl (-CF3) group on the phenyl ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, as well as a component in the development of advanced polymers.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its critical applications for researchers and drug development professionals.
Physicochemical Characterization and Molecular Identity
The defining feature of this compound is the electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring. This group significantly influences the molecule's reactivity, stability, and biological interactions.[1] Its key properties and identifiers are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 216.16 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₇F₃O₂ | [1][2][3][5] |
| CAS Number | 16642-92-5 (trans-isomer) | [2][3] |
| IUPAC Name | (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | [5][6] |
| Synonyms | trans-p-(Trifluoromethyl)cinnamic acid, p-Trifluoromethylcinnamic acid | [3][6] |
| Melting Point | 231-233 °C | [3][7] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Purity | ≥98% (typically by GC or HPLC) | [1][2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8] |
| SMILES String | OC(=O)\C=C\c1ccc(cc1)C(F)(F)F | [2] |
| InChI Key | ANRMAUMHJREENI-ZZXKWVIFSA-N | [5] |
The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance drug efficacy by improving metabolic stability and membrane permeability.[1] Its strong electron-withdrawing nature also impacts the acidity of the carboxylic acid group and the reactivity of the alkene double bond.
Synthesis of this compound
The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid.
Reaction Scheme: Knoevenagel-Doebner Condensation
Caption: Knoevenagel-Doebner condensation workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures for cinnamic acid derivatives.[7][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (2.0 eq), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.
-
Heating: Heat the reaction mixture to 70°C and stir for 18 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]
-
Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the solution to a pH of approximately 4 using concentrated hydrochloric acid. This step protonates the carboxylate intermediate, causing the desired product to precipitate out of the aqueous solution.[7]
-
Workup - Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water until the filtrate is neutral to remove any residual pyridine and hydrochloric acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.[9]
Key Applications in Scientific Research
The unique properties of this compound make it a versatile tool in several research domains.
A. Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a key intermediate in the synthesis of more complex molecules.[1] The trifluoromethyl group is often incorporated into drug candidates to enhance their pharmacokinetic profile, including bioavailability and metabolic stability.[1] Its derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[10] The cinnamic acid scaffold itself is known to interact with various biological targets, and modifications with groups like -CF3 are a key strategy in drug design.[10][11]
B. Analytical Standard in Chromatography
Due to its chemical stability and UV absorbance, trans-4-(Trifluoromethyl)cinnamic acid serves as an excellent internal standard for the quantification of other substances in complex matrices like plasma using High-Performance Liquid Chromatography (HPLC).[7]
Protocol: Use as an Internal Standard for HPLC Analysis
-
Standard Preparation: Prepare a stock solution of trans-4-(Trifluoromethyl)cinnamic acid of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Spiking: Add a precise volume of the internal standard stock solution to all calibration standards and unknown samples before any sample preparation or extraction steps. This ensures that any loss of analyte during processing is mirrored by a proportional loss of the internal standard.
-
Chromatographic Analysis: Perform HPLC analysis using a suitable column (e.g., C18) and mobile phase. Monitor the elution of both the analyte of interest and the internal standard using a UV detector at an appropriate wavelength.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples can then be determined from this curve.
C. Precursor in Materials Science
The alkene moiety of this compound can undergo polymerization or cross-linking reactions, particularly photochemically-induced [2+2] cycloadditions.[12] This reactivity allows for its incorporation into polymers to create materials with enhanced thermal stability, chemical resistance, and specific optical properties, which are valuable for developing specialty coatings and photoresists.[1][12]
D. Investigational Research in Cancer Biology
Recent computational studies have investigated the potential of this compound as a therapeutic agent. Molecular docking studies suggest that it may act as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme class that is a significant target for cancer therapies. While this research is still in the preclinical and computational phase, it highlights an emerging area of interest for the compound's direct biological activity.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for chemists and pharmacologists. Its molecular weight of 216.16 g/mol and its distinct trifluoromethyl-substituted structure provide a reliable foundation for synthesis, analysis, and materials innovation. The continued exploration of its derivatives in drug discovery, particularly in areas like oncology, ensures its relevance in the development of next-generation therapeutics.[10] This guide serves as a foundational resource for professionals leveraging this versatile compound in their research and development endeavors.
References
- NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST Chemistry WebBook.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.16642-92-5.
- Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid.
- PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid.
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
- ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | 16642-92-5 [chemicalbook.com]
- 8. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction to 4-(Trifluoromethyl)cinnamic acid
An In-depth Technical Guide to the Melting Point of 4-(Trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of this compound, a critical physicochemical parameter for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the value to explore the underlying principles of melting point determination, present a validated experimental protocol, and discuss the critical factors that influence its measurement. By synthesizing data from authoritative sources with fundamental scientific principles, this guide serves as a practical resource for laboratory professionals. We will detail the expected melting point range, provide a step-by-step methodology for its accurate determination using the capillary method, and analyze how impurities and crystalline structure can impact the results.
This compound is a halogenated derivative of cinnamic acid. Its structure, featuring a trifluoromethyl group (-CF3) on the phenyl ring, imparts unique electronic properties that make it a valuable building block in medicinal chemistry and materials science. The -CF3 group is a strong electron-withdrawing group and can significantly enhance properties such as metabolic stability and binding affinity in drug candidates. Therefore, ensuring the identity and purity of this starting material is paramount, and melting point analysis is the first and most fundamental step in this verification process.
The Physicochemical Significance of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This is not merely a physical constant but a sensitive indicator of purity. For a pure, crystalline compound, the melting range is typically narrow, often less than 1-2°C. The presence of even small amounts of impurities will generally cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, makes it a powerful and accessible tool for:
-
Identity Confirmation: Comparing the experimentally determined melting point to a reference value can help confirm the identity of the compound.
-
Purity Assessment: A sharp and narrow melting range close to the literature value is a strong indication of high purity.
-
Stability Studies: Changes in melting point over time can indicate degradation of the sample.
Reported Melting Point Data for this compound
Data from leading chemical suppliers provide a consistent, albeit slightly varied, range for the melting point of this compound. These variations can arise from differences in residual impurities from synthesis or the use of different instrumentation for measurement. A summary of reported values is presented below.
| Supplier/Source | Reported Melting Point (°C) | Notes |
| Sigma-Aldrich | 187-191 °C | Corresponds to a purity level of 97% |
| Thermo Fisher Scientific | 187-191 °C | |
| BLD Pharm | 189.2-191.3 °C | Provides a narrower, instrument-recorded range |
| Combi-Blocks | 188-191 °C |
The consensus from these authoritative sources places the expected melting point for high-purity this compound in the range of 187°C to 192°C . An observed melting point below this range or a range broader than 2-3°C would warrant further investigation into the sample's purity.
Authoritative Protocol for Melting Point Determination
The following protocol details the capillary melting point method, a widely accepted and reliable technique for organic compounds.
Principle of the Method
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature is slowly increased, and two points are recorded: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
Experimental Workflow
The workflow ensures accuracy and reproducibility. The rationale behind key steps is provided to emphasize the scientific integrity of the procedure.
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass.
-
Using a spatula, grind the sample into a fine, uniform powder. Causality: A fine powder ensures dense packing and efficient, uniform heat transfer throughout the sample.
-
Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powder until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
Repeat until a column of 3-4 mm of packed sample is achieved. Causality: A tightly packed sample with the correct height prevents sagging and ensures a distinct, observable melting event.
-
-
Instrument Setup and Calibration:
-
Before analysis, verify the calibration of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48.5°C; caffeine, 235°C). Trustworthiness: This step validates that the instrument's temperature reading is accurate.
-
Place the packed capillary into the heating block of the apparatus.
-
-
Measurement:
-
Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (e.g., heat quickly to ~170°C).
-
Crucially , reduce the heating rate to 1-2°C per minute as you approach the expected range. Causality: A slow ramp rate is essential to allow the temperature of the heating block and the sample to equilibrate. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid becomes visible.
-
Continue heating at the slow rate and record the temperature (T2) at which the last solid particle melts into a clear liquid.
-
The result is reported as the range T1 - T2.
-
Factors Influencing Melting Point Integrity
Purity
The presence of a soluble impurity disrupts the crystal lattice of the solid. This requires less energy (a lower temperature) to break the lattice, resulting in a melting point depression. The impurity also creates a solution with the melted solid, a process that occurs over a range of temperatures, leading to a broader melting range.
Core Topic: Solubility Profile of 4-(Trifluoromethyl)cinnamic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoromethyl)cinnamic acid, a pivotal intermediate in pharmaceutical and agrochemical synthesis. While extensive quantitative solubility data in peer-reviewed literature is limited, this document establishes a robust theoretical framework based on the molecule's structural features to predict its behavior in various organic solvents. We synthesize available qualitative data and present a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility. This guide is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring predictable and successful experimental outcomes.
Introduction: The Significance of this compound
This compound (4-TFCA) is a derivative of cinnamic acid, distinguished by a trifluoromethyl (-CF₃) group at the para-position of its phenyl ring.[1] This substitution is not trivial; the -CF₃ group is a powerful modulator of molecular properties. Its high electronegativity and metabolic stability significantly influence the lipophilicity, electronic distribution, and binding affinity of the parent molecule.[2][3] These characteristics make 4-TFCA a valuable building block in medicinal chemistry for creating novel therapeutics and in materials science for developing advanced polymers.[4]
In any synthetic or formulation workflow, understanding a compound's solubility is a primary and critical concern. It dictates the choice of reaction media, affects reaction kinetics, is fundamental to purification processes like crystallization, and is a cornerstone of drug formulation, where it directly impacts bioavailability.[5] This guide addresses the solubility of 4-TFCA from both a theoretical and practical standpoint.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[6][7] The molecular structure of this compound possesses distinct regions of varying polarity, which dictate its interactions with different types of organic solvents.
-
The Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[7] This capability predicts strong interactions and favorable solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).[7]
-
The Phenyl Ring: The aromatic ring is inherently nonpolar and hydrophobic. It interacts with solvent molecules primarily through weaker van der Waals forces.[7] This feature contributes to solubility in solvents with some nonpolar character, such as ethers and chlorinated hydrocarbons.
-
The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[3][7] While it is highly polar, its overall effect is to enhance solubility in less polar and nonpolar environments compared to unsubstituted cinnamic acid.[4] The potent C-F bond also confers high metabolic stability.[3]
The interplay of these three structural components results in a molecule with a nuanced solubility profile, exhibiting solubility across a range of polar and moderately nonpolar organic solvents.
Caption: Molecular features of 4-TFCA influencing solubility.
Qualitative Solubility Data
While precise quantitative data is not widely published, several chemical suppliers and databases provide qualitative solubility information. This data is invaluable for initial solvent screening in synthesis and analysis.[1][7]
| Solvent Class | Solvent Name | Reported Solubility | Reference(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] | |
| Chlorinated | Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] | |
| Ester | Ethyl Acetate | Soluble | [1] |
| Polar Protic | Methanol | Slightly Soluble | [8] |
| Aqueous | Water | Insoluble | [7] |
Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility is required.
Experimental Protocol: Determination of Thermodynamic Solubility
To generate reliable and reproducible quantitative data, a standardized methodology is essential. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the thermodynamic solubility of a solid compound.[7]
Principle
An excess amount of the solid solute (4-TFCA) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The amount of dissolved solute is then determined gravimetrically after careful removal of the solvent.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a clean, dry vial (this is M_vial).
-
Add an excess amount of 4-TFCA to the vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is ~50-100 mg of solid for every 1-2 mL of solvent.
-
Record the exact volume or mass of the solvent added to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 298.15 K).
-
Agitate the mixture for a predetermined period. Causality: The goal is to reach equilibrium. For many compounds, 24-48 hours is sufficient, but a preliminary kinetics study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to confirm that the dissolved concentration is no longer changing.
-
-
Sampling and Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a second pre-weighed vial (this is M_filtered_vial). Causality: Filtration is a crucial step to ensure that no microscopic undissolved solid particles are transferred, which would artificially inflate the measured solubility.
-
-
Analysis (Gravimetric):
-
Weigh the vial containing the filtered saturated solution (M_vial+solution).
-
Remove the solvent under a gentle stream of nitrogen or by using a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Causality: The temperature must be low enough to avoid degradation or sublimation of the solid solute. Constant weight ensures all solvent has been removed.
-
Weigh the vial now containing only the dried solute residue (M_vial+residue).
-
-
Calculation:
-
Mass of dissolved solute: M_solute = M_vial+residue - M_filtered_vial
-
Mass of solvent: M_solvent = (M_vial+solution - M_filtered_vial) - M_solute
-
Solubility ( g/100 g solvent): Solubility = (M_solute / M_solvent) * 100
-
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion and Future Outlook
This compound exhibits a versatile solubility profile, being generally soluble in polar aprotic and chlorinated solvents, with more limited solubility in polar protic media and insolubility in water. This behavior is a direct consequence of its molecular structure, which combines a polar carboxylic acid, a nonpolar phenyl ring, and a lipophilic trifluoromethyl group. For applications requiring precise concentration control, such as pharmaceutical formulation or kinetic studies, the experimental determination of solubility is non-negotiable. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data. As the use of fluorinated intermediates like 4-TFCA continues to grow, the development of predictive computational models and the publication of comprehensive experimental solubility datasets will be essential for accelerating innovation in chemistry and drug discovery.[9][10]
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. Grossmont College. [Link]
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
- Solubility of Organic Compounds. University of Calgary. [Link]
- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]
- Determination and correlation for solubility of aromatic acids in solvents.
- Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Universidad de Zaragoza. [Link]
- Predicting Carboxylic Acid Solubility. Scribd. [Link]
- 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity. PubMed - NIH. [Link]
- Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions. CityUHK Scholars. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Predictive modeling for solubility and bioavailability enhancement.
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized W
- Computational models for the prediction of drug solubility.
Sources
- 1. This compound | 16642-92-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 6. chem.ws [chem.ws]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Spectral Data of 4-(Trifluoromethyl)cinnamic Acid
Abstract
This comprehensive technical guide provides a detailed analysis of the spectral data for trans-4-(trifluoromethyl)cinnamic acid, a compound of significant interest in medicinal chemistry and materials science. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the structural features through spectral interpretation, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. The methodologies for data acquisition are detailed, providing a framework for reproducible and reliable analytical characterization.
Introduction
trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA) is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon. The introduction of the trifluoromethyl (-CF₃) group at the para-position of the phenyl ring significantly alters the electronic properties and lipophilicity of the molecule, making it a valuable building block in drug discovery and a precursor for various functional materials. Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of 4-TFCA in any research and development setting. This guide provides a detailed interpretation of its characteristic spectral data.
Molecular Structure
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-TFCA, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-4-(trifluoromethyl)cinnamic acid, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals for the aromatic, vinylic, and carboxylic acid protons.[1][2]
Table 1: ¹H NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.7 | Singlet (broad) | - | 1H | Carboxylic acid (-COOH) |
| ~7.93 | Doublet | 8.1 | 2H | Aromatic protons (ortho to -CH=CHCOOH) |
| ~7.77 | Doublet | 8.1 | 2H | Aromatic protons (ortho to -CF₃) |
| ~7.69 | Doublet | 16.1 | 1H | Vinylic proton (α to phenyl ring) |
| ~6.71 | Doublet | 16.1 | 1H | Vinylic proton (β to phenyl ring) |
Data sourced from ChemicalBook and supplementary information from the Royal Society of Chemistry.[1][2][3]
Interpretation:
-
Carboxylic Acid Proton: The downfield signal at approximately 12.7 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange with residual water in the solvent.
-
Aromatic Protons: The two doublets in the aromatic region (~7.93 and ~7.77 ppm) correspond to the four protons on the benzene ring. The protons ortho to the electron-withdrawing trifluoromethyl group are deshielded and appear further downfield.
-
Vinylic Protons: The two doublets at ~7.69 and ~6.71 ppm are indicative of the two vinylic protons. The large coupling constant (J = 16.1 Hz) is a hallmark of a trans configuration of the double bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2]
Table 2: ¹³C NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid in DMSO-d₆.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.9 | Carbonyl carbon (-COOH) |
| ~142.6 | Vinylic carbon (β to phenyl ring) |
| ~138.9 | Aromatic carbon (ipso- to -CH=CHCOOH) |
| ~130.6 | Aromatic carbons (ortho to -CH=CHCOOH) |
| ~130.5 (q, J ≈ 32 Hz) | Aromatic carbon (ipso- to -CF₃) |
| ~126.2 (q, J ≈ 4 Hz) | Aromatic carbons (ortho to -CF₃) |
| ~124.1 (q, J ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |
| ~122.8 | Vinylic carbon (α to phenyl ring) |
Data sourced from supplementary information from the Royal Society of Chemistry.[2]
Interpretation:
-
Carbonyl Carbon: The signal furthest downfield (~167.9 ppm) is assigned to the carbonyl carbon of the carboxylic acid.
-
Aromatic Carbons: The aromatic region shows several signals. The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. Similarly, the adjacent aromatic carbons also show smaller quartet splittings.
-
Vinylic Carbons: The two vinylic carbons are observed at approximately 142.6 ppm and 122.8 ppm.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group exhibits a characteristic quartet with a large coupling constant, a definitive feature for this functional group.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for trans-4-(Trifluoromethyl)cinnamic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3066, 3054, 3011 | Medium | C-H stretch (aromatic and vinylic) |
| 1712 | Strong | C=O stretch (carbonyl of carboxylic acid) |
| 1614, 1589, 1544 | Medium | C=C stretch (aromatic and vinylic) |
| 1100-1200 | Strong | C-F stretch (trifluoromethyl group) |
Data sourced from Open Research@CSIR-NIScPR.
Interpretation:
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is a classic indicator of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]
-
C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and vinylic systems.[4]
-
C=O Stretch: The intense band at approximately 1712 cm⁻¹ is due to the carbonyl (C=O) stretching of the carboxylic acid.
-
C=C Stretch: Multiple bands in the 1614-1544 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring and the alkene double bond.
-
C-F Stretch: The strong absorption in the 1100-1200 cm⁻¹ range is characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Key Mass Spectrometry Data for trans-4-(Trifluoromethyl)cinnamic acid.
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100.0 | [M]⁺ (Molecular Ion) |
| 215 | 81.8 | [M-H]⁺ |
| 199 | 25.1 | [M-OH]⁺ |
| 171 | 33.8 | [M-COOH]⁺ |
| 151 | 30.9 | [M-COOH-HF]⁺ or [C₈H₅F₂]⁺ |
| 147 | 27.0 | [C₇H₄F₃]⁺ |
Data sourced from ChemicalBook and MassBank.[3][5]
Interpretation:
-
Molecular Ion Peak: The peak at m/z 216 corresponds to the molecular weight of 4-TFCA (C₁₀H₇F₃O₂), confirming its elemental composition.[3][6]
-
Key Fragment Ions:
-
The loss of a hydrogen radical leads to the peak at m/z 215.
-
The loss of a hydroxyl radical (-OH) from the carboxylic acid group results in the fragment at m/z 199.
-
Decarboxylation (loss of -COOH) gives rise to the prominent fragment at m/z 171.
-
Further fragmentation of the trifluoromethylphenyl ethylene cation can lead to the other observed ions.
-
Experimental Protocol for MS Data Acquisition (Electron Ionization)
Caption: Workflow for EI-MS data acquisition.
Safety and Handling
trans-4-(Trifluoromethyl)cinnamic acid is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust and detailed characterization of trans-4-(trifluoromethyl)cinnamic acid. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the trans stereochemistry of the alkene. The IR spectrum corroborates the presence of key functional groups, including the carboxylic acid, alkene, aromatic ring, and the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and provides insight into the fragmentation pathways. This collection of data and protocols serves as a valuable resource for scientists working with this important chemical entity, ensuring accurate identification and facilitating its use in further research and development.
References
- Jeyavijayan, S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
- The Royal Society of Chemistry. (2012).
- NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]
- NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]
- SpectraBase. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid. SpectraBase. [Link]
- Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930). HMDB. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). HMDB. [Link]
- MassBank. (2008). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. MassBank. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]
Sources
- 1. This compound(16642-92-5) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. This compound(16642-92-5) IR2 [m.chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. massbank.eu [massbank.eu]
- 6. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Introduction: The Significance of the Trifluoromethyl Moiety in Cinnamic Acid Scaffolds
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)cinnamic Acid
This compound is a pivotal building block in the landscape of modern organic synthesis, finding extensive application in pharmaceutical development, agrochemicals, and materials science.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the cinnamic acid backbone imparts unique and highly desirable physicochemical properties. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic; its presence can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][3][4] This makes this compound and its derivatives compelling candidates for drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[1][3] Furthermore, its structural rigidity and electronic properties are leveraged in the creation of advanced polymers and coatings with enhanced durability and chemical resistance.[1][2]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles. We will dissect the core mechanisms, provide validated experimental protocols, and offer field-proven insights into the causal relationships behind experimental choices, empowering researchers to not only replicate these syntheses but also to innovate upon them.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is predominantly achieved through three robust and versatile chemical transformations: the Knoevenagel Condensation, the Perkin Reaction, and the Palladium-Catalyzed Heck Reaction.[5] Each pathway offers a unique set of advantages and challenges, and the optimal choice often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.
Caption: Overview of primary synthetic routes to this compound.
Knoevenagel Condensation: The Aldehyde-Methylene Pathway
The Knoevenagel condensation is a cornerstone of C-C bond formation, valued for its reliability and efficiency.[6] The reaction involves the condensation of an aldehyde, in this case, 4-(trifluoromethyl)benzaldehyde, with an active methylene compound such as malonic acid.[5] This process is catalyzed by a weak base, typically an amine like piperidine in a pyridine solvent, and proceeds through a carbanion intermediate followed by dehydration and, in the case of malonic acid, decarboxylation.[6][7]
Causality and Mechanism
The reaction is initiated by the deprotonation of malonic acid by the base (piperidine), forming a nucleophilic enolate. The strong electron-withdrawing effect of the two carboxylic acid groups makes the methylene protons sufficiently acidic for this step. This enolate then executes a nucleophilic attack on the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. The electrophilicity of this carbonyl is enhanced by the -CF3 group on the aromatic ring.[5] The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of water) to form an α,β-unsaturated dicarboxylic acid, which readily decarboxylates upon heating to yield the final cinnamic acid product.[6]
Caption: Workflow for the Knoevenagel condensation synthesis pathway.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted cinnamic acids.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (approximately 4 volumes relative to the aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 hours.[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 10 volumes).
-
Precipitation: Acidify the aqueous mixture to a pH of 2-3 by slowly adding concentrated hydrochloric acid while stirring in an ice bath. This will precipitate the crude product.[9]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridine and salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield off-white needles of this compound.[8]
Data Summary: Knoevenagel Condensation
| Parameter | Value / Condition | Rationale & Insights |
| Starting Materials | 4-(Trifluoromethyl)benzaldehyde, Malonic Acid | Readily available and highly reactive precursors.[5] |
| Catalyst/Base | Piperidine / Pyridine | Pyridine acts as both a base and a solvent; piperidine is a more effective catalyst for enolate formation.[5] |
| Solvent | Pyridine | High boiling point is suitable for reflux conditions; effectively solubilizes reactants.[9] |
| Temperature | 110-120 °C (Reflux) | Provides the necessary activation energy for dehydration and decarboxylation steps.[5] |
| Reaction Time | 4-12 hours | Duration is dependent on scale and precise temperature control. Monitoring by TLC is crucial to avoid byproduct formation from prolonged heating.[5] |
| Typical Yield | 70-95% | This method is known for high efficiency and good yields.[8][9] |
Perkin Reaction: The Aldehyde-Anhydride Pathway
Developed by William Henry Perkin, this reaction provides a direct route to cinnamic acids via the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a base catalyst.[10] For the synthesis of this compound, 4-(trifluoromethyl)benzaldehyde is reacted with acetic anhydride in the presence of anhydrous sodium acetate.[11]
Causality and Mechanism
The reaction mechanism involves the formation of an enolate from acetic anhydride, facilitated by the sodium acetate base.[12][13] This enolate attacks the carbonyl of 4-(trifluoromethyl)benzaldehyde. The resulting intermediate undergoes dehydration to form a mixed anhydride, which is then hydrolyzed during the aqueous work-up to yield the final α,β-unsaturated acid. A key requirement for this reaction is the use of high temperatures, often around 180 °C, to drive the condensation and dehydration steps to completion.[5][11][12] The use of anhydrous reagents is critical, as moisture can hydrolyze the acetic anhydride, quenching the reaction.[12]
Caption: Workflow for the Perkin reaction synthesis pathway.
Experimental Protocol: Perkin Reaction
This protocol is based on general procedures for the Perkin reaction, adapted for the specified reagents.[11][14]
-
Reagent Preparation: In a round-bottom flask, combine freshly distilled 4-(trifluoromethyl)benzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and finely powdered, anhydrous sodium acetate (0.7 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in a sand or oil bath to 180 °C. Maintain this temperature with vigorous stirring for 3-8 hours.[11] Monitor the reaction by TLC.
-
Hydrolysis: After completion, allow the mixture to cool slightly. Carefully and slowly pour the hot reaction mixture into a beaker of cold water while stirring to hydrolyze the excess acetic anhydride.
-
Isolation: Heat the aqueous mixture to boiling to ensure complete hydrolysis, then cool to room temperature and finally in an ice bath to fully precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system.
Data Summary: Perkin Reaction
| Parameter | Value / Condition | Rationale & Insights |
| Starting Materials | 4-(Trifluoromethyl)benzaldehyde, Acetic Anhydride | Classic, cost-effective reagents. The aldehyde must be pure to avoid side reactions.[5][11] |
| Base | Anhydrous Sodium Acetate | Acts as the catalyst to generate the enolate. Must be anhydrous to prevent premature hydrolysis of the anhydride.[12] |
| Solvent | None (Neat reaction) | The high concentration of reactants at elevated temperatures drives the reaction forward. |
| Temperature | ~180 °C | High thermal energy is required to overcome the activation barrier for this condensation.[5][12] |
| Reaction Time | 3-8 hours | Longer reaction times are typical for this method compared to Knoevenagel.[11][14] |
| Typical Yield | ~70% | Yields are generally moderate to good but can be lower than the Knoevenagel method.[15] |
Heck Reaction: The Palladium-Catalyzed Olefin Pathway
The Mizoroki-Heck reaction is a powerful transition metal-catalyzed C-C bond-forming reaction.[16] It facilitates the coupling of an aryl halide with an alkene.[17] For this synthesis, 4-bromobenzotrifluoride, a readily available starting material, is coupled with acrylic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.[11][18]
Causality and Mechanism
The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations.[19]
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, reacts with 4-bromobenzotrifluoride.[19] The electron-withdrawing -CF3 group activates the C-Br bond, facilitating its oxidative addition to the palladium center to form an Aryl-Pd(II)-Br complex.[11]
-
Migratory Insertion (Carbopalladation): The acrylic acid coordinates to the palladium complex. This is followed by the migratory insertion of the alkene into the Aryl-Pd bond, forming a new C-C bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium center is eliminated, transferring to the metal. This step forms a hydridopalladium complex and releases the final product, this compound.
-
Reductive Elimination: The base (e.g., triethylamine) reacts with the hydridopalladium complex to regenerate the active Pd(0) catalyst, completing the cycle.[19]
Caption: Catalytic cycle workflow for the Heck reaction synthesis.
Experimental Protocol: Heck Reaction
This protocol is adapted from general procedures for palladium-catalyzed Heck couplings.[11]
-
Inert Atmosphere Setup: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon). All reagents and solvents should be anhydrous and degassed.
-
Reagent Loading: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a phosphine ligand (e.g., PPh₃, 2 mol%), 4-bromobenzotrifluoride (1.0 eq), and acrylic acid (1.2 eq).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as DMF or NMP via syringe, followed by the addition of a base like triethylamine (2.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Data Summary: Heck Reaction
| Parameter | Value / Condition | Rationale & Insights |
| Starting Materials | 4-Bromobenzotrifluoride, Acrylic Acid | Utilizes a different set of precursors, offering flexibility based on commercial availability.[18] |
| Catalyst | Pd(OAc)₂, PPh₃ (or other phosphine ligands) | A wide range of palladium catalysts and ligands can be used to optimize the reaction.[20][21][22] |
| Base | Triethylamine (Et₃N), Na₂CO₃, K₃PO₄ | Crucial for regenerating the Pd(0) catalyst at the end of the cycle.[11][21] |
| Solvent | DMF, NMP, Dioxane | Polar aprotic solvents are typically used to solubilize the reaction components, especially the palladium salts.[11][21] |
| Temperature | 80-140 °C | Milder conditions compared to the Perkin reaction, but requires careful control to prevent catalyst degradation.[11][23] |
| Typical Yield | 35-80% | Yields can be variable and are highly dependent on the choice of catalyst, ligand, base, and reaction conditions.[11][15] |
Conclusion and Outlook
The synthesis of this compound can be approached through several robust methodologies. The Knoevenagel condensation offers a high-yield, straightforward route from 4-(trifluoromethyl)benzaldehyde and malonic acid, making it a preferred choice for laboratory-scale synthesis. The Perkin reaction , while classic, requires harsh thermal conditions and offers moderate yields but uses inexpensive reagents. The Heck reaction provides a modern, versatile alternative starting from an aryl halide, offering the potential for broader substrate scope and milder conditions, though it requires careful optimization of the catalytic system.
The selection of a specific pathway will ultimately be guided by the researcher's specific needs, including scale, cost, available equipment, and desired purity. As the demand for fluorinated intermediates in drug discovery and materials science continues to grow, the refinement and optimization of these core synthetic routes remain a critical endeavor for the scientific community.
References
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). SpringerLink. [Online]. Available: [Link]
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2016). SpringerLink. [Online]. Available: [Link]
- Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. [Online]. Available: [Link]
- Clinically Tested this compound Essentials [C1uzjdYy]. People. [Online]. Available: [Link]
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Online]. Available: [Link]
- Understanding the Synthesis and Applications of 4-Bromobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]
- NOTE Perkin Reactions under Microwave Irradiation. Indian Journal of Chemistry. [Online]. Available: [Link]
- How is 4-Bromobenzotrifluoride synthesized - Knowledge - Bloom Tech. (2024). Bloom Tech. [Online]. Available: [Link]
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Online]. Available: [Link]
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. [Online]. Available: [Link]
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). MDPI. [Online]. Available: [Link]
- The preparation method of m-trifluoromethyl cinnamic acid. Google Patents. [Online].
- This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland). LookChem. [Online]. Available: [Link]
- Wittig Reaction. Organic Chemistry Portal. [Online]. Available: [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. [Online]. Available: [Link]
- Perkin reaction. Wikipedia. [Online]. Available: [Link]
- Perkin Reaction. (2021). J&K Scientific LLC. [Online]. Available: [Link]
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Online]. Available: [Link]
- Perkin Condensation: Trans-Cinnamic Acid Synthesis. Studylib. [Online]. Available: [Link]
- 27. A Solvent Free Wittig Reaction. University of Colorado Boulder. [Online]. Available: [Link]
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. [Online]. Available: [Link]
- Mizoroki-Heck Reaction. SynArchive. [Online]. Available: [Link]
- Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Product. (2018). NIH National Library of Medicine. [Online]. Available: [Link]
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. [Online]. Available: [Link]
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. [Online]. Available: [Link]
- 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. [Online]. Available: [Link]
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Online]. Available: [Link]
- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Online]. Available: [Link]
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH. [Online]. Available: [Link]
- Bromination of Cinnamic acid. The Royal Society of Chemistry. [Online]. Available: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. people.csail.mit.edu [people.csail.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bepls.com [bepls.com]
- 8. prepchem.com [prepchem.com]
- 9. The synthesis of 3-(Trifluoromethyl)cinnamic acid_Chemicalbook [m.chemicalbook.com]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. studylib.net [studylib.net]
- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. synarchive.com [synarchive.com]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 22. biolmolchem.com [biolmolchem.com]
- 23. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
The Advent of a Fluorinated Workhorse: A Technical History of 4-(Trifluoromethyl)cinnamic Acid
For decades, the strategic incorporation of fluorine into organic molecules has been a cornerstone of innovation in medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, has emerged as a critical substituent for modulating the physicochemical and biological properties of parent compounds. This in-depth technical guide delves into the discovery and history of a key building block in this domain: 4-(Trifluoromethyl)cinnamic acid. We will explore the historical context of its emergence, detail the foundational synthetic methodologies, and examine its subsequent applications that have solidified its importance for researchers, scientists, and drug development professionals.
A New Element on the Organic Frontier: The Dawn of Organofluorine Chemistry
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts at its isolation. It wasn't until 1886 that Henri Moissan successfully isolated fluorine, a feat that earned him the Nobel Prize in Chemistry and opened the door to a new field of chemical synthesis.
The introduction of the trifluoromethyl group into aromatic systems was a significant milestone. Early methods were often harsh and limited in scope. However, by the mid-20th century, the development of more reliable trifluoromethylating reagents and a deeper understanding of reaction mechanisms paved the way for the synthesis of a wide array of novel fluorinated compounds. It is within this fertile scientific landscape that this compound likely first emerged, not as a singular discovery, but as a logical progression in the exploration of trifluoromethylated aromatic compounds.
The Probable Genesis: Classic Reactions Applied to a Novel Substrate
While a definitive first synthesis publication for this compound is not readily apparent in the historical literature, its structure strongly suggests its initial preparation via well-established named reactions of the era. The most probable routes would have utilized the commercially available 4-(trifluoromethyl)benzaldehyde as a key starting material. The strong electron-withdrawing nature of the trifluoromethyl group at the para position enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for condensation reactions.
Two classic reactions stand out as the most likely candidates for the initial synthesis of this compound: the Perkin reaction and the Knoevenagel condensation.
The Perkin Reaction: A Historical Pillar of Cinnamic Acid Synthesis
Developed by William Henry Perkin in 1868, the Perkin reaction is a powerful method for the synthesis of α,β-unsaturated aromatic acids.[1][2] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[1]
Conceptual Workflow for the Perkin Reaction Synthesis of this compound
Caption: Perkin Reaction Workflow
Detailed Experimental Protocol (Perkin Reaction):
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-(trifluoromethyl)benzaldehyde (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 180 °C with continuous stirring for 5-8 hours.
-
Workup: Allow the mixture to cool to room temperature and then pour it into a beaker of cold water.
-
Hydrolysis and Precipitation: Add a solution of sodium carbonate to the aqueous mixture until it is alkaline, and then steam distill to remove any unreacted aldehyde. Filter the hot solution.
-
Isolation: Cool the filtrate and acidify with dilute hydrochloric acid. The this compound will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.
The Knoevenagel Condensation: A Versatile Alternative
The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, offers a milder and often more efficient route to cinnamic acid derivatives.[3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[3]
Conceptual Workflow for the Knoevenagel Condensation Synthesis of this compound
Caption: Knoevenagel Condensation Workflow
Detailed Experimental Protocol (Knoevenagel Condensation):
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine (used as both solvent and catalyst).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
Workup: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent to obtain pure this compound.
Physicochemical Properties and Spectroscopic Characterization
The introduction of the trifluoromethyl group at the para-position of the cinnamic acid backbone significantly influences its physicochemical properties.
| Property | Value |
| Molecular Formula | C10H7F3O2 |
| Molecular Weight | 216.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 231-234 °C |
| CAS Number | 16642-92-5 (for trans-isomer) |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons with a large coupling constant indicative of the trans configuration, as well as signals for the aromatic protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the carboxylic acid carbon, the vinyl carbons, the aromatic carbons, and the trifluoromethyl carbon (a quartet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and strong C-F stretching vibrations.
A Versatile Building Block: Applications in Research and Development
The unique electronic properties conferred by the trifluoromethyl group have made this compound a valuable and versatile building block in several areas of research and development.
-
Pharmaceutical Development: The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.
-
Agrochemicals: It is utilized in the synthesis of novel herbicides and fungicides, where the trifluoromethyl moiety contributes to the potency and stability of the active ingredients.
-
Materials Science: The compound is incorporated into polymers and coatings to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.
Conclusion
From its probable origins in the mid-20th century, born from classic organic reactions applied to the then-emerging field of organofluorine chemistry, this compound has evolved into an indispensable tool for chemists across multiple disciplines. Its straightforward synthesis, coupled with the profound impact of the trifluoromethyl group on molecular properties, ensures its continued relevance in the ongoing quest for novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The history of this compound serves as a testament to the power of fundamental synthetic methodologies to unlock new frontiers in chemical innovation.
References
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
- Perkin, W. H. (1877). On some hydrocarbons obtained from the homologues of cinnamic acid; and on anethol and its homologues. Journal of the Chemical Society, 32, 660-674.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Rosen, T. (1991). The Perkin Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 395-408). Pergamon Press.
- Jones, G. (1967).
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press.
- Wikipedia. (2023). Perkin reaction.
- Wikipedia. (2023). Knoevenagel condensation.
- askIITians. (2025). Write a short note on the Perkin reaction.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
- Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf.
- Wikipedia. (2023). 4-Trifluoromethylbenzaldehyde.
- Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid.
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
- ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction.
- Beilstein Journals. (2019). Unexpected polymorphism during a catalyzed mechanochemical Knoevenagel condensation.
Sources
4-(Trifluoromethyl)cinnamic acid reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 4-(Trifluoromethyl)cinnamic acid
Abstract
This compound (4-TFCA) is a pivotal building block in modern synthetic chemistry, with profound applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the trifluoromethyl (CF3) group on the phenyl ring imparts unique electronic properties that significantly modulate the molecule's reactivity, stability, and biological interactions. This guide provides a comprehensive technical overview of 4-TFCA, detailing the reactivity of its constituent functional groups—the carboxylic acid, the alkene bridge, and the substituted aromatic ring. We further explore its stability under various stress conditions, including thermal, photolytic, and pH-driven degradation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and an authoritative grounding in the core chemistry of this versatile compound.
Core Chemical and Physical Properties
The physicochemical properties of 4-TFCA are fundamental to its handling, reaction setup, and purification. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the carboxylic acid (lower pKa) compared to unsubstituted cinnamic acid and significantly influences its solubility and crystalline structure.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃O₂ | [1][2] |
| Molecular Weight | 216.16 g/mol | [1][3] |
| CAS Number | 16642-92-5 | [2] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 231-233 °C | [1][2][3][4] |
| pKa (Predicted) | 4.21 ± 0.10 | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Storage | Store at 2-8°C in a dry, dark place | [1] |
Section 1: Chemical Reactivity Profile
The chemical behavior of 4-TFCA is a composite of its three key functional regions: the carboxylic acid, the α,β-unsaturated alkene, and the trifluoromethyl-substituted phenyl ring. The potent inductive effect of the CF3 group deactivates the phenyl ring and enhances the electrophilicity of the conjugated system, defining its reaction pathways.[5]
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a vast library of compounds through esterification and, most notably, amidation.
Amidation
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[6] Coupling 4-TFCA with primary or secondary amines yields cinnamamides, a class of compounds with significant biological activity.[7] The reaction requires the activation of the carboxylic acid to overcome its inherent low electrophilicity. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose due to their efficiency and the ease of removal of the urea byproduct.
This protocol describes a self-validating system for synthesizing N-aryl cinnamamides, a common scaffold in drug discovery. The causality behind the choice of reagents is critical: EDC activates the carboxylic acid, while a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and the ammonium salt formed from the amine, driving the reaction forward without competing in the coupling.
Objective: To synthesize N-(4-methoxyphenyl)-4-(trifluoromethyl)cinnamamide.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.1 eq)
-
EDC.HCl (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Amine Addition: Add p-anisidine and triethylamine to the solution and stir for 10 minutes at room temperature.
-
Activation: Add EDC.HCl portion-wise to the stirred mixture. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure amide.
Caption: Mechanism of EDC-mediated amide coupling.
Reactions of the Alkene Double Bond
The conjugated C=C double bond is susceptible to both reduction and cycloaddition reactions.
Hydrogenation
The alkene can be selectively reduced to the corresponding alkane, yielding 4-(trifluoromethyl)dihydrocinnamic acid, without affecting the aromatic ring or the carboxylic acid. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Photodimerization
A characteristic reaction of cinnamic acids, particularly in the solid state, is [2+2] photodimerization upon exposure to UV light.[8][9] This reaction leads to the formation of cyclobutane derivatives (truxillic and truxinic acids). This reactivity is a critical consideration for the handling and storage of 4-TFCA, as photodegradation can lead to the formation of impurities.[8]
Caption: Solid-state photodimerization of 4-TFCA.
Reactions of the Aromatic Ring
The trifluoromethyl group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution (EAS).[5] This is due to its strong electron-withdrawing inductive effect, which reduces the electron density of the phenyl ring, making it less nucleophilic. Consequently, forcing conditions (e.g., strong acids, high temperatures) are required for reactions like nitration or halogenation, with substitution occurring primarily at the meta-position relative to the cinnamoyl group.
Section 2: Stability Profile
While the CF3 group enhances the overall chemical stability of the molecule, 4-TFCA is susceptible to degradation under specific environmental conditions.[1] A thorough understanding of its stability is paramount for ensuring its quality and integrity in pharmaceutical formulations and material applications.
Key Factors Influencing Stability
-
Photostability: As with other cinnamic acid derivatives, 4-TFCA is sensitive to light, particularly UV radiation.[8] The primary photodegradation pathways are cis-trans isomerization of the double bond and the previously discussed [2+2] cycloaddition.[8][10] To mitigate this, the compound and its solutions should always be stored in amber vials or protected from light.[8]
-
Thermal Stability: 4-TFCA exhibits high thermal stability in its solid form, as indicated by its high melting point (231-233 °C).[2][4] However, prolonged exposure to extreme temperatures, especially in solution, can potentially lead to decarboxylation or other degradation pathways.[11]
-
pH Stability: The stability of 4-TFCA in solution is pH-dependent. While the molecule is generally stable, extreme pH conditions can catalyze hydrolysis or other reactions. Studies on related compounds show that increasing the pH can decrease the rate of photodegradation.[12]
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly in solutions containing oxidizing agents or exposed to air over long periods.[11]
Recommended Handling and Storage
Based on safety data sheets and best practices, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[1][13] The area should be well-ventilated.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] The compound is classified as a skin, eye, and respiratory irritant.[16] Avoid creating dust.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]
Protocol: Development of a Stability-Indicating Assay Method (SIAM)
A SIAM is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation. The protocol below outlines a systematic approach to developing an HPLC-based SIAM for 4-TFCA, a trustworthy system for quality control.
Objective: To develop and validate an HPLC method capable of separating 4-TFCA from all potential degradation products generated under forced stress conditions.
Forced Degradation Study: The principle is to subject solutions of 4-TFCA to stress conditions that are harsh enough to induce degradation (typically 5-20%) without completely decomposing the molecule. This ensures that potential degradation products are generated and can be chromatographically resolved.[11]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Solution heated at 80°C for 72 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
General HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of 4-TFCA (typically near its λmax).
-
Procedure:
-
Prepare a stock solution of 4-TFCA in a suitable solvent (e.g., methanol or acetonitrile).
-
Apply each stress condition to separate aliquots of the stock solution. Include an unstressed control sample.
-
Analyze all samples by HPLC. Optimize the gradient to achieve baseline separation between the parent 4-TFCA peak and any new peaks corresponding to degradation products.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Caption: Workflow for developing a stability-indicating assay method.
Section 3: Biodegradation Pathways
Beyond laboratory stability, the environmental fate of 4-TFCA is an important consideration. Studies on the microbial degradation of 4-fluorocinnamic acid have shown that certain bacterial consortia can completely mineralize the compound.[17][18] The primary degradation mechanism involves a β-oxidation of the side chain, which converts 4-fluorocinnamic acid into 4-fluorobenzoic acid.[19] This intermediate is then further metabolized, typically via ring cleavage pathways, demonstrating a potential route for environmental remediation.[18][19]
Conclusion
This compound is a robust and versatile synthetic intermediate whose reactivity is dominated by the interplay between its carboxylic acid, alkene, and electron-deficient aromatic ring. The CF3 group enhances its chemical stability and provides a handle for tuning its biological properties, making it a valuable component in drug discovery and materials science.[1] However, its susceptibility to photodegradation is a critical parameter that must be carefully managed through proper storage and handling. The protocols and insights provided in this guide offer a framework for the effective utilization of 4-TFCA, enabling researchers to harness its full potential while ensuring the integrity and validity of their experimental outcomes.
References
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
- Superacid-catalyzed reactions of cinnamic acids and the role of superelectrophiles. PubMed. [Link]
- Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calcul
- Photodegradation of Cinnamic Acid in Different Media | Request PDF.
- Electron-Transfer Reaction of Cinnamic Acids and Their Methyl Esters with the DPPH. Radical in Alcoholic Solutions | Request PDF.
- Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- This compound, CasNo.16642-92-5.
- Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy | Request PDF.
- Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. PMC - NIH. [Link]
- The reaction of cinnamaldehyde and cinnam(o)
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. NIH. [Link]
- Electrochemical 3-Component Synthesis of Alkenesulfonates from Cinnamic Acids, SO2 and Alcohols. ChemRxiv. [Link]
- Trifluoromethanesulfonic acid - Szabo-Scandic. Szabo-Scandic. [Link]
- Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. The Royal Society of Chemistry. [Link]
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. [Link]
- 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]
- Synthesis of Cinnamic Acid Derivatives.
- Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]
- Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Springer. [Link]
- Amide coupling reaction in medicinal chemistry.
- Trifluoromethyl
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16642-92-5 [chemicalbook.com]
- 3. trans-4-(Trifluoromethyl)cinnamic acid 99 16642-92-5 [sigmaaldrich.com]
- 4. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. synquestlabs.com [synquestlabs.com]
- 15. trans-4-(Trifluoromethyl)cinnamic acid | 16642-92-5 [sigmaaldrich.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Keystone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super-Methyl" Group
In the intricate world of medicinal chemistry, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. Among the vast arsenal of chemical motifs, the trifluoromethyl (CF3) group has emerged as a uniquely powerful tool.[1][2] Often used as a bioisostere for a methyl group or even a chlorine atom, its incorporation into a drug candidate can profoundly and beneficially alter physicochemical and biological properties.[3][4] The introduction of -CF3 can dramatically improve a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][5][6][7][8] This guide provides an in-depth exploration of the biological activities of trifluoromethylated compounds, detailing the mechanistic underpinnings of their advantages and providing practical methodologies for their evaluation.
Part I: The Physicochemical and Biological Impact of Trifluoromethylation
The remarkable influence of the trifluoromethyl group stems from the unique properties of the fluorine atoms. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond are central to the group's effects.[3][9]
Enhanced Metabolic Stability
A primary driver for incorporating a CF3 group is to enhance a drug's metabolic stability.[1][9] The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen (C-H) bond (485.3 kJ/mol vs. 414.2 kJ/mol).[10][11] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are major players in drug metabolism.[1][3]
By strategically placing a CF3 group at a known or suspected site of oxidative metabolism, that metabolic pathway can be effectively blocked.[3] This "metabolic switching" leads to several favorable outcomes:
-
Longer Drug Half-Life: Reduced metabolic clearance results in a longer half-life (t½), potentially allowing for less frequent dosing.[1][3]
-
Improved Bioavailability: By preventing first-pass metabolism in the liver, more of the active drug can reach systemic circulation.[9]
-
Predictable Pharmacokinetics: Blocking a major metabolic route can lead to a more consistent and predictable pharmacokinetic profile among patients.[3]
Caption: Metabolic blocking by trifluoromethylation.
Modulation of Physicochemical Properties
The CF3 group significantly influences a molecule's lipophilicity and electronic character, which are critical for its absorption, distribution, and target interaction.
-
Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][9] This is quantified by the Hansch-Fujita parameter (π), which for the CF3 group is +0.88.[10][11] This increased lipophilicity can improve absorption and distribution to the target site.[1][12]
-
Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the electron distribution of a molecule, particularly when attached to an aromatic ring.[1][2][10] This can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and its ability to form key hydrogen bonds or electrostatic interactions with its biological target.[1][13]
Enhanced Target Binding Affinity
The trifluoromethyl group can improve how a drug binds to its target protein through several mechanisms:
-
Hydrophobic Interactions: Its lipophilic nature allows it to fit snugly into hydrophobic pockets within a protein's binding site, increasing binding affinity.[12]
-
Steric and Conformational Effects: While relatively small, the CF3 group is larger than a hydrogen atom and can influence the molecule's preferred conformation. This can lock the drug into a shape that is more complementary to the binding site, leading to higher potency and selectivity.[1]
-
Electrostatic Interactions: The strong electronegativity of the CF3 group can lead to favorable electrostatic interactions with the protein target, further enhancing binding.[10]
Caption: Enhanced ligand-receptor binding with a CF3 group.
Part II: Case Studies in Drug Development
The theoretical benefits of trifluoromethylation are borne out in numerous FDA-approved drugs where the CF3 group is critical to their success.[4][13][14]
Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15][16] The molecule features a trifluoromethyl group on its pyrazole ring.[15][16] This CF3 group is crucial for providing superior selectivity and potency for the COX-2 enzyme over the related COX-1 enzyme.[15] A trifluoromethyl analogue of celecoxib, where the methyl group is also replaced by CF3, showed significantly lower COX-2 inhibitory activity, highlighting the precise role of each group in defining the drug's activity profile.[17][18]
Sitagliptin (Januvia)
Sitagliptin is a medication used to treat type 2 diabetes by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[19][20] Its chemical structure includes a trifluoromethyl-substituted triazolopyrazine core.[19][21] This CF3 group is instrumental in the molecule's potent and selective inhibition of the DPP-4 enzyme, which in turn increases levels of incretin hormones that help control blood sugar.[19][22]
| Drug | Parent Moiety | Trifluoromethylated Moiety | Key Improvement with -CF3 |
| Fluoxetine (Prozac) | Phenoxyphenylpropylamine | p-(Trifluoromethyl)phenoxy | Increased potency for serotonin reuptake inhibition by 6-fold compared to non-fluorinated analog.[13] |
| Celecoxib (Celebrex) | Pyrazole | 3-(Trifluoromethyl)pyrazole | Provides superior selectivity and potency for COX-2 inhibition.[15] |
| Sitagliptin (Januvia) | Triazolopyrazine | 3-(Trifluoromethyl)triazolopyrazine | Essential for potent and selective inhibition of the DPP-4 enzyme.[19][21] |
Part III: Experimental Methodologies
Evaluating the impact of trifluoromethylation requires robust experimental protocols. The in vitro metabolic stability assay using liver microsomes is a fundamental experiment to quantify the resistance of a compound to metabolism.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[3][23][24]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylated compound compared to its non-fluorinated analog.[3][24]
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)[25]
-
Test compounds (trifluoromethylated and non-fluorinated analog)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[25]
-
100 mM Potassium phosphate buffer (pH 7.4)[25]
-
NADPH regenerating system (Cofactor solution)[26]
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well incubation plates, incubator/shaker (37°C), centrifuge[3]
-
LC-MS/MS system for analysis[3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. nbinno.com [nbinno.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. arlifesciences.com [arlifesciences.com]
- 23. bioivt.com [bioivt.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. mercell.com [mercell.com]
- 26. One moment, please... [mttlab.eu]
A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Cinnamic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Cinnamic Acid Properties
Cinnamic acid and its derivatives are a well-established class of compounds, recognized for their presence in natural products and their versatile applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The core structure, a phenyl ring attached to an acrylic acid moiety, provides a robust scaffold for chemical modification. Among the vast array of possible modifications, the introduction of fluorine has emerged as a premier strategy in modern medicinal chemistry.[3][4][5]
The strategic incorporation of fluorine—the most electronegative element—into the cinnamic acid framework is not a trivial substitution. It profoundly alters the molecule's electronic distribution, conformation, and intermolecular interactions. These alterations translate into significant, and often predictable, changes in fundamental physicochemical properties such as acidity (pKa), lipophilicity (logP), solubility, and metabolic stability.[3][6][7] Understanding these shifts is critical for drug development professionals, as these properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[3]
This guide provides an in-depth analysis of the core physicochemical properties of fluorinated cinnamic acids. Moving beyond a simple recitation of data, we will explore the underlying chemical principles, present detailed and validated experimental protocols for their determination, and offer insights grounded in years of application science.
Core Physicochemical Properties: A Quantitative Comparison
The substitution of hydrogen with fluorine on the cinnamic acid scaffold induces measurable changes in key molecular descriptors. The location of the fluorine atom (e.g., ortho-, meta-, para- position on the phenyl ring) further refines these effects.
Acidity (pKa): The Inductive Effect of Fluorine
A molecule's acid dissociation constant (pKa) is a measure of its tendency to donate a proton.[8][9] For carboxylic acids like cinnamic acid, this value is crucial as it determines the compound's charge state at a given physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Fluorine's potent electron-withdrawing inductive effect is the primary driver of changes in acidity. By pulling electron density away from the carboxylic acid group, it stabilizes the resulting carboxylate anion formed upon deprotonation. This stabilization facilitates the release of the proton, making the acid stronger and thus lowering its pKa value.[3] The magnitude of this effect is dependent on the fluorine's proximity to the carboxylic acid group, though this is transmitted through the conjugated system of the molecule.
Lipophilicity (logP): A Balance of Polarity and Hydrophobicity
The partition coefficient (logP) quantifies a compound's lipophilicity, or preference for a lipid-like environment (n-octanol) versus an aqueous one.[10] This parameter is a cornerstone of drug design, heavily influencing a molecule's ability to cross biological membranes.[11]
The effect of fluorination on logP is more complex than its effect on pKa. While the highly polar C-F bond can decrease lipophilicity in some contexts, the fluorine atom is also small and can participate in hydrophobic interactions, sometimes increasing lipophilicity.[3][7] The overall change in logP is often modest and highly dependent on the specific molecular environment and the position of the fluorine atom.[3]
Solubility and Thermochemical Properties
Fluorinated cinnamic acids are generally crystalline solids.[12][13] They exhibit limited solubility in water but are readily soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[12][14][15] This reflects their molecular structure, which contains both a polar carboxylic acid group and a larger, predominantly hydrophobic fluorophenyl ring.[16]
Thermochemical properties, such as the melting point, are also influenced by fluorination, which can alter the crystal lattice energy through changes in intermolecular forces like dipole-dipole interactions.
Data Summary: Physicochemical Properties
The table below summarizes key physicochemical data for cinnamic acid and its common fluorinated analogs. Note that experimental values can vary slightly based on the determination method, while predicted or calculated values offer useful estimates.
| Compound | Structure | pKa | logP | Melting Point (°C) |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[3] | 133-136 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted)[3] | 1.9 (Computed)[3] | 178-180[6] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[3] | 2.2 (Predicted)[3] | 162-164[6] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 3.99[14] | 1.92[3][16][17] | 209-210[6][16] |
Experimental Protocols: A Framework for Self-Validating Measurement
The generation of reliable and reproducible physicochemical data hinges on robust experimental design. The following protocols are presented not merely as steps, but as self-validating systems where the causality of each action is understood.
Workflow 1: Determination of Acidity (pKa) by Potentiometric Titration
This method directly measures the pH of a solution as a function of added titrant, allowing for the precise determination of the pKa at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of the fluorinated cinnamic acid. If aqueous solubility is low, use a water/co-solvent mixture (e.g., water/methanol) and perform the necessary corrections.[3]
-
Prepare and accurately standardize a ~0.1 M solution of NaOH.
-
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy across the titration range.[3]
-
Titration:
-
Place a known volume (e.g., 25 mL) of the acid solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). Allow the pH reading to stabilize after each addition before recording the value.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added. This will generate a sigmoidal titration curve.[18]
-
The equivalence point is the point of maximum slope on the curve (inflection point).
-
The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.[18]
-
Workflow 2: Determination of Lipophilicity (logP) by the Shake-Flask Method
This is the "gold standard" method for logP determination, based on the direct measurement of a compound's concentration in two immiscible phases at equilibrium.[11][19][20]
Caption: Workflow for logP determination by the shake-flask method.
Detailed Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the experiment.[11]
-
Partitioning:
-
Add a known amount of the fluorinated cinnamic acid to a mixture of the pre-saturated n-octanol and aqueous buffer. The amount should be low enough to avoid saturation in either phase.
-
Seal the container and shake it at a constant temperature until equilibrium is achieved (typically several hours to 24 hours).[10]
-
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.[3]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[3][21]
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]
-
logP is the base-10 logarithm of P.
-
Note: For high-throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) methods can provide a rapid estimation of logP by correlating a compound's retention time with the known logP values of a set of standards.[22][23][24][25][26]
Workflow 3: Determination of Thermodynamic Solubility
This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature and pH when the solution is in equilibrium with the solid compound.[27][28][29]
Caption: Workflow for thermodynamic solubility assay.
Detailed Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid fluorinated cinnamic acid to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.[27]
-
Incubation: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[27]
-
Equilibration: Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.[21][30]
-
Separation and Analysis:
-
After incubation, separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Quantify the concentration of the compound in the clear supernatant using a validated HPLC-UV or LC-MS/MS method.[28][30]
-
Spectroscopic Characterization: The Utility of ¹⁹F NMR
While standard ¹H and ¹³C NMR are essential for structural confirmation, ¹⁹F NMR spectroscopy is a uniquely powerful tool for analyzing fluorinated compounds.[31][32]
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive and easy to detect.[33][34]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a very large chemical shift dispersion (typically spanning over 400 ppm), which minimizes signal overlap and makes even subtle differences in the electronic environment of the fluorine atom easy to discern.[33][34]
-
Structural Elucidation: The chemical shift of the fluorine signal provides direct information about its local environment. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about molecular connectivity, aiding in definitive structure elucidation.[4][31]
The diagram below illustrates the fundamental relationship between fluorination and its cascading effects on the properties and, ultimately, the biological applicability of cinnamic acids.
Caption: Influence of fluorination on physicochemical and biological properties.
Conclusion
The incorporation of fluorine into the cinnamic acid scaffold is a powerful and versatile strategy for fine-tuning physicochemical properties. Fluorination predictably increases acidity through strong inductive effects and modulates lipophilicity and solubility in a context-dependent manner. These modifications are not merely academic; they have profound implications for drug discovery, directly influencing a compound's ADME profile and biological activity.[1][35] A thorough understanding and precise measurement of these properties, using the robust methodologies outlined in this guide, are essential for any researcher aiming to rationally design and develop novel fluorinated cinnamic acid-based therapeutics and materials.
References
- Vertex AI Search Result. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Cambridge MedChem Consulting. LogP/D.
- Zhu, C., Jiang, L., Chen, W., & Xu, X. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
- Neuhoff, S., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development.
- ResearchGate. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
- Protocols.io. (2024). LogP / LogD shake-flask method.
- Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
- BioDuro. ADME Solubility Assay.
- LookChem. 4-Fluorocinnamic acid 459-32-5 wiki.
- ACD/Labs. LogP—Making Sense of the Value.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- BenchChem. (2025). Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals.
- CymitQuimica. CAS 14290-86-9: trans-4-Fluorocinnamic acid.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
- Gsponer, N. S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- Evotec. Thermodynamic Solubility Assay.
- Juelun Chemical. 3-Fluorocinnamic Acid Exporter | Fluoroaryl Intermediate in Bulk.
- Hafez, H. N., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 26(11), 3195.
- Shishkin, M. A., et al. (2023). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 6(1), 1-10.
- Rahimpour, E., & Al-Ghananeem, A. M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 21-28.
- Guidechem. 4-Fluorocinnamic acid 459-32-5.
- Sluiter, B., & von der Heijden, R. (2013). Development of Methods for the Determination of pKa Values. Drug Discovery and Development - From Molecules to Medicine.
- YouTube. (2021). 1c - Find and estimate pKa values.
- ChemicalBook. 2-Fluorocinnamic acid synthesis.
- Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712.
- LibreTexts Chemistry. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
- Li, W. T., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 496-506.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid.
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- Cheméo. Chemical Properties of 4-Fluorocinnamic acid (CAS 459-32-5).
- Ruwizhi, N., Aderibigbe, B. A., & Atim, A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.
- ResearchGate. (2025). (PDF) Fluorinated Organic Chemicals: A Review.
- ResearchGate. (2025). Fluorine substituent effects (on bioactivity).
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Page loading... [guidechem.com]
- 13. CAS 14290-86-9: trans-4-Fluorocinnamic acid | CymitQuimica [cymitquimica.com]
- 14. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 15. 3-Fluorocinnamic Acid Exporter | Fluoroaryl Intermediate in Bulk [cinnamic-acid.com]
- 16. guidechem.com [guidechem.com]
- 17. 4-Fluorocinnamic acid (CAS 459-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. enamine.net [enamine.net]
- 22. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 25. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 26. acdlabs.com [acdlabs.com]
- 27. In-vitro Thermodynamic Solubility [protocols.io]
- 28. evotec.com [evotec.com]
- 29. researchgate.net [researchgate.net]
- 30. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 32. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 33. alfa-chemistry.com [alfa-chemistry.com]
- 34. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 35. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Contextualizing 4-(Trifluoromethyl)cinnamic Acid in Modern Research
An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)cinnamic Acid
This compound, specifically the trans-isomer (CAS No. 16642-92-5), is a synthetic organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, which combines a cinnamic acid backbone with a para-substituted trifluoromethyl (-CF₃) group, imparts unique physicochemical properties. The -CF₃ group is a powerful electron-withdrawing moiety and a bioisostere for other chemical groups, which can enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound serves as a critical building block in the synthesis of novel therapeutic agents, advanced polymers, and specialized coatings.[1]
Given its prevalence in research and development, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, designed for professionals operating in laboratory and drug development environments.
Section 1: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[2][3] Understanding these classifications is the first step in mitigating risk.
-
GHS Hazard Pictogram:
-
GHS07 (Exclamation Mark)[4]
-
-
Hazard Statements:
-
H315 - Causes skin irritation: Direct contact with the solid powder or solutions can lead to localized redness, inflammation, and discomfort.[2][3]
-
H319 - Causes serious eye irritation: The compound is a significant eye irritant. Contact can cause pain, tearing, and potential damage to the cornea if not addressed immediately.[2][3]
-
H335 - May cause respiratory irritation: Inhalation of the fine crystalline powder can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4]
-
The causality for this triple-irritant profile stems from its nature as a carboxylic acid and a fine, potentially airborne particulate. The acidic proton can disrupt cell membranes on contact, while the fine powder form maximizes the surface area for contact and inhalation.
Section 2: Core Physicochemical and Toxicological Data
A substance's physical properties directly influence the necessary handling precautions. For instance, a high melting point solid that is a fine powder, like this compound, presents a primary risk of dust inhalation and surface contamination.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16642-92-5 | [2][5] |
| Molecular Formula | C₁₀H₇F₃O₂ | [1][6] |
| Molecular Weight | 216.16 g/mol | [1][6] |
| Appearance | White to almost white crystalline powder | [1][7] |
| Melting Point | 231-233 °C | [1][8] |
| Solubility | Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate; Low water solubility | [3][8] |
| Storage Conditions | Recommended at 2-8 °C or Room Temperature (verify supplier recommendation) | [1][7] |
Toxicological Profile
Currently, comprehensive toxicological data such as LD50 values for this compound are not widely published, a common scenario for specialized research chemicals.[9][10] Therefore, all safety protocols must be based on its confirmed irritant properties.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, direct skin contact, and eye contact. Ingestion is a less common but possible route in a laboratory setting.[11]
-
Mechanism of Irritation: As a carboxylic acid, the compound can cause chemical irritation upon contact with moist tissues (eyes, skin, respiratory tract). The fine particulate nature of the solid enhances the risk of it becoming airborne and being inhaled or settling on surfaces.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Primary Engineering Controls (The First Line of Defense)
The causality behind using engineering controls is to contain the hazard at its source, minimizing the potential for exposure to the operator.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The airflow of the hood will contain the fine powder and prevent it from becoming airborne in the laboratory, directly mitigating the respiratory irritation hazard (H335).[4][12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any chemical vapors or dusts.[13]
Personal Protective Equipment (PPE) Protocol
PPE serves as the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[11][12] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn.[14] It is critical to inspect gloves for any defects before use and to use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[12][14]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[4] However, in the event of a large spill or if engineering controls fail, a NIOSH/MSHA-approved respirator with a P2-type filter for solid particles should be used.
Section 4: Standard Operating Procedure for Handling and Storage
Adherence to a strict, step-by-step protocol is crucial for ensuring safety and experimental integrity.
Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound.
Caption: Logical workflow for the safe handling of solid chemical reagents.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available.
-
PPE and Controls: Don the required PPE as described in Section 3. Verify that the fume hood is operating correctly.
-
Handling: Gently open the container. Avoid any actions that could generate dust, such as dropping or tapping the container. Use a spatula to carefully transfer the required amount of the solid.
-
Post-Handling: Tightly seal the source container immediately after use. Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves and other PPE using the correct technique to prevent skin contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]
Storage Requirements
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12] Some suppliers recommend refrigerated storage (2-8 °C).[1][12] Always follow the specific storage instructions on the manufacturer's label.
-
Incompatibilities: Store away from strong oxidizing agents, as these could potentially react with the alkene or carboxylic acid functional groups.[4]
Section 5: Emergency Response Protocols
Preparedness is key to managing unexpected events like spills or exposures.
Emergency Spill Response
The following workflow should be followed for a minor laboratory spill. For a major spill, evacuate the area and contact emergency personnel.
Caption: Step-wise procedure for responding to a minor chemical spill.
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill location.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Cleanup: Do NOT use a dry brush, which can create dust. Gently cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
Immediate and correct first aid is critical to minimizing harm from exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Section 6: Disposal and Decontamination
-
Waste Disposal: All waste material containing this compound must be treated as hazardous waste. It should be placed in sealed, properly labeled containers and disposed of through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[4][12]
-
Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent (like acetone or ethanol) in a fume hood, with the rinsate collected as hazardous waste. Following the solvent rinse, equipment can be washed with soap and water.
Conclusion
This compound is a valuable research tool, but its irritant properties demand respect and careful handling. The core principles of safety—understanding the hazards, using engineering controls, wearing appropriate PPE, and being prepared for emergencies—are non-negotiable. By integrating the protocols outlined in this guide into standard laboratory practice, researchers can effectively mitigate the risks associated with this compound and ensure a safe working environment.
References
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid - Open Research@CSIR-NIScPR. [Link]
- SAFETY DATA SHEET - 3-(Trifluoromethyl)cinnamic acid - Thermo Fisher Scientific. [Link]
- Cinnamic Acid - SAFETY D
- SAFETY DATA SHEET - 3-(Trifluoromethoxy)cinnamic acid - Thermo Fisher Scientific. [Link]
- CINNAMIC ACID FOR SYNTHESIS - Safety D
- Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98% - Cole-Parmer. [Link]
- SAFETY DATA SHEET - trans-4-(Trifluoromethyl)cinnamic acid - Thermo Fisher Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. This compound | 16642-92-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. This compound | 16642-92-5 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 14. bio.vu.nl [bio.vu.nl]
A Comprehensive Technical Guide to Sourcing and Qualifying 4-(Trifluoromethyl)cinnamic Acid for Research and Pharmaceutical Development
Introduction: The Strategic Importance of 4-(Trifluoromethyl)cinnamic Acid
This compound (CAS No. 16642-92-5) is a synthetically versatile building block of significant interest in modern chemistry. Structurally, it is a cinnamic acid derivative featuring a trifluoromethyl (-CF3) group on the phenyl ring. This single functional group imparts profound changes to the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1] Consequently, this compound has become a crucial intermediate in the synthesis of a wide array of high-value molecules, ranging from pharmaceuticals and agrochemicals to advanced polymers and specialty coatings.[2][3]
The trifluoromethyl group is a bioisostere for several functional groups and can enhance a drug candidate's efficacy and bioavailability.[2][4] Its incorporation is a well-established strategy in medicinal chemistry for optimizing lead compounds.[1] Given its role as a foundational precursor, the purity and quality of the starting this compound are paramount. Impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove, structurally related impurities in the final product, complicating downstream processing and regulatory approval.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial supplier landscape, qualifying materials, and implementing robust in-house analytical verification. It is designed to bridge the gap between procurement and application, ensuring the integrity of your research and development pipeline from the very first step.
Section 1: The Commercial Supplier Landscape
The market for this compound is diverse, encompassing large chemical manufacturers, specialized fine chemical producers, and catalog distributors. These suppliers cater to a wide range of needs, from gram-scale quantities for academic research to kilogram and metric-ton quantities for industrial applications.
Prominent suppliers offering this compound include, but are not limited to:
-
Sigma-Aldrich (Merck)
-
Thermo Scientific Chemicals[5]
-
TCI America[6]
-
Oakwood Chemical[7]
-
Chem-Impex[3]
-
ChemScene[8]
-
MedChemExpress[9]
-
Henan Sunlake Enterprise Corporation[10]
These suppliers typically offer the compound at purities of 98% or higher, as determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][8][11]
Table 1: Comparative Overview of Supplier Offerings for this compound
| Supplier/Brand | Typical Purity | Available Grades | Analytical Data Provided |
| Sigma-Aldrich | 99% | Research Grade | Certificate of Analysis (CoA) with lot-specific data |
| Thermo Scientific | ≥97.5% (GC)[5] | Research Grade | CoA, FTIR, Titration data[5] |
| TCI America | >98.0%[6] | Research Grade | CoA available |
| Chem-Impex | ≥98% (GC)[3] | Research Grade | CoA available upon request[3] |
| ChemScene | ≥98%[8] | Research Grade | CoA, HPLC, NMR data often available |
| Oakwood Chemical | Not specified | Research Grade | CoA available |
This table is illustrative and researchers should always consult the specific supplier's documentation for the most current information.
Section 2: Supplier and Product Qualification: A Step-by-Step Guide
A rigorous qualification process is essential to mitigate risks associated with raw material quality. This process involves not only evaluating the product itself but also the supplier's quality systems and documentation practices.
2.1 Initial Supplier Vetting
Before placing an order, especially for process development or scale-up, it is crucial to assess the supplier's capabilities. Key considerations include:
-
Quality Management System (QMS): Does the supplier operate under a recognized QMS like ISO 9001?
-
Documentation: Can the supplier provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and potentially a route of synthesis (ROS)?[10]
-
Change Control: Does the supplier have a system for notifying customers of significant changes to the manufacturing process?
-
Scalability: Can the supplier provide the required quantities for future scale-up needs?
2.2 Deconstructing the Certificate of Analysis (CoA)
The CoA is the primary document attesting to a product's quality for a specific batch. A comprehensive CoA for this compound should include:
-
Identity: Confirmation of the chemical structure, typically via NMR or FTIR.
-
Purity: A quantitative measure of the compound's purity, most reliably determined by HPLC or GC. A purity level of ≥98% is common for research grades.[3][8]
-
Appearance: Physical description, such as "White to almost white powder to crystal."[3]
-
Melting Point: A sharp melting point range, e.g., 231-233 °C, is indicative of high purity.
-
Residual Solvents: If used in a regulated process, analysis of residual solvents by GC is critical.
-
Date of Analysis and Expiry/Retest Date.
2.3 Independent Verification: The "Trust but Verify" Mandate
While the supplier's CoA is a critical starting point, it should not be the sole basis for material acceptance, particularly in drug development. Independent analytical verification is a cornerstone of good scientific practice and regulatory compliance. This in-house testing confirms the material's identity, purity, and suitability for its intended use.
Section 3: Key Analytical Protocols for Quality Control
The following protocols are foundational for the in-house verification of this compound.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the preferred method for determining the purity of non-volatile compounds like cinnamic acid derivatives.[12] It excels at separating the main component from structurally similar impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or acetic acid is a common starting point. For example, a gradient from 60:40 to 95:5 acetonitrile:water over 15 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 280 nm).[12]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent like acetonitrile or methanol.
-
Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the most powerful technique for unambiguous structure elucidation and identity confirmation.[13]
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the vinylic protons of the cinnamate backbone, and the carboxylic acid proton. The coupling constants between the vinylic protons can confirm the trans (or E) configuration, which is the most common isomer.
-
¹⁹F NMR: A single peak in the fluorine NMR spectrum will confirm the presence of the -CF₃ group.
-
¹³C NMR: The carbon spectrum provides further confirmation of the carbon skeleton.[13]
-
Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure is consistent with this compound.
3.3 Mass Spectrometry (MS) for Molecular Weight Verification
MS confirms the molecular weight of the compound.
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: In negative ion mode, the expected [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight of 216.16 minus one proton (215.15). In positive ion mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.
-
Resolution: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Section 4: Applications in Drug Discovery and Materials Science
The stringent quality control outlined above is justified by the compound's application in high-stakes research. The trifluoromethyl group is a key pharmacophore whose reliable presence is essential for the desired biological activity.
-
Pharmaceutical Intermediates: this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, anilides derived from trifluoromethyl-substituted cinnamic acids have shown activity against bacterial strains like Staphylococcus aureus.[1] It has also been investigated in the context of developing histone deacetylase (HDAC) inhibitors for cancer therapy.
-
Agrochemicals: It is used in the creation of more effective herbicides and fungicides.[2][4]
-
Material Science: The compound is incorporated into polymers and coatings to enhance chemical resistance and durability.[2][3] Its photosensitive nature also makes it relevant for applications involving semiconductor nanocrystals.[14]
Conclusion
Sourcing high-quality this compound is a critical, foundational step for any research or development program that relies on it. A successful sourcing strategy moves beyond simply finding the lowest-cost supplier. It involves a holistic approach that includes vetting the supplier's quality systems, meticulously scrutinizing the Certificate of Analysis, and, most importantly, performing independent, in-house analytical verification. By implementing the workflows and protocols described in this guide, researchers and drug development professionals can ensure the integrity of their starting materials, mitigate downstream risks, and build a solid foundation for scientific innovation.
References
- Vertex AI Search. This compound.
- HENAN SUNLAKE ENTERPRISE CORPORATION. This compound, CasNo.16642-92-5. LookChem.
- Chem-Impex. This compound.
- ChemFaces. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5.
- Sigma-Aldrich. trans-4-(Trifluoromethyl)cinnamic acid 99 16642-92-5.
- Molnova. Certificate of Analysis(Version 1.0).
- ChemScene. 16642-92-5 | trans-4-(Trifluoromethyl)cinnamic acid.
- Fisher Scientific. This compound 98.0+%, TCI America™.
- MedChemExpress. trans-4-(Trifluoromethyl)cinnamic acid | Natural Product.
- Fisher Scientific. Cinnamic acids and derivatives.
- Thermo Scientific Chemicals. trans-4-(Trifluoromethyl)cinnamic acid, 98% 5 g.
- Oakwood Chemical. This compound.
- BenchChem. A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.
- The Pharma Innovation. Cinnamic acid derivatives: An ERA.
- Liyana Pathiranage, A., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
- People. Clinically Tested this compound Essentials.
- CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.
- Sokal, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health.
- Puspita, O. E., Ihsan, B. R. P., & Saraswati, A. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 5976-5982.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. people.csail.mit.edu [people.csail.mit.edu]
- 5. L02771.06 [thermofisher.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound [oakwoodchemical.com]
- 8. chemscene.com [chemscene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 11. Cinnamic acids and derivatives | Fisher Scientific [fishersci.com]
- 12. jmpas.com [jmpas.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5 | Manufacturer ChemFaces [chemfaces.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 4-(Trifluoromethyl)cinnamic Acid Derivatives
Introduction: The Significance of the Trifluoromethyl Moiety in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives represent a critical class of organic compounds, serving as foundational scaffolds in the development of therapeutics, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties.[3][4] When appended to the cinnamic acid backbone, typically at the 4-position of the phenyl ring, the -CF₃ group profoundly influences the molecule's physicochemical and biological characteristics.
The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] These attributes make 4-(Trifluoromethyl)cinnamic acid a highly valuable building block for synthesizing complex molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][5]
This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. We will dissect the mechanistic underpinnings of each method, offer detailed experimental protocols, and present a comparative analysis to inform the strategic choices made in the laboratory. The methodologies covered include the Knoevenagel Condensation, Perkin Reaction, Heck Coupling, and Wittig Reaction, providing a comprehensive toolkit for researchers in the field.
Synthetic Strategies and Mechanistic Insights
The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved through several robust carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Knoevenagel Condensation: A Reliable Route from Aldehydes
The Knoevenagel condensation is a highly reliable and widely used method for synthesizing cinnamic acid derivatives.[6] The reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like piperidine or pyridine.[7][8][9]
Causality of Experimental Design: The mechanism proceeds through the deprotonation of the active methylene compound by the base, creating a nucleophilic enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. A subsequent dehydration step, often facilitated by heat, yields the α,β-unsaturated product.[7] Using malonic acid is particularly advantageous as the intermediate product often undergoes spontaneous decarboxylation under the reaction conditions to yield the desired cinnamic acid derivative directly.[8]
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. bepls.com [bepls.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoromethyl Moiety as a Synthetic Lever: Application Notes for 4-(Trifluoromethyl)cinnamic Acid in Organic Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of modern organic and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds.[3] 4-(Trifluoromethyl)cinnamic acid emerges as a highly versatile building block, offering a trifluoromethyl-substituted aromatic ring coupled with the reactive functionalities of a carboxylic acid and an α,β-unsaturated system. This unique combination makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its application in several key transformations, providing detailed, field-proven protocols and the mechanistic rationale behind experimental choices.
Physicochemical Properties
A foundational understanding of the properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 16642-92-5 | [6] |
| Molecular Formula | C₁₀H₇F₃O₂ | [6] |
| Molecular Weight | 216.16 g/mol | [6] |
| Melting Point | 231-233 °C | [7] |
| Appearance | White to off-white solid | [7] |
| SMILES | O=C(O)/C=C/c1ccc(cc1)C(F)(F)F | [6] |
Core Synthetic Transformations & Protocols
The reactivity of this compound can be harnessed at three primary sites: the carboxylic acid group, the carbon-carbon double bond, and the aromatic ring. This guide will focus on three indispensable transformations: Amide Bond Formation, Esterification, and the Heck Reaction.
Amide Bond Formation: Crafting Bioactive Scaffolds
The amide bond is a fundamental linkage in a vast array of pharmaceuticals. The synthesis of amides from this compound is critical for developing novel kinase inhibitors, anticancer agents, and other therapeutics.[8][9] Due to the electron-withdrawing nature of the trifluoromethyl group, the carboxylic acid moiety is somewhat deactivated. Therefore, robust coupling methods are required.
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester, which is then readily attacked by an amine.[10][11] This method is renowned for its mild conditions and suppression of side reactions.[12]
Reaction Scheme:
Workflow for EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., 4-Chloroaniline) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. Following this, add DIPEA (2.5 equiv) dropwise. The causality here is that the base (DIPEA) is required to deprotonate the amine and neutralize the HCl salt of EDC, facilitating the coupling.[12]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[13]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous work-up is crucial for removing the water-soluble urea byproduct from EDC, excess HOBt, and DIPEA salts.[14]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Self-Validation: The protocol's integrity is maintained by monitoring the reaction to completion (Step 5), ensuring full conversion and minimizing side-product formation. The multi-step aqueous wash (Step 6) is a critical self-validating step that guarantees the removal of coupling reagents and byproducts before final purification.
For less sensitive amines, a more classical and rapid approach involves the conversion of the carboxylic acid to the corresponding acyl chloride, followed by reaction with the amine. This method is often high-yielding but requires careful handling of the reactive acyl chloride.[15]
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Substituted Aniline (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 equiv) in anhydrous DCM. Add thionyl chloride (2.5 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The conversion to the acyl chloride is driven by the evolution of SO₂ and HCl gases.[4]
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-(trifluoromethyl)cinnamoyl chloride is typically used immediately without further purification.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the aniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Reaction: Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.[12]
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure amide.
Esterification: Accessing Diverse Derivatives
Ester derivatives of cinnamic acids are valuable as synthetic intermediates and are found in various natural products and materials.[16] The choice of esterification method depends on the steric hindrance of the alcohol and the sensitivity of the substrates.
The Steglich esterification is exceptionally mild and effective for coupling sterically demanding substrates.[17] It employs a carbodiimide (DCC or EDC) and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), which forms a highly reactive acyl-pyridinium intermediate.[15][18]
Reaction Scheme:
Workflow for Steglich Esterification
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered alcohol (e.g., tert-Butanol) (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv).
-
Solvent and Cooling: Dissolve the components in anhydrous DCM and cool the flask to 0 °C in an ice bath. The use of an anhydrous solvent is critical to prevent hydrolysis of the reactive intermediates.
-
DCC Addition: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[17]
-
Work-up: Filter the reaction mixture through a pad of Celite or silica gel to remove the insoluble DCU precipitate. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography (hexane/ethyl acetate) to yield the pure ester. For many simple esters, an acidic and basic wash of the DCM solution prior to concentration may be sufficient.[15]
Expert Insight: The catalytic role of DMAP is essential. It acts as an acyl transfer agent by attacking the O-acylisourea intermediate (formed from the acid and DCC) to generate a highly electrophilic N-acylpyridinium salt. This intermediate is more reactive towards the alcohol and, crucially, avoids the intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[18][19]
Palladium-Catalyzed Heck Reaction: C-C Bond Formation
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[20][21] While a protocol starting directly from this compound is less common due to potential catalyst inhibition by the free carboxylic acid, its ester derivatives are excellent substrates. The reaction allows for the extension of the conjugated system, a key strategy in the synthesis of materials for organic electronics and complex pharmaceutical scaffolds.[22][23]
This generalized protocol describes the coupling of a 4-(Trifluoromethyl)cinnamate ester with an aryl iodide. Aryl iodides are typically more reactive than bromides or chlorides in the oxidative addition step.[1]
Reaction Scheme:
Workflow for Mizoroki-Heck Reaction
Materials:
-
Methyl 4-(trifluoromethyl)cinnamate (1.0 equiv)
-
Aryl iodide (e.g., 4-Iodotoluene) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Step-by-Step Protocol:
-
Catalyst Precursor Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.03 equiv) and PPh₃ (e.g., 0.06 equiv).
-
Reagent Addition: Add the methyl 4-(trifluoromethyl)cinnamate (1.0 equiv) and the aryl iodide (1.2 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Ar or N₂). Repeat this cycle three times to ensure an oxygen-free environment, which is critical as the active Pd(0) catalyst can be oxidized.
-
Solvent and Base Addition: Add the degassed anhydrous solvent (e.g., DMF) followed by the degassed base, triethylamine (2.0 equiv), via syringe.
-
Reaction: Heat the mixture to 80-120 °C and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through Celite to remove palladium black. Wash the organic solution with water and brine.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to afford the desired coupled product.
Mechanistic Causality: The reaction is initiated by the in-situ reduction of Pd(II) to the active Pd(0) catalyst. This is followed by oxidative addition of the aryl iodide to the Pd(0) center. The alkene (cinnamate ester) then coordinates to the aryl-palladium(II) complex and undergoes migratory insertion. Finally, a β-hydride elimination step releases the substituted alkene product and a hydrido-palladium species, which is reductively eliminated by the base to regenerate the Pd(0) catalyst, thus completing the catalytic cycle.[20]
Application in Materials Science: Polymer Synthesis
The reactive double bond of this compound and its derivatives makes them attractive monomers for creating specialty polymers. The trifluoromethyl group can impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity.[24]
This protocol outlines the synthesis of an acrylate ester of this compound, followed by its polymerization to create a fluorinated polyacrylate.
Step-by-Step Protocol:
Part A: Monomer Synthesis (Esterification)
-
Synthesize 2-hydroxyethyl 4-(trifluoromethyl)cinnamate by reacting 4-(trifluoromethyl)cinnamoyl chloride (prepared as in Protocol 2) with an excess of ethylene glycol in the presence of a non-nucleophilic base like triethylamine in DCM.
-
Alternatively, use a Steglich esterification (as in Protocol 3) between this compound and ethylene glycol, protecting one hydroxyl group if necessary, followed by deprotection.
-
Purify the resulting monomer by column chromatography.
Part B: Free-Radical Polymerization
-
Reaction Setup: In a Schlenk tube, dissolve the synthesized acrylate monomer and a radical initiator such as Azobisisobutyronitrile (AIBN) (approx. 1 mol%) in an anhydrous solvent like toluene or dioxane.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can quench the radical polymerization.
-
Polymerization: Heat the sealed tube in an oil bath at 60-80 °C for 12-24 hours. The solution will become more viscous as the polymer forms.
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, NMR for structure, and TGA/DSC for thermal properties.
Conclusion
This compound stands as a premier building block for synthetic chemists. Its trifluoromethyl group provides a powerful handle to fine-tune molecular properties, while its inherent functionalities offer multiple avenues for chemical transformation. The protocols detailed herein for amide bond formation, esterification, and palladium-catalyzed coupling represent robust and versatile methods for leveraging this reagent in the pursuit of novel pharmaceuticals and advanced materials. By understanding the mechanistic principles behind these transformations, researchers can confidently adapt and optimize these procedures to achieve their specific synthetic goals.
References
- BenchChem. (2025).
- BenchChem. (2025). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- Zhang, M., et al. (2012). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Medicinal Chemistry Research.
- Wikipedia. (n.d.). Heck reaction.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- BenchChem. (2025). Application Notes and Protocols for 2-(Trifluoromethyl)cinnamic Acid in Polymer Chemistry.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Beilstein Journal of Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Oda, M. (n.d.). The SYnthesis of Cinnamoyl Chloride.
- PubMed. (2025).
- NIH. (2023).
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes.
- Wikipedia. (n.d.).
- Chem-Impex. (n.d.). This compound.
- PMC. (2025).
- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.
- PMC. (2018).
- PrepChem.com. (n.d.). (a) Synthesis of 4-methoxycinnamoyl chloride.
- ResearchGate. (n.d.). Scheme 1.
- Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.
- eScholarship.org. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
- ChemScene. (n.d.). 16642-92-5 | trans-4-(Trifluoromethyl)cinnamic acid.
- Organic Syntheses. (n.d.). 3.
- RSC Publishing. (n.d.).
- Polymer Chemistry (RSC Publishing). (n.d.). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks.
- PMC. (2019).
- Sigma-Aldrich. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid 99 16642-92-5.
Sources
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. prepchem.com [prepchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 18. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 22. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
Application Notes: 4-(Trifluoromethyl)cinnamic Acid as a Versatile Precursor in Agrochemical Synthesis
Abstract
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients.[1][2] 4-(Trifluoromethyl)cinnamic acid emerges as a highly valuable, yet underutilized, starting material for the synthesis of complex agrochemical scaffolds.[1] This document provides detailed application notes and synthetic protocols for leveraging this precursor in the development of novel fungicides and herbicides. We present a robust, two-step pathway for the conversion of this compound into a 4-(4-(Trifluoromethyl)phenyl)pyrazolidin-3-one intermediate, a core heterocyclic structure found in a variety of potent agrochemicals. The protocols are designed for researchers and process chemists in the agrochemical industry, with a focus on explaining the causal relationships behind experimental choices to ensure reproducibility and scalability.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The trifluoromethyl group is a key pharmacophore in both the pharmaceutical and agrochemical industries.[2] Its strong electron-withdrawing nature and high lipophilicity significantly alter the physicochemical properties of a molecule. In agrochemicals, this often translates to:
-
Enhanced Biological Activity: The CF₃ group can increase the binding affinity of a molecule to its target protein or enzyme.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation in plants, insects, and soil, thereby prolonging the compound's active lifespan.
-
Improved Cellular Permeability: Enhanced lipophilicity can facilitate the transport of the active ingredient across biological membranes to reach its site of action.
This compound provides this crucial functional group within a versatile cinnamic acid framework, which is amenable to a variety of synthetic transformations, including cyclization reactions to form key heterocyclic systems.[1]
Synthetic Pathway Overview: From Cinnamic Acid to a Pyrazolidinone Core
The primary application detailed herein is the synthesis of a pyrazolidinone intermediate. Pyrazolidinone and pyrazolone derivatives are prevalent in numerous commercial pesticides due to their broad spectrum of biological activities. The proposed synthetic workflow transforms this compound into a valuable heterocyclic building block in two high-yielding steps.
Figure 1: Overall workflow for the conversion of this compound to a key pyrazolidinone intermediate.
Detailed Experimental Protocols
The following protocols are presented with detailed rationales for each step, providing a framework for practical laboratory synthesis.
Protocol 1: Synthesis of 4-(Trifluoromethyl)cinnamoyl Hydrazide
This initial step activates the carboxylic acid and converts it to the corresponding hydrazide. This transformation is crucial as direct reaction of cinnamic esters with hydrazine often leads to premature cyclization and side-product formation. The use of an acid chloride intermediate provides a clean and efficient route to the desired hydrazide.
Figure 2: Reaction scheme for the synthesis of 4-(Trifluoromethyl)cinnamoyl hydrazide.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| This compound | 16642-92-5 | 216.16 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.5 |
| Toluene, anhydrous | 108-88-3 | 92.14 | Solvent |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and anhydrous toluene (10 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Scientist's Note: Thionyl chloride is used in excess to drive the reaction to completion. The reaction progress can be monitored by the dissolution of the solid starting material. Toluene is an excellent solvent as it is inert and has a high enough boiling point for the reaction, and its excess can be easily removed under reduced pressure.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-(trifluoromethyl)cinnamoyl chloride is obtained as a pale-yellow solid or oil and is used directly in the next step without further purification.
-
-
Hydrazide Formation:
-
In a separate flask, dissolve hydrazine monohydrate (2.0 eq) in anhydrous THF (15 mL per gram of starting acid).
-
Cool the hydrazine solution to 0°C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in a minimum amount of anhydrous THF.
-
Add the acid chloride solution dropwise to the cooled hydrazine solution over 30 minutes with vigorous stirring, ensuring the temperature remains below 10°C.
-
Scientist's Note: Hydrazine is used in excess to react completely with the acid chloride and to neutralize the HCl byproduct that is formed. The dropwise addition at low temperature is critical to control the exothermicity of the reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Upon completion, quench the reaction by slowly adding cold water. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-(Trifluoromethyl)cinnamoyl hydrazide.
-
Expected Results:
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
Purity (by HPLC): >98%
Protocol 2: Synthesis of 4-(4-(Trifluoromethyl)phenyl)pyrazolidin-3-one
This step involves a base-catalyzed intramolecular Michael addition. The hydrazide, upon deprotonation, acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system, leading to the formation of the five-membered pyrazolidinone ring.
Figure 3: Reaction scheme for the cyclization to form the pyrazolidinone ring.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-(Trifluoromethyl)cinnamoyl hydrazide | N/A | 230.18 | 1.0 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.1 |
| Ethanol, absolute | 64-17-5 | 46.07 | Solvent |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | For neutralization |
Step-by-Step Procedure:
-
Cyclization Reaction:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(Trifluoromethyl)cinnamoyl hydrazide (1.0 eq) and absolute ethanol (20 mL per gram of hydrazide).
-
Add sodium ethoxide (1.1 eq) to the suspension.
-
Scientist's Note: Sodium ethoxide is a strong base required to deprotonate the terminal nitrogen of the hydrazide, initiating the nucleophilic attack for the cyclization. A slight excess ensures the reaction goes to completion.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 1M hydrochloric acid dropwise until the pH is approximately 7. The product will precipitate out of the solution.
-
Scientist's Note: Neutralization is a critical step to protonate the pyrazolidinone nitrogen and quench the basic catalyst, allowing for the precipitation and isolation of the neutral product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-(Trifluoromethyl)phenyl)pyrazolidin-3-one.
-
Expected Results:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
Purity (by NMR/HPLC): >99%
Application in Agrochemical Discovery
The synthesized 4-(4-(Trifluoromethyl)phenyl)pyrazolidin-3-one is not an end-product but a strategic intermediate. Its structure contains multiple reactive sites (two nitrogen atoms and a carbonyl group) that allow for further derivatization to explore a wide chemical space for potential agrochemical candidates. This scaffold can be a precursor to:
-
Herbicides: By functionalizing the nitrogen atoms, it is possible to synthesize compounds that interfere with crucial plant biochemical pathways.
-
Fungicides: Many successful fungicides are based on pyrazole or pyrazolone cores that inhibit fungal respiration. This intermediate provides a direct entry to such analogues.
This synthetic route provides a reliable and scalable method for producing a key trifluoromethyl-containing heterocyclic intermediate, enabling rapid library synthesis for high-throughput screening in agrochemical research and development programs.
References
- Chem-Impex International. (n.d.). This compound.
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Katritzky, A. R., Wang, M., & Zhang, S. (2001). One-pot synthesis of cinnamoyl hydrazides. ARKIVOC, 2001(9), 19-23.
- Google Patents. (n.d.). WO2021033166A1 - Process for synthesis of pyrazolidinone compounds.
- PubMed Central. (n.d.). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Agrochemical Intermediates: Key Components for Effective Crop Protection.
Sources
Application Notes and Protocols for the Esterification of 4-(Trifluoromethyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Trifluoromethyl)cinnamic Acid Esters
This compound is a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly modulates the electronic and lipophilic properties of the parent molecule. Ester derivatives of this acid are key intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The esterification of this compound, however, presents unique challenges due to the deactivating effect of the trifluoromethyl group on the carboxylic acid functionality. This deactivation can lead to sluggish reaction rates and lower yields under standard esterification conditions.
This comprehensive guide provides detailed protocols and expert insights into the two primary methods for the esterification of this compound: the classic Fischer-Speier esterification and the milder Steglich esterification. We will delve into the mechanistic underpinnings of each method, offer step-by-step experimental procedures, and provide guidance on purification and characterization of the resulting esters.
Choosing the Right Path: A Comparative Overview of Esterification Strategies
The selection of an appropriate esterification method is paramount and depends on the scale of the reaction, the sensitivity of the starting materials to acidic conditions, and the desired purity of the final product.
| Method | Conditions | Advantages | Disadvantages | Recommended For |
| Fischer-Speier Esterification | Acid catalyst (e.g., H₂SO₄, p-TsOH), excess alcohol, heat (reflux) | Cost-effective, suitable for large-scale synthesis, simple workup. | Harsh acidic conditions, requires high temperatures, equilibrium-limited. | Robust starting materials, large-scale production. |
| Steglich Esterification | Coupling agent (e.g., DCC, EDC), catalyst (DMAP), room temperature | Mild reaction conditions, high yields, suitable for acid-sensitive substrates. | More expensive reagents, formation of byproducts that require careful removal. | Small-scale synthesis, acid-sensitive substrates, high-purity products. |
Protocol I: Fischer-Speier Esterification - The Workhorse Method
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To overcome the equilibrium limitations and the reduced reactivity of this compound, the reaction is typically driven to completion by using a large excess of the alcohol and/or by removing the water byproduct as it forms.
Reaction Mechanism
The reaction proceeds via a six-step mechanism:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Deprotonation: The protonated intermediate is deprotonated.
-
Protonation of a hydroxyl group: One of the hydroxyl groups is protonated by the acid catalyst.
-
Elimination of water: A water molecule is eliminated, forming a resonance-stabilized carbocation.
-
Deprotonation: The final ester product is formed upon deprotonation.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Ethanol (20-30 eq, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.1-0.2 eq)
-
Toluene (optional, for Dean-Stark setup)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a large excess of anhydrous ethanol (20-30 eq).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (concentrated H₂SO₄ or p-TsOH, 0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-8 hours. For optimal results, a Dean-Stark trap can be used with toluene as a co-solvent to remove the water formed during the reaction.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]
-
Expected Yield: 70-85%
Protocol II: Steglich Esterification - The Mild and Efficient Alternative
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[3]
Reaction Mechanism
The Steglich esterification proceeds through the following steps:
-
Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester: The nucleophilic catalyst, DMAP, attacks the O-acylisourea intermediate to form a reactive acyl-pyridinium salt (the "active ester"). This intermediate is less prone to side reactions.
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the active ester, leading to the formation of the desired ester and regeneration of the DMAP catalyst. The carbodiimide is converted to a urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea derivative in the case of EDC).
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol (using EDC)
A "greener" version of the Steglich esterification utilizes the water-soluble coupling agent EDC in acetonitrile, which simplifies the purification process.[4][5]
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Acetonitrile (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous acetonitrile.
-
Coupling Agent Addition: Add EDC (1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-45 °C to reduce the reaction time.[4][5]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Yield: 85-95%
Product Characterization: Ethyl 4-(Trifluoromethyl)cinnamate
The successful synthesis of ethyl 4-(trifluoromethyl)cinnamate can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of the product will show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons (two doublets with a large coupling constant, indicative of a trans configuration), and the aromatic protons. The aromatic protons will exhibit a splitting pattern consistent with a 1,4-disubstituted benzene ring.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the vinylic carbons, and the aromatic carbons, including the carbon of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will display a strong absorption band for the ester carbonyl group (C=O) at approximately 1710-1730 cm⁻¹, and bands corresponding to the C=C double bond and the C-F bonds of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of ethyl 4-(trifluoromethyl)cinnamate.
Troubleshooting and Expert Insights
-
Low Yields in Fischer Esterification: The electron-withdrawing trifluoromethyl group deactivates the carboxylic acid. To improve yields, ensure a large excess of dry alcohol is used, and consider using a Dean-Stark apparatus to remove water. Increasing the amount of acid catalyst or the reaction time may also be beneficial.
-
Byproduct Formation in Steglich Esterification: If DCC is used as the coupling agent, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely by filtration. Washing the crude product with a solvent in which DCU is insoluble (e.g., cold diethyl ether) can help. Using the water-soluble EDC simplifies the purification as the urea byproduct is removed during the aqueous work-up.
-
Purification Challenges: Both the starting material and the ester product are relatively nonpolar. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is recommended.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids such as sulfuric acid are highly corrosive and should be handled with extreme care.
-
Carbodiimides (DCC and EDC) are potent allergens and sensitizers; avoid inhalation and skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The esterification of this compound can be successfully achieved using either the Fischer-Speier or the Steglich method. The choice between these two protocols will depend on the specific requirements of the synthesis. For large-scale, cost-effective production where the starting material is robust, the Fischer-Speier method is a viable option. For smaller-scale syntheses, or when dealing with more delicate substrates, the mild and high-yielding Steglich esterification is the preferred choice. By carefully following the detailed protocols and considering the expert insights provided in these application notes, researchers can confidently synthesize this compound esters for their drug discovery and materials science applications.
References
- Ruiz, D. M., Romanelli, G. P., Bennardi, D. O., Baronetti, G. T., Thomas, H. J., & Autino, J. C. (2008). Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. ARKIVOC, 2008(xii), 269-276.
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein hochwirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
- Kolonko, E. M., & Lutjen, A. B. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry, 26(19), 5346-5352.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Purwaningsih, Y., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate. International Journal of Pharmaceutical Sciences and Research, 11(8), 1000-1005.
- S. Munawar, et al. (2023).
- Organic Syntheses. (n.d.). ethyl cinnamate.
- Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia Sains dan Aplikasi, 25(2), 28-34.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Chegg. (2014, April 5). Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- PubChem. (n.d.). Ethyl Cinnamate.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(16642-92-5) 1H NMR [m.chemicalbook.com]
Introduction: The Significance of 4-(Trifluoromethyl)cinnamoyl Amides
An Application Guide to Amide Coupling Reactions with 4-(Trifluoromethyl)cinnamic Acid
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance pharmacological and material properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of this strategy due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to the cinnamoyl scaffold, it creates this compound, a versatile building block for synthesizing novel compounds.
The amide bond is one of the most fundamental and prevalent linkages in medicinal chemistry, forming the backbone of peptides and finding its way into a vast array of pharmaceuticals.[1] The synthesis of amides from this compound, therefore, represents a critical intersection of these two powerful motifs, leading to compounds with potential applications as antifungal, insecticidal, and anticancer agents.[2]
This guide provides a detailed exploration of the principles, protocols, and practical considerations for successfully performing amide coupling reactions with this compound. It is designed for researchers and scientists who seek to understand not just the procedural steps, but the underlying chemistry that dictates success.
The Core Challenge: Reactivity of an Electron-Deficient Carboxylic Acid
The primary challenge in coupling reactions involving this compound stems from the very feature that makes it attractive: the CF₃ group. This potent electron-withdrawing group significantly reduces the electron density of the entire aromatic system and, by extension, the carboxyl group. This deactivation makes the carboxylic acid less nucleophilic and, consequently, more difficult to activate for amide bond formation.[3]
Standard coupling conditions that work efficiently for electron-rich or neutral carboxylic acids may prove sluggish or result in low yields with this substrate.[3][4] Overcoming this hurdle requires a careful selection of coupling reagents and optimized reaction conditions to ensure the formation of a highly reactive intermediate that can be efficiently intercepted by the amine nucleophile.
Strategic Selection of Coupling Reagents
The key to a successful amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5][6] This is achieved using a "coupling reagent" or "activator." For a challenging substrate like this compound, two classes of reagents are particularly effective: carbodiimides (with additives) and uronium/aminium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl), are widely used due to their effectiveness and the water-soluble nature of the urea byproduct, which simplifies purification.[5][7]
Mechanism of Action: The reaction proceeds in two main stages. First, the carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a "trapping agent," reacting with the O-acylisourea to form a more stable HOBt-active ester. This active ester is then readily attacked by the amine to form the desired amide bond, regenerating HOBt in the process.[8][9] The use of additives like HOBt is crucial for enhancing reactivity and suppressing potential racemization if chiral centers are present.[7]
Uronium/Aminium Salts: The HATU System
For particularly challenging couplings, including those with sterically hindered substrates or electron-deficient amines, more potent uronium/aminium reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[3][4][10]
Mechanism of Action: HATU functions by reacting with the carboxylate (formed by deprotonation with a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[10] The 7-azabenzotriazole moiety is particularly effective because the pyridine nitrogen is thought to stabilize the transition state through a neighboring group effect, accelerating the subsequent reaction with the amine.[10] This results in faster reaction rates and higher efficiencies compared to many other coupling reagents.[10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.
Protocol 1: EDC/HOBt Coupling
This protocol is a robust and cost-effective starting point for coupling with primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Stoichiometry:
| Reagent | Equivalents (eq) |
|---|---|
| This compound | 1.0 |
| Amine | 1.1 - 1.2 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA / TEA | 2.5 - 3.0 |
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM to a concentration of approximately 0.1–0.2 M.
-
Addition of Reagents: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution. Stir the mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side products.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the stirred solution. If the amine is provided as a hydrochloride salt, an additional equivalent of base is required.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[12]
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.[12]
Protocol 2: HATU Coupling
This protocol is recommended for sluggish reactions, sterically hindered substrates, or when Protocol 1 yields unsatisfactory results.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Stoichiometry:
| Reagent | Equivalents (eq) |
|---|---|
| This compound | 1.0 |
| Amine | 1.1 |
| HATU | 1.1 |
| DIPEA | 2.0 - 3.0 |
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M).
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the highly reactive OAt-ester prior to the addition of the nucleophile.[12]
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture, either neat or as a solution in DMF.
-
Reaction: Stir the reaction at room temperature for 1–4 hours. HATU-mediated couplings are typically much faster than EDC couplings.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[3]
-
Workup:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3] This removes DMF, byproducts like tetramethylurea and HOAt, and excess base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient Activation: The electron-withdrawing CF₃ group makes the acid difficult to activate.[3] | If using EDC/HOBt, switch to a more potent reagent like HATU.[3] Alternatively, convert the acid to the more reactive acid chloride first (e.g., using SOCl₂ or oxalyl chloride). |
| Poor Amine Nucleophilicity: The chosen amine is electron-deficient or sterically hindered.[4] | Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Use a more polar aprotic solvent like DMF or NMP. | |
| Incomplete Reaction | Steric Hindrance: The amine or the cinnamic acid structure is bulky, impeding approach. | Switch to HATU, which is known to be effective for hindered substrates.[4] Increase reaction time and/or temperature. |
| Reagents Degraded: Coupling reagents (especially HATU) or anhydrous solvents have been exposed to moisture. | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. | |
| Formation of Byproducts | N-acylurea Formation (EDC): The O-acylisourea intermediate rearranges instead of reacting with the amine. | Ensure HOBt is used in at least a stoichiometric amount relative to EDC. The formation of the HOBt-ester is generally faster than the rearrangement.[7] |
| Side reaction with amine: The amine has other nucleophilic functional groups (e.g., -OH, -SH).[11] | Protect other nucleophilic groups before the coupling reaction and deprotect afterwards. |
Conclusion
Amide coupling with this compound is a highly valuable transformation for accessing novel molecules in pharmaceutical and materials research. While the electron-deficient nature of the substrate presents a distinct chemical challenge, it can be reliably overcome through the informed selection of powerful coupling reagents like EDC/HOBt or HATU and the application of meticulously optimized protocols. By understanding the mechanistic principles behind these reagents and anticipating potential pitfalls, researchers can confidently and efficiently synthesize a diverse array of 4-(Trifluoromethyl)cinnamoyl amides for further investigation.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. [Link]
- H
- Synthesis and antibacterial activity of difluoromethyl cinnamoyl amides. CONICET. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Amine to Amide (Coupling)
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. OUCI. [Link]
- Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. MDPI. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- HATU – Knowledge and References. Taylor & Francis. [Link]
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
- Z-L-PHG-VAL-OME. Organic Syntheses. [Link]
- EDC Coupling Mechanism. YouTube. [Link]
- Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction for Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cinnamic Acid Derivatives and the Heck Reaction
Cinnamic acid and its derivatives are a pivotal class of organic compounds, serving as essential building blocks in pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3][4] Their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, underscores their significance in drug discovery and development.[5] The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[6][7][8] This protocol provides a comprehensive guide to the application of the Heck reaction for the synthesis of cinnamic acid derivatives, detailing the underlying mechanistic principles, a step-by-step experimental procedure, and critical troubleshooting insights.
Theoretical Framework: Unraveling the Heck Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[7][9] While some palladacycle catalysts may involve a Pd(II)/Pd(IV) cycle, the Pd(0)/Pd(II) pathway is generally accepted for most Heck-type reactions.[6] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by alkene coordination and migratory insertion, which dictates the regioselectivity of the reaction. The final steps involve β-hydride elimination to yield the cinnamic acid derivative and reductive elimination, regenerating the active Pd(0) catalyst.[10] The presence of a base is crucial for neutralizing the hydrogen halide produced during the reaction and facilitating the regeneration of the catalyst.[11][12]
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction is illustrated below:
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of a Cinnamic Acid Derivative
This protocol details a general procedure for the Heck coupling of an aryl halide with an acrylate to synthesize a cinnamic acid derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl halide (e.g., Iodobenzene) | Reagent | Sigma-Aldrich | Ensure purity. |
| Acrylic acid or its ester (e.g., n-butyl acrylate) | Reagent | Acros Organics | Freshly distilled if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | A common and effective precatalyst.[13] |
| Triphenylphosphine (PPh₃) | Reagent | TCI | Ligand to stabilize the Pd(0) species. |
| Triethylamine (Et₃N) | Anhydrous | Alfa Aesar | Base to neutralize HX. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Anhydrous solvent is crucial. |
| Diethyl ether | ACS grade | VWR | For extraction. |
| 1 M Hydrochloric acid (HCl) | ACS grade | J.T. Baker | For workup. |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS grade | LabChem | For workup. |
| Brine | Saturated | In-house preparation | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | EMD Millipore | For drying. |
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: General experimental workflow for the Heck reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes.
-
Addition of Base and Alkene: Add the acrylate (1.2 equivalents) and triethylamine (2.0 equivalents) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cinnamic acid derivative.
Biphasic Heck Reaction for Enhanced Catalyst and Product Separation
A significant challenge in homogeneous catalysis is the separation of the catalyst from the product. An aqueous-biphasic system offers an elegant solution for the synthesis of water-soluble cinnamic acid derivatives.[14][15] In this approach, a water-soluble salt of acrylic acid (e.g., sodium acrylate) is used in the aqueous phase, while the palladium catalyst and aryl halide remain in an immiscible organic solvent like toluene.[14] This facilitates easy separation of the product, which is in the aqueous phase as its salt, from the catalyst in the organic phase. The organic phase containing the catalyst can then be recycled.[14][15]
General Procedure for Biphasic Heck Reaction[14]
-
Dissolve the aryl halide (3 mmol) and the palladacycle catalyst (0.003 mmol) in toluene (15 mL).
-
In a separate vessel, mix sodium acrylate (3.3 mmol) and a base (e.g., Na₂CO₃, 3.0 mmol) in water (15 mL).
-
Combine both the organic and aqueous phases in a high-pressure autoclave.
-
Heat the reaction to 150 °C with vigorous stirring (e.g., 1450 rpm) for 30 minutes.
-
After cooling, separate the aqueous layer and acidify with dilute HCl to precipitate the cinnamic acid derivative.
-
Filter, wash with water, and dry the product under vacuum.
Troubleshooting Common Issues in the Heck Reaction
| Problem | Potential Cause | Suggested Solution | Reference |
| Low or No Conversion | Inactive catalyst. | Ensure the use of a fresh palladium precatalyst. The active Pd(0) species can be sensitive to air. | [13] |
| Insufficiently anhydrous conditions. | Use oven-dried glassware and anhydrous solvents. | [16] | |
| Poor choice of ligand. | For electron-rich or sterically hindered aryl halides, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. | [6] | |
| Formation of Side Products | Homocoupling of the aryl halide. | Lower the reaction temperature and ensure a proper ligand-to-palladium ratio. | [13] |
| Reduction of the aryl halide. | This can be a competing pathway; optimizing the base and solvent may help. | [13] | |
| Isomerization of the product. | The addition of certain bases or silver salts can suppress alkene isomerization. | [11] | |
| Catalyst Decomposition (Palladium Black) | High reaction temperature. | Optimize the temperature; higher temperatures can lead to catalyst aggregation. | [13][16] |
| Insufficient ligand. | Ensure an adequate ligand-to-palladium ratio to stabilize the catalyst. | [16] |
Conclusion
The Heck reaction is a powerful and versatile tool for the synthesis of cinnamic acid derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of these important compounds for applications in drug development and materials science.
References
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Can. J. Chem., 79(5-6), 1086-1092.
- Jagtap, S. V., & Deshpande, R. M. (2007). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 19(7), 5347.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.
- Ferreira, A. M. C., et al. (2020). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 11(3), 635-654.
- Saeed, A., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 13(33), 22974-23002.
- da Silva, J. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691.
- da Silva, J. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691.
- Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(10), 1334.
- Wikipedia. (2023, December 28). Heck reaction.
- Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal, 8(4), 834-842.
- Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Jagtap, S. V., & Deshpande, R. M. (2007). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 19(7), 5347.
- Chiriac, C., Tanasa, F., & Onciu, M. (2005). A novel approach in cinnamic acid synthesis: direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide. Molecules, 10(2), 481–487.
- Islam, M. S., et al. (2019). Mizoroki–Heck cross‐coupling of acrylate derivatives with aryl halides catalyzed by palladate pre‐catalysts. Applied Organometallic Chemistry, 33(12), e5222.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
- Kumar, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2598-2606.
- Kjonaas, R. A., & Williams, P. E. (2001). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 78(1), 93.
- ResearchGate. (n.d.). The scale-up Heck coupling reaction [Image].
- Calò, V., et al. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 10(2), 360–374.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.
- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses). Master Organic Chemistry.
Sources
- 1. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. odinity.com [odinity.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to the Knoevenagel Condensation for Substituted Cinnamic Acid Synthesis
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a robust and versatile route to α,β-unsaturated carbonyl compounds.[1] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of the Knoevenagel condensation, specifically its Doebner modification, for the synthesis of substituted cinnamic acids. These compounds are pivotal intermediates in the manufacturing of pharmaceuticals, cosmetics, and polymers.[1][2] We will explore the reaction mechanism, delve into the critical parameters that govern reaction success, provide detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to overcome common experimental hurdles.
Theoretical Framework: Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[3] For the synthesis of cinnamic acids, the reaction typically employs an aromatic aldehyde and malonic acid, catalyzed by a weak base. This specific variant is often referred to as the Doebner modification.[3][4][5]
The reaction proceeds through several distinct mechanistic steps:
-
Deprotonation: A weak base, such as piperidine or pyridine, abstracts a proton from the α-carbon of the active methylene compound (malonic acid), creating a highly nucleophilic enolate ion. The acidity of these α-protons is crucial for this step to occur efficiently under mild basic conditions.[2][6]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[2][7]
-
Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy dicarboxylic acid (an aldol-type adduct). This intermediate readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.[2][8] The removal of water is critical as its accumulation can shift the reaction equilibrium back towards the reactants.[6][9]
-
Decarboxylation: In the Doebner modification, heating the reaction mixture, often in a solvent like pyridine, facilitates the decarboxylation of the α,β-unsaturated dicarboxylic acid intermediate. This step expels a molecule of carbon dioxide to furnish the final substituted cinnamic acid product.[3][10]
The choice of a weak base is a critical experimental parameter. Strong bases are generally avoided as they can promote the undesired self-condensation of the aldehyde starting material, significantly reducing the yield of the target product.[9][10]
Optimizing Reaction Parameters: A Guide to Success
The efficiency and yield of the Knoevenagel condensation are highly dependent on the careful selection of several key parameters. A systematic approach to optimization is essential for developing a robust and scalable protocol.
| Parameter | Traditional Approach | Green Chemistry Alternatives | Rationale & Expert Insights |
| Catalyst | Pyridine (as solvent) with catalytic piperidine.[11][12] | L-proline, ammonium salts (ammonium acetate), ionic liquids, heterogeneous catalysts (e.g., hydrotalcites).[5][9][12][13] | The catalyst must be basic enough to deprotonate malonic acid but not so strong as to cause aldehyde self-condensation. "Greener" catalysts are often recyclable and avoid the toxicity associated with pyridine/piperidine.[12][13] |
| Solvent | Pyridine, Toluene (with Dean-Stark for water removal).[6][11] | Ethanol, Water, or solvent-free conditions (grind-stone method).[9][11][14] | Solvent choice impacts reactant solubility and reaction kinetics. Polar aprotic solvents can accelerate the reaction, but greener protic solvents like ethanol and water are increasingly preferred.[6][9] |
| Temperature | 80-120°C (Reflux).[10] | Room temperature to moderate heating (40-80°C), often coupled with microwave irradiation.[10][11] | Higher temperatures drive the reaction, especially the dehydration and decarboxylation steps. However, excessive heat can lead to side reactions and decomposition.[6] Reaction progress should always be monitored (e.g., by TLC) to determine the optimal time and temperature.[9] |
| Reactants | Freshly distilled aromatic aldehyde; high-purity malonic acid. | Same; aldehydes are prone to air oxidation to non-reactive carboxylic acids.[10] | Purity is paramount. A slight excess of the malonic acid can sometimes be used to ensure the complete conversion of the more valuable aldehyde. |
| Water Removal | Azeotropic distillation using a Dean-Stark apparatus with toluene.[6] | Often not explicitly required in greener protocols, especially if the reaction is driven to completion by other means (e.g., catalyst efficiency). | The reaction produces water, which can hydrolyze intermediates or shift the equilibrium unfavorably.[6][9] Continuous removal is a classic strategy to maximize conversion. |
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis. Researchers should perform their own risk assessment before commencing any experimental work.
Protocol 1: Classic Doebner Synthesis of 4-Chlorocinnamic Acid
This protocol utilizes the traditional pyridine/piperidine system, which is highly effective but requires appropriate handling due to the toxicity of the reagents.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv)
-
Malonic Acid (1.56 g, 15.0 mmol, 1.5 equiv)
-
Pyridine (15 mL)
-
Piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv)
-
Concentrated Hydrochloric Acid (~10 mL)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (10.0 mmol) and malonic acid (15.0 mmol).
-
Add pyridine (15 mL) to dissolve the solids, followed by the addition of piperidine (0.1 mL).
-
Heat the reaction mixture to a gentle reflux (~90-100°C) in an oil bath for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the dark reaction mixture into a beaker containing ice-cold water (~50 mL) and concentrated HCl (~10 mL) with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove any residual pyridine hydrochloride.
-
Purify the crude solid by recrystallization from a minimal amount of hot ethanol.
-
Dry the purified white crystals in a vacuum oven. Characterize by melting point and spectroscopic methods (¹H NMR, IR).
Protocol 2: Green Synthesis of Cinnamic Acid using L-Proline Catalyst
This protocol represents a more environmentally benign approach, replacing toxic pyridine with ethanol and using an organocatalyst.[12]
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv, freshly distilled)
-
Malonic Acid (2.08 g, 20.0 mmol, 2.0 equiv)
-
L-Proline (0.23 g, 2.0 mmol, 0.2 equiv)
-
Ethanol (20 mL)
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, suspend benzaldehyde (10.0 mmol), malonic acid (20.0 mmol), and L-proline (2.0 mmol) in ethanol (20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) with magnetic stirring for 8-12 hours.
-
Monitor the reaction for the disappearance of benzaldehyde using TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 30 mL of cold deionized water to the concentrated mixture. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid via vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a water/ethanol mixture if further purification is needed.
-
Dry the product under vacuum. Expected yield: 75-85%.
Troubleshooting and Self-Validation
Encountering issues such as low yields or side-product formation is common during methods development. A logical, systematic approach to troubleshooting is key to resolving these challenges.[6][9]
Common Issues and Solutions:
-
Problem: Low Conversion Rate.
-
Causality & Solution: This can stem from several factors.[6] First, verify the purity of your aldehyde, as they can oxidize to inactive benzoic acids.[10] Second, ensure the catalyst is active and appropriate for the substrate.[6] Finally, insufficient heat or reaction time may be the cause; increase the temperature or allow the reaction to proceed longer, using TLC to monitor progress.[9]
-
-
Problem: Formation of Side Products.
-
Causality & Solution: The most common side reaction is the self-condensation of the aldehyde, particularly if it is enolizable and the base is too strong.[9][10] Using a weaker base like L-proline or ammonium acetate can mitigate this. Another potential side reaction is the Michael addition of a second malonate enolate to the α,β-unsaturated product. This can be minimized by controlling the stoichiometry and avoiding excessively long reaction times.[10]
-
-
Problem: No Reaction.
-
Causality & Solution: If no product is formed, the primary suspect is the catalyst or the active methylene compound. Ensure the pKa of the methylene compound is low enough for deprotonation by the chosen base.[10] For cinnamic acid synthesis, malonic acid is standard. Confirm that your catalyst has not degraded and is used in a sufficient quantity (typically 5-20 mol%).
-
Comparative Data
The choice of catalyst and conditions can significantly impact reaction outcomes. The following table summarizes results from various literature reports for the synthesis of cinnamic acids from the corresponding aldehydes and malonic acid.
| Aldehyde | Catalyst/Solvent System | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Pyridine/Piperidine | 3 | 75-85 | [4] |
| 4-Nitrobenzaldehyde | TBAB/K₂CO₃/Water (MW) | 0.05 | 98 | [11] |
| 4-Methoxybenzaldehyde | DABCO/DMF | 1 | 92 | [15][16] |
| 4-Chlorobenzaldehyde | GaCl₃ (Solvent-free) | 0.17 | 95 | [14] |
| Vanillin | Proline/Ethanol | 16 | 68 | [12] |
TBAB = Tetrabutylammonium bromide; MW = Microwave; DABCO = 1,4-Diazabicyclo[2.2.2]octane
Conclusion
The Knoevenagel condensation is an indispensable tool for the synthesis of substituted cinnamic acids. Its success hinges on a rational understanding of the reaction mechanism and the careful optimization of catalyst, solvent, and temperature. While traditional methods involving pyridine and piperidine are effective, modern protocols leveraging greener catalysts and solvents offer safer, more sustainable, and often more efficient alternatives. By following the detailed protocols and troubleshooting logic presented in this guide, researchers can confidently and effectively apply this powerful reaction to advance their work in drug discovery and materials science.
References
- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.
- Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC.
- ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Oriental Journal of Chemistry. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions.
- ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- ACS Publications. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations.
- Asian Journal of Chemistry. (2017). Full text of "A Simple and Straightforward Synthesis of Cinnamic acids...".
- Scribd. (n.d.). Knoevenagel Condensation Guide.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- YouTube. (2023). Knoevenagel condensation.
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. bepls.com [bepls.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Quantification of 4-(Trifluoromethyl)cinnamic Acid
Introduction
4-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring compound found in various plants.[1][2] The incorporation of a trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research.[3][4][5] Accurate and reliable quantification of this compound in various matrices is crucial for research, development, and quality control purposes.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. These methods are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds like this compound.[6] This method offers excellent precision and accuracy for routine analysis.
Principle
The method involves separating this compound from other components in a sample mixture using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength as it elutes from the column. The peak area of the analyte is proportional to its concentration.
Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[6]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. For complex matrices, such as plasma or tissue homogenates, a solid-phase extraction (SPE) or protein precipitation step may be necessary for cleanup.[5][6]
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | Approximately 270-275 nm[1][6][8] |
c) Data Analysis:
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10][11][12]
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference from blank matrix at the retention time of the analyte.[11] |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, making it suitable for the analysis of this compound, particularly at low concentrations or in complex matrices. Due to the low volatility of carboxylic acids, a derivatization step is typically required.[6][13]
Principle
The sample is first derivatized to convert the carboxylic acid group of this compound into a more volatile ester or silyl ester. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the analyte.
Experimental Protocol: GC-MS with TMS Derivatization
a) Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.[6]
-
Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[6]
b) GC-MS Conditions:
| Parameter | Condition |
| GC Column | Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent[14] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
c) Data Analysis:
For quantification, monitor characteristic ions of the derivatized this compound in SIM mode. Construct a calibration curve using derivatized standards and determine the concentration in the sample.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range.[1][2] This method is particularly useful for the analysis of pure samples or simple mixtures.
Principle
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Protocol: UV-Vis Spectrophotometry
a) Instrument and Reagents:
b) Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1][2] For cinnamic acid derivatives, this is typically in the range of 270-320 nm.[1][15][16]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from, for example, 1 to 20 µg/mL.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric analysis.
Concluding Remarks
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a versatile and reliable method for a wide range of applications. GC-MS offers higher sensitivity and specificity, which is advantageous for trace analysis in complex matrices. UV-Vis spectrophotometry provides a rapid and straightforward approach for the analysis of relatively pure samples. For all methods, proper validation is essential to ensure the generation of accurate and reliable data.[9][12][17]
References
- Gawlik-Dziki, U., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6208. [Link]
- Metzger, J. O., & Vitz, J. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434–438. [Link]
- Emery Pharma. (2023).
- Chitlange, S. S., et al. (2011). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Patel, K., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2), 1-9. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- CSIR-NIScPR. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 61B, 83-93. [Link]
- ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction...[Link]
- ResearchGate. (n.d.). UV spectra of (a)
- American Chemical Society. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(4), 2094–2097. [Link]
- University of California, Irvine. (n.d.).
- MassTech Inc. (n.d.).
- Natural Chemistry Research Group. (n.d.).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?[Link]
- Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4, 102-108. [Link]
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. wjarr.com [wjarr.com]
- 11. fda.gov [fda.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Cinnamic Acid Derivatives | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 4-(Trifluoromethyl)cinnamic Acid
Abstract
This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Trifluoromethyl)cinnamic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic carboxylic acids. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4][5]
Introduction
This compound (4-TFCA) is a derivative of cinnamic acid, a compound found in various plants. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), compared to the parent cinnamic acid.[6] These modifications can enhance metabolic stability and biological activity, making 4-TFCA and similar fluorinated derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]
Given its importance, a validated, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of 4-TFCA in various stages of research and development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[7][8][9] This document provides a comprehensive, step-by-step protocol for the HPLC analysis of 4-TFCA, including method development rationale, detailed experimental conditions, and a full validation summary.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties. The key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃O₂ | [10] |
| Molecular Weight | 216.16 g/mol | [10] |
| Melting Point | 231-233 °C | |
| pKa (Predicted) | 4.21 ± 0.10 | |
| logP | 3.4393 | [6] |
| UV λmax | ~270-310 nm (in Methanol/Water) | [11][12][13] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Causality Behind Experimental Choices
-
Chromatographic Mode: Reversed-phase HPLC was selected due to the non-polar, aromatic nature of 4-TFCA (logP = 3.4393).[6] This mode provides excellent retention and separation for moderately hydrophobic compounds on a non-polar stationary phase like C18.[9]
-
Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography, offering robust performance and broad applicability for aromatic compounds.[14][15] The alkyl chains provide the necessary hydrophobicity to retain the analyte.
-
Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous component.
-
Acetonitrile (ACN) was chosen for its low UV cutoff and viscosity, providing good peak shape and efficiency. Methanol is a suitable alternative.[14][15]
-
The aqueous phase is acidified with phosphoric acid to a pH of approximately 2.5-3.0. Since the predicted pKa of 4-TFCA is 4.21, maintaining the mobile phase pH at least one unit below the pKa ensures that the carboxylic acid group remains fully protonated (non-ionized).[8] This suppresses peak tailing and ensures consistent retention and improved peak symmetry. Formic acid or acetic acid are also commonly used alternatives.[13]
-
-
Detection: The conjugated system of the cinnamic acid backbone and the phenyl ring results in strong UV absorbance. Based on data for similar cinnamic acid derivatives, a detection wavelength of 285 nm was selected to provide high sensitivity.[11][12][15] A photodiode array (PDA) detector is recommended to confirm peak purity and identity by spectral analysis.
Experimental Protocols
Materials and Instrumentation
| Reagents and Materials | Instrumentation |
| This compound Reference Standard (>98% purity) | HPLC system with quaternary or binary pump |
| Acetonitrile (HPLC Grade) | UV/Vis or Photodiode Array (PDA) Detector |
| Phosphoric Acid (85%, Analytical Grade) | Autosampler |
| Deionized Water (18.2 MΩ·cm) | Column Thermostat |
| Methanol (HPLC Grade) | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| 0.45 µm Syringe Filters (PTFE or Nylon) | Analytical Balance |
| pH Meter | |
| Sonicator |
Preparation of Solutions
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water : Acetonitrile, 50:50 v/v):
-
Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water.
-
Mix thoroughly and degas the aqueous solution using sonication or vacuum filtration.
-
In a separate container, measure 500 mL of the prepared 0.1% phosphoric acid solution and 500 mL of acetonitrile.
-
Mix well and allow the mobile phase to reach thermal equilibrium before use.
-
-
Diluent Preparation (Methanol : Water, 50:50 v/v):
-
Combine 500 mL of HPLC-grade methanol and 500 mL of deionized water.
-
Mix thoroughly. This solution is used for preparing standard and sample solutions.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until fully dissolved. This stock solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Method Parameters
The optimized chromatographic conditions are summarized in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of 4-TFCA.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines, ensuring its suitability for the intended purpose.[1][3][4][5] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Stability-Indicating Nature)
To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies were conducted.[7][8] The stock solution of 4-TFCA was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug heated at 105 °C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The stressed samples were then diluted and analyzed. The method is considered specific if the peak for 4-TFCA is well-resolved from any degradation products and placebo peaks, with a peak purity index greater than 0.999 as determined by a PDA detector.
Linearity and Range
Linearity was evaluated by analyzing six concentrations of the working standard solutions (1-100 µg/mL) in triplicate. The calibration curve was constructed by plotting the mean peak area against the corresponding concentration. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999. The demonstrated range of 1-100 µg/mL is suitable for the quantification of both assay and impurities.[1]
Accuracy
Accuracy was determined by the percent recovery method. A known amount of 4-TFCA was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) in triplicate. The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Validation Acceptance Criteria
Table 3: Summary of Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Source |
| Specificity | No interference at the retention time of the analyte. Peak purity > 0.999. | [1][3] |
| Linearity (r²) | ≥ 0.999 | [2][14] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [2] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | [2] |
| LOQ | Signal-to-Noise Ratio ≥ 10 | [2] |
Results and Discussion
The proposed HPLC method provided a well-resolved, symmetric peak for this compound with a retention time of approximately 6.5 minutes. The forced degradation studies showed significant degradation under basic and oxidative conditions, with all degradant peaks being well-separated from the main analyte peak, confirming the stability-indicating nature of the method. The validation results are expected to meet all predefined acceptance criteria outlined in Table 3, demonstrating that the method is accurate, precise, and reliable for its intended use.
Conclusion
This application note describes a simple, rapid, and robust isocratic RP-HPLC method for the quantitative analysis of this compound. The method has been developed based on sound scientific principles and validated according to current ICH guidelines. It is suitable for routine quality control, purity evaluation, and stability studies of 4-TFCA in academic and industrial research settings.
Logical Relationship Diagram
Caption: Logical relationship between method development and validation.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- ICH Q2(R2): Validation of Analytical Procedures. (2025). ResearchGate.
- EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2024). YouTube.
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). RSC Publishing.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration.
- Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
- Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
- 4-Trifluoromethylcinnamic acid. (n.d.). NIST WebBook.
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). NIH.
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. (2019). ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International.
- The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. (2019). ResearchGate.
- Reverse-phase HPLC chromatography of the cis-cinnamic acid and... (n.d.). ResearchGate.
- Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. (2015). Scirp.org.
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]
- 11. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
1H NMR and 13C NMR characterization of 4-(Trifluoromethyl)cinnamic acid
An Application Note on the Spectroscopic Characterization of 4-(Trifluoromethyl)cinnamic acid by ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of this compound using ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document explains the causality behind experimental choices, interprets the spectral data, and highlights the key spectroscopic signatures of the title compound. The presence of the trifluoromethyl group introduces distinct and informative coupling patterns in the ¹³C NMR spectrum, which are thoroughly discussed.
Introduction: The Significance of Structural Verification
This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and advanced materials. The trifluoromethyl (-CF₃) group is a key bioisostere for a methyl group and can significantly enhance a molecule's lipophilicity and metabolic stability, making it a desirable feature in drug design.[1]
Given its importance, unambiguous structural verification and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to interpreting the ¹H and ¹³C NMR spectra of this compound, focusing on the characteristic chemical shifts and coupling constants that confirm its unique structure.
Foundational Principles: Structure and Spectral Predictions
The molecular structure of this compound dictates its NMR signature. Key structural elements to consider are:
-
The trans-Alkene Moiety: The two protons on the carbon-carbon double bond are in a trans configuration, which is expected to result in a large coupling constant (~16 Hz).[2]
-
The para-Substituted Benzene Ring: The trifluoromethyl group and the cinnamic acid moiety are positioned at opposite ends of the benzene ring. This symmetry results in a simplified AA'BB' spin system, which often appears as two distinct doublets in the aromatic region of the ¹H NMR spectrum.
-
The Carboxylic Acid Proton: This acidic proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be sensitive to concentration and the presence of water.
-
The Trifluoromethyl (-CF₃) Group: The three magnetically equivalent fluorine-19 (¹⁹F) nuclei have a spin of I = 1/2 and are 100% abundant. They couple to nearby carbon nuclei, leading to characteristic splitting patterns (quartets) in the ¹³C NMR spectrum. Standard ¹³C NMR experiments are proton-decoupled but not fluorine-decoupled, making these C-F couplings readily observable.[3]
Below is the labeled structure of this compound for spectral assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocol
A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following workflow outlines the necessary steps from sample preparation to data acquisition.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Protocol Details:
-
Selection of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its residual solvent peaks do not overlap with the signals of interest. The residual proton signal for DMSO-d₅ appears at δ 2.50 ppm, and the carbon signal for DMSO-d₆ is at δ 39.52 ppm, which serve as convenient internal references.[4]
-
Sample Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for obtaining high signal-to-noise spectra in a reasonable time, especially for the less sensitive ¹³C nucleus.
-
Instrumentation: Data can be acquired on any modern Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a direct map of the proton environment in the molecule. The spectrum of trans-4-(Trifluoromethyl)cinnamic acid in DMSO-d₆ shows four distinct sets of signals.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ~12.7 | broad singlet | - | 1H | H -OOC- |
| 7.92 | doublet | 8.1 | 2H | H 2 / H 6 |
| 7.77 | doublet | 8.4 | 2H | H 3 / H 5 |
| 7.66 | doublet | 15.9 | 1H | -CH=CH -COOH (Hα) |
| 6.69 | doublet | 15.9 | 1H | Ar-CH =CH- (Hβ) |
Data sourced from literature reports.[5][6]
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (δ ~12.7): This proton appears as a broad singlet in the far downfield region, which is characteristic of a highly deshielded acidic proton.
-
Aromatic Protons (δ 7.92 and 7.77): The two signals in the aromatic region each integrate to 2H and appear as clean doublets. This pattern is indicative of a para-substituted benzene ring. The protons H2 and H6, which are ortho to the electron-withdrawing trifluoromethyl group, are more deshielded and appear at δ 7.92. The protons H3 and H5, ortho to the cinnamate group, appear slightly upfield at δ 7.77.
-
Alkene Protons (δ 7.66 and 6.69): These two protons appear as doublets, each integrating to 1H. The key diagnostic feature is their large coupling constant of J = 15.9 Hz. This value is characteristic of protons in a trans configuration on a double bond.[2] The proton Hα, adjacent to the electron-withdrawing carbonyl group, is more deshielded (δ 7.66) than the Hβ proton (δ 6.69).
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework and provides crucial information through C-F coupling.
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity (due to C-F) | Coupling Constant (J Hz) | Assignment |
| 167.88 | singlet | - | C =O |
| 142.59 | singlet | - | C α |
| 138.88 | singlet | - | C 1 |
| 130.64 | quartet | ²JCF = 31.8 | C 4 |
| 128.77 | singlet | - | C 2 / C 6 |
| 126.19 | quartet | ³JCF = 3.8 | C 3 / C 5 |
| 124.1 (approx.) | quartet | ¹JCF ≈ 272 | C F₃ |
| 122.81 | singlet | - | C β |
Data primarily sourced from a Royal Society of Chemistry publication. The CF₃ signal is predicted based on typical values.[3][6][7]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ 167.88): This signal appears as a singlet in the expected downfield region for a carboxylic acid.
-
Alkene and Aromatic Carbons: The remaining sp² hybridized carbons appear between δ 122 and δ 143. The assignments are based on established data for cinnamic acid derivatives and substituent effects.[8]
-
The Power of C-F Coupling: The most revealing signals are those coupled to the fluorine atoms of the -CF₃ group.[3]
-
CF₃ Carbon (δ ~124.1): This carbon is directly bonded to three fluorine atoms, resulting in a strong one-bond coupling (¹JCF). This splits the signal into a prominent quartet with a very large coupling constant, typically around 272 Hz.[7] The intensity of this quaternary carbon signal is often low.
-
C4 Carbon (δ 130.64): The carbon atom of the aromatic ring directly attached to the -CF₃ group (C4) exhibits a two-bond coupling (²JCF). This also splits the signal into a quartet, but with a much smaller coupling constant of approximately 31.8 Hz.[6]
-
C3/C5 Carbons (δ 126.19): The two carbons ortho to the -CF₃ group (C3 and C5) show a three-bond coupling (³JCF), which further splits their signal into a quartet with an even smaller coupling constant of 3.8 Hz.[6] This fine splitting is a definitive indicator of proximity to the -CF₃ group.
-
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive and detailed structural confirmation of this compound. The key diagnostic features are:
-
¹H NMR: The pair of doublets with a large coupling constant (J ≈ 16 Hz) confirming the trans-alkene stereochemistry, and the two doublets in the aromatic region confirming the para-substitution pattern.
-
¹³C NMR: The characteristic quartet signals for the CF₃ carbon (¹JCF ≈ 272 Hz), the C4 carbon (²JCF ≈ 32 Hz), and the C3/C5 carbons (³JCF ≈ 4 Hz) provide unambiguous evidence for the presence and position of the trifluoromethyl group.
This comprehensive spectral analysis serves as a reliable reference for researchers and scientists, ensuring the identity and purity of this compound in drug development and chemical synthesis applications.
References
- Wiegand, T., et al. (2025). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Physical Chemistry Chemical Physics.
- Wiegand, T., et al. (2025). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. RWTH Publications.
- The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry.
- ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR?.
- ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
- Kalinowska, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. This compound(16642-92-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies with 4-(Trifluoromethyl)cinnamic Acid Derivatives
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a pivotal strategy in the optimization of therapeutic candidates. The unique physicochemical properties imparted by the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1] 4-(Trifluoromethyl)cinnamic acid and its derivatives represent a promising class of compounds, leveraging the advantageous properties of the cinnamic acid scaffold, a known pharmacophore with diverse biological activities, enhanced by the potent electron-withdrawing nature of the trifluoromethyl substituent.[2]
This application note provides a comprehensive, in-depth guide to performing molecular docking studies with this compound derivatives. We will eschew a rigid, templated approach in favor of a logically structured workflow that mirrors the real-world process of a computational drug discovery campaign. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure scientific rigor and reproducibility. Our exemplar target will be Histone Deacetylase 8 (HDAC8), a zinc-dependent enzyme implicated in the regulation of gene expression and a validated target in oncology.[3] A known inhibitor-bound crystal structure of HDAC8 (PDB ID: 1T64) will be utilized for this study.[4]
I. Foundational Principles: Why Molecular Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for:
-
Hit Identification: Screening large virtual libraries of compounds against a protein target to identify potential binders.
-
Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the plausible binding mode of a molecule at the atomic level, shedding light on its biological function.
A successful docking study hinges on the meticulous preparation of both the ligand (the small molecule, in our case, a this compound derivative) and the receptor (the protein target, HDAC8), followed by a robust docking and validation protocol.
II. Pre-Docking Preparations: Setting the Stage for Accurate Simulations
The fidelity of a molecular docking simulation is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the ligand and the protein receptor.
A. Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of a novel this compound derivative is often a 2D chemical structure. This must be converted into a three-dimensional conformation that is energetically favorable.
Protocol 1: Ligand Preparation and Energy Minimization
-
2D Structure Generation:
-
Utilize a chemical drawing software such as ChemDraw to create the 2D structure of the desired this compound derivative.
-
Ensure correct bond orders, stereochemistry, and formal charges.
-
Save the structure in a standard format, such as MOL or SDF.
-
-
3D Structure Conversion and Initial Optimization:
-
Import the 2D structure into a molecular modeling program like Avogadro.
-
The software will automatically generate an initial 3D conformation.
-
Perform an initial "clean-up" of the geometry using the software's built-in optimization functions.
-
-
Energy Minimization:
-
Rationale: This step is crucial to obtain a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.[6][7][8]
-
Within Avogadro, navigate to the "Extensions" menu and select "Optimize Geometry."
-
Choose a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), which is well-suited for small organic molecules.
-
Run the energy minimization until the calculation converges. This is typically indicated by a minimal change in energy between successive steps.
-
Save the energy-minimized ligand structure in PDBQT format, which is required for AutoDock Vina. This can be accomplished using AutoDockTools or other conversion software.
-
B. Protein Preparation: Refining the Macromolecular Target
The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and requires several preparatory steps to be suitable for docking.
Protocol 2: Protein Preparation for Docking
-
Obtain the Protein Structure:
-
Initial Cleaning and Inspection (using UCSF Chimera or PyMOL):
-
Load the PDB file into a molecular visualization tool.
-
Remove non-essential molecules, such as water molecules, co-solvents, and any co-crystallized ligands. For our initial docking, we will remove Trichostatin A to define the binding pocket.
-
Inspect the protein for any missing residues or atoms. If significant portions of the binding site are missing, the structure may not be suitable for docking.
-
-
Preparation using AutoDockTools (ADT):
-
Rationale: ADT is a graphical user interface for AutoDock that facilitates the preparation of protein and ligand files for docking.[9]
-
Launch ADT and load the cleaned PDB file of HDAC8.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" as we are primarily interested in hydrogen bonding interactions.
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is essential for the scoring function.
-
Set Atom Types: ADT will automatically assign AutoDock atom types.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the prepared HDAC8 molecule and save it as a PDBQT file. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
III. The Docking Workflow: Predicting the Binding Interaction
With the ligand and protein prepared, we can now proceed with the molecular docking simulation.
Workflow Diagram: Molecular Docking of this compound Derivatives
Caption: A streamlined workflow for the molecular docking of this compound derivatives.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for potential binding poses of the ligand.[10] Its size and location are critical for an efficient and accurate docking run.
-
In ADT, with the prepared HDAC8 PDBQT file loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of HDAC8. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports. For HDAC8, the active site is a well-defined channel leading to the catalytic zinc ion.[11]
-
Ensure the grid box is large enough to allow for rotational and translational freedom of the ligand but not excessively large, which would increase computation time unnecessarily.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Configure the Docking Run:
-
Create a text file (e.g., conf.txt) and specify the following parameters:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
center_x, center_y, center_z (from the grid box setup)
-
size_x, size_y, size_z (from the grid box setup)
-
exhaustiveness = 8 (A higher value increases the thoroughness of the search but also the computation time).
-
-
-
Execute AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and the configuration file.
-
Run the command: vina --config conf.txt --log results.log
-
IV. Post-Docking Analysis and Validation: Ensuring Trustworthy Results
Obtaining docking results is only the first step; they must be carefully analyzed and validated to be meaningful.
A. Analysis of Docking Poses and Binding Energies
-
Binding Affinity: The output from AutoDock Vina will provide a table of binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a more favorable binding interaction.[1]
-
Visual Inspection: Use a molecular visualization tool like PyMOL to open the protein PDBQT file and the results PDBQT file. This will allow you to visualize the different binding poses of the ligand within the active site of HDAC8.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for key interactions such as:
-
Hydrogen bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.
-
Hydrophobic interactions: The trifluoromethyl group is known to participate in hydrophobic interactions, which can significantly contribute to binding.
-
Pi-stacking: Interactions between the aromatic ring of the cinnamic acid derivative and aromatic residues in the protein.
-
B. Validation of the Docking Protocol: The Redocking Experiment
A critical step to ensure the trustworthiness of your docking protocol is to perform a redocking experiment.[12][13]
Protocol 4: Docking Protocol Validation via Redocking
-
Prepare the Co-crystallized Ligand:
-
From the original PDB file (1T64), extract the coordinates of the co-crystallized inhibitor (Trichostatin A) and save it as a separate PDB file.
-
Prepare this ligand using the same procedure outlined in Protocol 1 to generate a PDBQT file.
-
-
Perform Redocking:
-
Use the prepared HDAC8 receptor (from which the original ligand was removed) and the prepared co-crystallized ligand PDBQT file.
-
Use the same grid box parameters and AutoDock Vina configuration as in Protocol 3.
-
Run the docking simulation.
-
-
Calculate the Root Mean Square Deviation (RMSD):
-
Rationale: The RMSD measures the average distance between the atoms of the docked pose of the co-crystallized ligand and its original crystallographic pose.[14] A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[14]
-
In PyMOL, align the redocked pose of the inhibitor with its original crystallographic pose.
-
Use the rms_cur command to calculate the RMSD between the two poses.
-
Workflow Diagram: Validation of the Molecular Docking Protocol
Caption: A step-by-step workflow for validating the molecular docking protocol using the redocking method.
V. Data Presentation and Interpretation
For a clear and comparative analysis of your docking results, it is essential to present the data in a structured format.
Table 1: AutoDock Vina Docking Parameters
| Parameter | Value | Rationale |
| receptor | HDAC8.pdbqt | Prepared structure of the target protein. |
| ligand | ligand.pdbqt | Energy-minimized structure of the this compound derivative. |
| center_x, y, z | e.g., 15.1, 53.9, 16.9 | Coordinates defining the center of the active site binding pocket. |
| size_x, y, z | e.g., 20, 20, 20 | Dimensions (in Å) of the search space around the active site. |
| exhaustiveness | 8 | Balances computational cost and thoroughness of the conformational search. |
| num_modes | 9 | The number of binding modes to generate. |
Table 2: Example Docking Results for a this compound Derivative against HDAC8
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.000 | HIS142, HIS143, TYR306, PHE152 |
| 2 | -8.2 | 1.254 | HIS143, TYR306, PHE208 |
| 3 | -7.9 | 1.876 | HIS142, PHE152, MET274 |
VI. Concluding Remarks
This application note has provided a detailed and scientifically grounded protocol for conducting molecular docking studies with this compound derivatives, using HDAC8 as a relevant biological target. By following these self-validating procedures, researchers can generate reliable and interpretable data to guide their drug discovery efforts. The strategic use of the trifluoromethyl group in ligand design, coupled with robust computational evaluation, offers a powerful paradigm for the development of novel and effective therapeutics.[3]
VII. References
-
Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Retrieved January 10, 2026, from
-
Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved January 10, 2026, from
-
Vannini, A., et al. (2004). Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. PNAS. [Link]
-
Porter, N.J., & Christianson, D.W. (2017). Crystal structure of histone deacetylase 8 in complex with trapoxin A. RCSB PDB. [Link]
-
Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
-
ResearchGate. (2015, May 5). How do I perform energy minimization of ligands before docking?[Link]
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand.... [Link]
-
AutoDock Tutorial. (n.d.). AutoDock Tutorial. [Link]
-
ResearchGate. (n.d.). Crystal structure of HDAC8. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
Scribd. (n.d.). AutoDock & Tools Setup Tutorial. [Link]
-
University of California, Santa Barbara. (n.d.). Tutorial: Visualization of Macromolecules. [Link]
-
Chopra, E. (2020, July 11). Molecular Docking using Chimera. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]
-
Proteopedia. (2025, August 29). Histone deacetylase 8 (HDAC8). [Link]
-
Somoza, J.R., et al. (2004). Crystal Structure of human HDAC8 complexed with Trichostatin A. RCSB PDB. [Link]
-
Vannini, A., et al. (2007). Crystal structure of HDAC8-substrate complex. RCSB PDB. [Link]
-
KNP's Pharmaceutical Chemistry. (2021, February 14). AutoDock4.2.6 Part-3 Protein Preparation [Video]. YouTube. [Link]
-
Gauto, D. F., et al. (2019). Energy minimization on manifolds for docking flexible molecules. PMC. [Link]
-
Computational Drug Design Tutorials. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]
-
MDPI. (n.d.). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. [Link]
-
BioSolveIT. (n.d.). Energy Minimization of Structures and Ligand Complexes. [Link]
-
Bioinformatics Review. (2016, December 14). How to perform docking in a specific binding site using AutoDock Vina?[Link]
-
Vannini, A., et al. (2004). Crystal structure of inhibited human HDAC8. RCSB PDB. [Link]
-
Vannini, A., et al. (2007). Crystal structure of HDAC8-inhibitor complex. RCSB PDB. [Link]
-
I-PROBEN. (2025, March 7). Molecular docking results: Significance and symbolism. [Link]
-
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). [Link]
-
Omixium. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
Dr. Ruchi Verma. (2024, May 1). Tutorial 13: The concept of redocking explained [Video]. YouTube. [Link]
-
ResearchGate. (2024, March 15). Is energy minimisation necessary step before molecular docking for protein-ligand interaction?[Link]
-
SciSpace. (2021, April 30). The Effect of Energy Minimization on The Molecular Docking of Acetone-Based Oxindole Derivatives. [Link]
-
El-Hachem, N., et al. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]
-
Jimson, A. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
-
NIH. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. [Link]
-
ResearchGate. (n.d.). Relationship between the RMSD values (Å) and the binding energies.... [Link]
-
Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
-
ResearchGate. (2016, August 12). How to make a grid box within binding sites of proteins in autodock tools?[Link]
-
AutoDock Vina Hands-on Tutorials. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
CSIR-NIScPR. (2024, January 24). Quantum Chemical Calculations, Molecular Docking and ADMET Studies of Trans-4-(trifluoromethyl)cinnamic acid. [Link]
-
CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. [Link]
-
Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
Sources
- 1. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. rcsb.org [rcsb.org]
- 5. Molecular docking results: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. Histone deacetylase 8 (HDAC8) - Proteopedia, life in 3D [proteopedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: 4-(Trifluoromethyl)cinnamic Acid as a Robust Internal Standard for the HPLC Analysis of Acidic Compounds
An authoritative guide for researchers, scientists, and drug development professionals on the application of 4-(Trifluoromethyl)cinnamic acid as a robust internal standard in High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative for Precision in HPLC Quantification
High-Performance Liquid Chromatography (HPLC) stands as a pillar of modern analytical science, crucial for the quantitative analysis of pharmaceuticals, metabolites, and other chemical entities. The ultimate goal of quantitative HPLC is to achieve high accuracy and precision. However, the analytical process is susceptible to variations arising from sample preparation, minor fluctuations in injection volume, and changes in instrument response over time.[1][2] To counteract these sources of error, the internal standard (IS) method is widely recognized as a best practice.[3][4] An internal standard is a distinct, stable compound added at a constant concentration to all standards, controls, and unknown samples. Quantification is then based on the ratio of the analyte's response to the internal standard's response, a method that internally corrects for procedural variability and significantly enhances the reliability of the results.[4][5]
The selection of an appropriate internal standard is one of the most critical decisions in HPLC method development. An ideal IS should be chemically similar to the analyte, elute in a similar timeframe but be fully resolved, and be absent from the endogenous sample matrix.[1][6][7]
Rationale for the Selection of this compound
This compound emerges as an excellent internal standard candidate, particularly for the analysis of acidic drugs and metabolites in complex biological matrices. Its utility is not arbitrary but is grounded in sound chemical and chromatographic principles.
-
Structural Analogy and Chromatographic Behavior: The molecule possesses a cinnamic acid backbone, a common structural motif in many organic molecules. This similarity often results in comparable behavior during sample extraction and chromatographic separation under reversed-phase conditions.[8] The trifluoromethyl (-CF₃) group is a key feature; it is a strong electron-withdrawing group that imparts unique chromatographic properties, allowing it to be resolved from many structurally similar analytes while still eluting in a relevant retention window.
-
Chemical Stability and Inertness: The C-F bond is exceptionally strong, making the trifluoromethyl group highly stable and resistant to metabolic degradation or chemical reaction during sample processing.[9] This ensures that the concentration of the IS remains unchanged throughout the analytical workflow.
-
Physicochemical Properties: As a solid with a defined melting point (231-233 °C), it is easy to handle and accurately weigh for the preparation of standard solutions.[10] Its aromatic ring and conjugated double bond provide a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry, a common HPLC detector.
-
Established Precedent: The utility of this compound is not merely theoretical. For instance, trans-4-(Trifluoromethyl)cinnamic acid has been successfully employed as an internal standard for the determination of the active metabolite of leflunomide in plasma samples by HPLC, demonstrating its practical applicability in bioanalysis.[10] Furthermore, deuterated analogs of cinnamic acid are also effectively used as internal standards for analyzing related phenolic compounds, reinforcing the suitability of this chemical scaffold.[11][12]
Application Protocol: Quantification of Ibuprofen in Human Plasma
This section provides a comprehensive, step-by-step protocol for the analysis of Ibuprofen, a common acidic drug, in human plasma using this compound as the internal standard.
Materials and Reagents
-
Analytes: Ibuprofen (≥98% purity), this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or Milli-Q Grade)
-
Reagents: Formic Acid (LC-MS Grade)
-
Matrix: Blank human plasma, free of interfering substances.
Instrumentation and Chromatographic Conditions
An HPLC system with a UV detector is sufficient for this analysis. The conditions provided below serve as a robust starting point for method development.
Table 1: Recommended HPLC Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm |
Preparation of Standard and Stock Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Ibuprofen and ~10 mg of this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These solutions should be stored at 2-8 °C.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with a 50:50 mixture of acetonitrile and water.
-
-
Calibration Standards:
-
Perform serial dilutions of the Ibuprofen primary stock solution with a 50:50 acetonitrile/water mixture to prepare a series of working solutions.
-
Spike these working solutions into blank human plasma to create calibration standards with final concentrations ranging from, for example, 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
Caption: Protein precipitation workflow for plasma sample extraction.
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as those from the ICH or FDA.[13][14] This process establishes the trustworthiness and reliability of the analytical results.
Table 2: Key Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | Ability to detect the analyte and IS without interference from matrix components. | No significant peaks in blank matrix at the retention times of the analyte or IS. |
| Linearity & Range | Proportionality of the response ratio to concentration over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Closeness of measured values to the true values. | Mean recovery of 85-115% (80-120% at the lower limit).[14] |
| Precision (Repeatability) | Closeness of agreement between replicate measurements. | Percent coefficient of variation (%CV) ≤ 15% (≤ 20% at the lower limit).[14] |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy/precision criteria. |
| Stability | Stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, long-term). | Analyte concentration remains within ±15% of the initial value. |
Data Analysis and Quantification
The concentration of Ibuprofen in unknown samples is determined by relating its peak area ratio to the IS to a calibration curve.
Caption: Logical flow for quantification using the internal standard method.
Conclusion and Field-Proven Insights
This compound is a highly suitable internal standard for the HPLC analysis of acidic compounds in complex matrices. Its chemical stability, appropriate chromatographic properties, and structural relevance allow it to effectively compensate for variations inherent in the analytical process. By implementing the detailed protocol and rigorous validation procedures outlined in this note, researchers can develop highly accurate, precise, and reliable quantitative methods. This approach not only ensures data integrity but also aligns with the stringent requirements of regulatory bodies in the pharmaceutical industry.
References
- Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link]
- Crawford Scientific. (n.d.). Internal Standards - What Are They?
- ResearchGate. (2014). How to choose an HPLC internal standard?. [Link]
- Separation Science. (2023). Internal Standards #2: What Makes a Good Internal Standard?. [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
- PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. [Link]
- Pharmaguideline. (2024).
- SciSpace. (n.d.). A review on method development by hplc. [Link]
- ResearchGate. (2021).
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Quora. (2021). What is the use of internal standards in HPLC?. [Link]
- ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid isolated from cinnamic acid racemic mixture. [Link]
- Der Pharma Chemica. (n.d.).
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
- Chen, O., et al. (2018). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites.
- MacNair, J. E., et al. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
Sources
- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 反式-4-(三氟甲基)肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
In Vitro Applications of 4-(Trifluoromethyl)cinnamic Acid: A Technical Guide for Researchers
Introduction: Unveiling the Potential of 4-(Trifluoromethyl)cinnamic Acid
This compound (4-TFCA) is a synthetic derivative of cinnamic acid, a naturally occurring phenylpropanoid.[1] The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring significantly alters the molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and potential for interaction with biological targets.[2][3] These modifications make 4-TFCA a compound of considerable interest in pharmaceutical and agrochemical research.[2] While comprehensive in vitro studies on 4-TFCA are still emerging, research on its derivatives and computational modeling suggest a range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Notably, molecular docking studies have indicated that 4-TFCA may act as an inhibitor of histone deacetylase 8 (HDAC8), a key enzyme implicated in cancer and other diseases.[4]
This technical guide provides detailed application notes and protocols for a selection of fundamental in vitro assays to characterize the biological activities of 4-TFCA. The methodologies described herein are designed to be robust and adaptable, enabling researchers to explore the therapeutic potential of this promising compound.
I. Assessment of Cytotoxic Activity
A primary step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic effects on relevant cell lines. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
Principle of the MTT Assay
Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, the cytotoxic effect of a compound can be quantified as its half-maximal inhibitory concentration (IC50).[6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (4-TFCA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-TFCA in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted 4-TFCA solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 4-TFCA concentration and determine the IC50 value using non-linear regression analysis.[6]
-
| Compound | Cell Line | Assay | IC50 (µM) |
| Cinnamide Derivatives | HeLa, K562, MCF-7 | MTT | 42 - 166[7] |
| 1,2,3-Triazolic Cinnamide with p-trifluoromethyl benzyl group | B16-F10 | MTT | 153.4[1] |
Note: The table presents data for derivatives to infer the potential activity of the parent acids.
II. Evaluation of Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess antimicrobial properties.[8][9] The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound (4-TFCA)
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism in broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of 4-TFCA in DMSO.
-
Perform serial two-fold dilutions of the 4-TFCA stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4-TFCA at which there is no visible bacterial growth.[1]
-
| Compound Class | Microorganism | Assay | MIC Range (µM) |
| Anilides of this compound | S. aureus, E. faecalis | Broth Microdilution | 0.15 - 44.5[1] |
| Difluoromethyl Cinnamoyl Amides | Mycobacterium smegmatis | Broth Microdilution | 8 µg/mL[10] |
III. Enzymatic Inhibition Assay: Targeting HDAC8
Computational studies suggest that 4-TFCA may inhibit HDAC8.[4] A fluorometric enzymatic assay is a sensitive method to quantify the inhibitory potential of a compound against a specific HDAC isoform.
Principle of the Fluorometric HDAC8 Assay
This assay utilizes a fluorogenic substrate that is deacetylated by HDAC8. Upon deacetylation, a developing enzyme cleaves the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC8 activity. An inhibitor will prevent the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.[3]
Experimental Workflow: HDAC8 Inhibition Assay
Caption: Workflow for the fluorometric HDAC8 inhibition assay.
Protocol 3: Fluorometric HDAC8 Inhibition Assay
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)[11]
-
HDAC assay buffer
-
Trichostatin A (positive control inhibitor)
-
Developing enzyme (e.g., Trypsin)
-
This compound (4-TFCA)
-
DMSO
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme and Inhibitor Incubation:
-
Add the diluted 4-TFCA solutions to the wells of a black microplate.
-
Add the HDAC8 enzyme solution to each well. Include a no-inhibitor control and a positive control with Trichostatin A.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC8 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developing enzyme solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of HDAC8 inhibition for each concentration of 4-TFCA.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the 4-TFCA concentration.
-
IV. Investigation of Anti-Inflammatory Activity
Cinnamic acid derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway.[13][14]
Signaling Pathway: NF-κB in Inflammation
Caption: Simplified NF-κB signaling pathway potentially modulated by 4-TFCA.
Protocol 4A: Cytokine Inhibition Assay in LPS-Stimulated PBMCs
This assay measures the ability of 4-TFCA to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[15][16]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (4-TFCA)
-
DMSO
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs into a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-TFCA for 1 hour prior to stimulation. Include a vehicle control.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration). Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C and 5% CO₂.[15]
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[2]
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each 4-TFCA concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Protocol 4B: NF-κB Luciferase Reporter Assay
This assay provides a mechanistic insight into the anti-inflammatory activity of 4-TFCA by measuring its effect on the NF-κB signaling pathway.[17][18]
Materials:
-
A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
Complete culture medium
-
TNF-α or LPS (as a stimulant)
-
This compound (4-TFCA)
-
DMSO
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line into a white, clear-bottom 96-well plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of 4-TFCA for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for a further 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer, according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter).[18]
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value for 4-TFCA.
-
V. Conclusion and Future Directions
The protocols outlined in this technical guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, antimicrobial, enzyme inhibitory, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation into the precise molecular mechanisms of action and progression to more complex cell-based and in vivo models. The versatility of the cinnamic acid scaffold, combined with the unique properties of the trifluoromethyl group, positions 4-TFCA as a compelling candidate for further exploration in drug discovery and development.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-, 3-, and this compound Isomers. BenchChem.
- de Oliveira, C. C., de Oliveira, C. V., de Souza, L. S., da Silva, A. M., de Moraes, M. O., & de Paula, J. E. (2014). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- ResearchGate. (n.d.). Dependences of in vitro antimycobacterial activity expressed as....
- Jeyavijayan, S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 60B, 21-31.
- Sigma-Aldrich. (n.d.). Histone Deacetylase 8 (HDAC8) Activity Assay Kit (EPI006) - Technical Bulletin. Sigma-Aldrich.
- Abcam. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Abcam.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- Schwerk, A., et al. (2017).
- De, P., et al. (2009). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed.
- ResearchGate. (2025). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides.
- Banks, G. C., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central.
- Gonçalves, G. A., et al. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. NIH.
- Pressete, C. G., et al. (2023). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH.
- Ferro, S., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.
- BenchChem. (2025). Application Note: Protocol for Assessing Fluocortin Inhibition of Cytokine Release. BenchChem.
- da Silva, A. C. G., et al. (2021).
- Thermo Fisher Scientific. (2012). Cytokine Neutralization, In Vitro. Thermo Fisher Scientific.
- Cayman Chemical. (n.d.). HDAC8 Inhibitor Screening Assay Kit. Cayman Chemical.
- Laufer, S., et al. (2002). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. PubMed.
- ResearchGate. (n.d.). Cell lines used in the cytotoxicity assay. | Download Scientific Diagram.
- Turkman, N., et al. (2022). Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase in. Semantic Scholar.
- ResearchGate. (n.d.). Figure 6. Luciferase assay of MMP-9 and NF-κ B cis-reporter vectors in....
- Usta, D., et al. (2021).
- Charles River Laboratories. (n.d.). Cytokine Response Assays.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- Pontiki, E., et al. (2018).
- Morris, M. E., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. PubMed.
- Cayman Chemical. (n.d.). Human NF-κB Reporter Assay System. Cayman Chemical.
- Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science.
- Carracedo, A., et al. (2008). Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. SciSpace.
- Signosis. (n.d.).
- Wujec, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Wu, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI.
- Kim, H., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cinnamic Acid
Welcome to the technical support guide for the synthesis of 4-(trifluoromethyl)cinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The three most prevalent and well-documented methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[1] Each pathway offers distinct advantages and challenges:
-
Knoevenagel Condensation: Reacts 4-(trifluoromethyl)benzaldehyde with malonic acid using a basic catalyst. It is known for its relatively mild conditions and good yields.[1][2]
-
Perkin Reaction: An aldol condensation of 4-(trifluoromethyl)benzaldehyde with acetic anhydride, using the sodium or potassium salt of the corresponding acid as a base.[3] This method often requires high temperatures.[4][5]
-
Heck Reaction: A palladium-catalyzed cross-coupling of a 4-halobenzotrifluoride (e.g., 4-bromo- or 4-iodobenzotrifluoride) with acrylic acid.[6][7] This is a powerful C-C bond-forming reaction but requires careful optimization of the catalytic system.
Q2: How does the electron-withdrawing trifluoromethyl (CF₃) group impact the synthesis?
A2: The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the reactivity of the starting materials.[1]
-
Increased Electrophilicity: It enhances the electrophilicity of the carbonyl carbon in 4-(trifluoromethyl)benzaldehyde. This makes the aldehyde more susceptible to nucleophilic attack, which can be advantageous in both the Knoevenagel and Perkin reactions.[1]
-
Product Acidity: The CF₃ group increases the acidity of the final this compound product compared to unsubstituted cinnamic acid.[1] This property is useful during purification, particularly for acid-base extraction techniques.
Q3: What are the standard methods for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:
-
Recrystallization: This is the most widely used method for obtaining high-purity crystalline this compound. A mixed solvent system, such as ethanol/water, is often effective.[1][4]
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer with an acid like HCl.[1]
-
Column Chromatography: Silica gel chromatography can be employed to separate the product from non-polar byproducts or unreacted starting materials, although it is often less practical for large-scale purifications.[1][8]
Troubleshooting Guide 1: The Knoevenagel Condensation
This method involves the reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid, typically catalyzed by piperidine in pyridine.[1][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cinnamic Acid
Welcome to the Technical Support Center for the synthesis of 4-(Trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable compound. Here, we address common challenges and side reactions encountered during its preparation, offering troubleshooting advice and insights grounded in mechanistic principles to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include the Knoevenagel condensation, the Perkin reaction, and palladium-catalyzed cross-coupling reactions like the Heck reaction.[1][2]
-
Knoevenagel Condensation: This is a widely used method involving the reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid, catalyzed by a weak base like piperidine or pyridine.[1][3] It is often favored for its operational simplicity and the use of readily available starting materials. However, it can suffer from incomplete reactions and requires careful temperature control to drive the decarboxylation step to completion.[1]
-
Perkin Reaction: This reaction involves the condensation of 4-(trifluoromethyl)benzaldehyde with acetic anhydride in the presence of an alkali salt of the acid, such as sodium acetate.[4][5] It is a classic method for cinnamic acid synthesis but can be prone to the formation of side products, especially if the aldehyde is susceptible to side reactions in the presence of a base.[4]
-
Heck Reaction: This palladium-catalyzed reaction couples 4-halobenzotrifluoride (e.g., 4-iodobenzotrifluoride) with acrylic acid.[2][6] The Heck reaction offers high stereoselectivity for the trans-isomer but requires careful optimization of the catalyst system, base, and solvent to avoid side reactions like catalyst deactivation and homocoupling of the aryl halide.[2]
Q2: How does the strong electron-withdrawing trifluoromethyl (CF3) group influence the synthesis of this compound?
A2: The trifluoromethyl group significantly impacts the reactivity of the starting materials. Its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon in 4-(trifluoromethyl)benzaldehyde. This heightened electrophilicity enhances its reactivity towards nucleophiles, which can be advantageous in reactions like the Knoevenagel and Perkin condensations.[1] Additionally, the electron-withdrawing effect of the CF3 group increases the acidity of the resulting cinnamic acid compared to its non-fluorinated counterpart.[1]
Q3: What are the recommended general purification strategies for isolating high-purity this compound?
A3: Several standard techniques are effective for the purification of this compound:
-
Recrystallization: This is a common and effective method for obtaining a high-purity crystalline product. A mixed solvent system, such as ethanol/water, is often successful.[1]
-
Acid-Base Extraction: This technique is useful for separating the acidic cinnamic acid product from neutral or basic impurities. The product can be extracted into a basic aqueous solution and then re-precipitated by the addition of acid.[1]
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from non-polar impurities.[1]
Troubleshooting Guides by Synthetic Method
Knoevenagel Condensation
The Knoevenagel condensation is a popular choice for synthesizing this compound due to its straightforward procedure. However, several issues can arise.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Reaction Conditions | Ensure the reaction is heated to reflux (typically around 110°C for pyridine) for a sufficient duration (4-12 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). | A more complete reaction leading to a higher yield. |
| Poor Quality Starting Materials | Use freshly distilled 4-(trifluoromethyl)benzaldehyde to remove any oxidized impurities. Ensure malonic acid is dry and of high purity. | Reduced side reactions and an increased yield of the desired product.[1] |
| Moisture in Reagents | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Prevention of unwanted side reactions and improved reaction efficiency. |
| Suboptimal Catalyst | The choice of base is crucial. Piperidine in pyridine is a classic catalyst system.[2] Consider alternative "greener" catalysts like ammonium salts (e.g., ammonium acetate) or solid-supported bases. | An optimized reaction rate and yield. |
Issue 2: Presence of Unreacted 4-(Trifluoromethyl)benzaldehyde
This is a common issue that can complicate purification.
-
Causality: Incomplete reaction is the primary cause. This can be due to insufficient heating, short reaction time, or a deactivated catalyst.
-
Troubleshooting:
-
Extend Reaction Time/Increase Temperature: If TLC analysis shows the presence of starting material, prolong the reflux time or slightly increase the temperature.
-
Add Fresh Catalyst: A small addition of fresh piperidine or another base catalyst can sometimes restart a stalled reaction.
-
Purification: Unreacted aldehyde can often be removed during the workup through an acid-base extraction, as the cinnamic acid will dissolve in the basic aqueous phase, leaving the neutral aldehyde in the organic phase.[1]
-
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
-
Addition of Reagents: To this solution, add 4-(trifluoromethyl)benzaldehyde (1 equivalent) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) for 4-6 hours. Monitor the reaction's progress by TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.[7]
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[1]
Perkin Reaction
The Perkin reaction is another viable route, but it comes with its own set of potential side reactions.
Issue: Formation of Side Products
-
Causality: The primary disadvantage of the Perkin reaction is the potential for aldehydes to form unwanted side products, such as alcohols, in the presence of a base.[4] Prolonged heating can also lead to the degradation of starting materials and the formation of resinous byproducts.[2]
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature within the recommended range to avoid decomposition.
-
Anhydrous Conditions: Ensure that the acetic anhydride and sodium acetate are anhydrous, as moisture can lead to competing hydrolysis reactions.[1]
-
Purification: Careful purification, potentially involving column chromatography, may be necessary to separate the desired cinnamic acid from closely related impurities.[1]
-
Diagram: Perkin Reaction Mechanism
Caption: Mechanism of the Perkin Reaction.
Heck Reaction
The Heck reaction provides an elegant route to trans-4-(trifluoromethyl)cinnamic acid but requires careful control of the palladium catalyst system.
Issue 1: Low Catalyst Activity or Catalyst Decomposition
-
Causality: The palladium catalyst can be sensitive to air and impurities. The choice of ligand is also critical for catalyst stability and activity.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium(0) catalyst.
-
Ligand Selection: Use appropriate phosphine ligands (e.g., triphenylphosphine) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst.
-
Catalyst Precursor: Consider using a more stable palladium(II) precatalyst, such as Pd(OAc)2, which is reduced in situ to the active Pd(0) species.
-
Issue 2: Formation of Homocoupled Byproduct
-
Causality: The homocoupling of the aryl halide to form a biaryl compound is a common side reaction in palladium-catalyzed cross-coupling reactions.[2]
-
Troubleshooting:
-
Reaction Conditions: Adjusting the temperature, solvent, and base can help to minimize homocoupling.
-
Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled.
-
Ligand Effects: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck Reaction.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethyl Cinnamic Acids. BenchChem.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal.
- BenchChem. (2025). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. BenchChem.
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61.
- PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com.
- Wikipedia. (n.d.). Perkin reaction. In Wikipedia.
- Wikipedia. (n.d.). Heck reaction. In Wikipedia.
Sources
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)cinnamic Acid
Welcome to the technical support center for the purification of 4-(Trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common method is the Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malonic acid, often catalyzed by a base like piperidine or pyridine.[1][2] Consequently, typical impurities include:
-
Unreacted Starting Materials: Residual 4-(trifluoromethyl)benzaldehyde and malonic acid.
-
Catalyst Residues: Traces of the amine catalyst (e.g., piperidine).
-
Geometric Isomers: The cis-isomer of this compound, although the trans-isomer is thermodynamically favored.[3]
-
Side-Products: Byproducts from self-condensation of the aldehyde or other side reactions.[2]
Q2: What are the primary methods for purifying this compound?
A2: The three most effective and commonly employed purification techniques for solid organic acids like this compound are recrystallization, acid-base extraction, and column chromatography.[2]
-
Recrystallization is excellent for removing small amounts of impurities from a solid compound, often yielding high-purity crystalline material.[4]
-
Acid-Base Extraction is a powerful liquid-liquid extraction technique used to separate acidic compounds from neutral or basic impurities based on their differential solubility in aqueous and organic phases at various pH levels.[5][6]
-
Column Chromatography is a versatile technique for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or impurities that are structurally similar to the target compound.[7][8]
Q3: How do I choose the most appropriate purification technique?
A3: The optimal technique depends on the nature and quantity of the impurities, as well as the scale of your experiment. For a crude solid that is mostly the desired product (>85-90% purity), recrystallization is often the most efficient method. If the crude product contains significant amounts of neutral or basic impurities (like unreacted aldehyde or residual catalyst), a preliminary acid-base extraction is highly recommended.[2][4] If these methods fail to achieve the desired purity, or if impurities have very similar properties to the product, column chromatography is the method of choice.[9]
start [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; assess_purity [label="Assess Purity & Impurity Type\n(e.g., TLC, ¹H NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is the crude product a solid?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; recrystallization [label="Recrystallization", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_base [label="Acid-Base Extraction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_type [label="Are impurities primarily\nneutral or basic?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; purity_check [label="Check Purity", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
start -> assess_purity; assess_purity -> is_solid; is_solid -> impurity_type [label="Yes"]; is_solid -> chromatography [label="No (Oil)"]; impurity_type -> acid_base [label="Yes"]; impurity_type -> recrystallization [label="No"]; acid_base -> recrystallization [label="Follow with Recrystallization\nfor higher purity"]; recrystallization -> purity_check; purity_check -> final_product [label="Purity > 98%"]; purity_check -> chromatography [label="Purity < 98%"]; chromatography -> final_product; }
Caption: Decision workflow for selecting a purification method.
Troubleshooting and Optimization Guide
This section is formatted to address specific experimental issues, providing causal analysis and actionable solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
-
Potential Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[10] If the solution is not saturated upon cooling, crystals will not form.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[11] Allow it to cool again. To test if significant product remains in the mother liquor post-filtration, dip a glass rod into the filtrate, remove it, and let the solvent evaporate. A visible solid residue indicates a high concentration of the dissolved product.[11]
-
-
Potential Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than theoretically possible at that temperature, and requires a nucleation site to initiate crystal growth.[10]
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[12]
-
Solution B (Seeding): If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[12]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Potential Cause: This phenomenon occurs when the solute comes out of the solution as a liquid phase rather than a solid. It often happens if the solution is cooled too rapidly or is highly concentrated, causing the solute to precipitate at a temperature above its melting point (or the melting point of an impure mixture).[11][13]
-
Solution: Reheat the flask to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to slightly decrease the saturation point.[11] Ensure the solution cools as slowly as possible. Insulating the flask by placing it on a cork ring or paper towels and covering it can slow heat loss, promoting the formation of well-ordered crystals instead of an oil.[11]
-
Issue 3: Poor Yield After Acid-Base Extraction
-
Potential Cause 1: Incomplete Extraction. The carboxylic acid may not have been fully converted to its carboxylate salt, or the layers were not mixed sufficiently.
-
Solution: Ensure the aqueous base (e.g., saturated sodium bicarbonate) is added in sufficient quantity to deprotonate all the carboxylic acid. Mix the layers by inverting the separatory funnel thoroughly, venting frequently to release any CO₂ pressure buildup.[4] Perform the extraction with the aqueous base two or three times to ensure complete transfer of the carboxylate salt to the aqueous layer.[4]
-
-
Potential Cause 2: Incomplete Re-precipitation. The carboxylate salt has not been fully protonated back to the neutral, water-insoluble carboxylic acid.
-
Solution: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is strongly acidic.[4] Check the pH with litmus or pH paper to confirm it is in the range of 1-2. Adding acid until no further precipitation is observed ensures maximum recovery.
-
Issue 4: Streaking of the Compound on a Silica Gel TLC Plate
-
Potential Cause: Carboxylic acids are known to streak or "tail" on silica gel TLC plates. This is due to a strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface, leading to an unfavorable equilibrium between the protonated and deprotonated forms during elution.[4]
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[4] This acidic modifier ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica stationary phase and resulting in a more compact, well-defined spot.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Boiling | Suitability for Recrystallization |
| Water | High | Insoluble[14] | Very Slightly Soluble | Poor (Good as anti-solvent) |
| Ethanol/Methanol | High | Soluble[15] | Very Soluble | Good (for mixed-solvent system) |
| Ethyl Acetate | Medium | Soluble[1] | Very Soluble | Poor (Too soluble) |
| Dichloromethane | Medium | Soluble[1] | Very Soluble | Poor (Too soluble) |
| Hexanes/Heptane | Low | Insoluble | Insoluble | Poor (Good for washing) |
| Toluene | Low | Slightly Soluble | Soluble | Potentially good |
Note: This data is compiled from general chemical properties and literature on similar compounds.[1][14][15] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is ideal for removing non-polar impurities and achieving high crystalline purity.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise to just dissolve the solid completely while the solution is gently heated (e.g., on a hot plate).[16]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[16]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[13]
-
Precipitation: Reheat the clear filtrate to boiling. Add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the cloudiness and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[12] The expected melting point of the pure compound is 231-233 °C.[1][17]
A [label="1. Dissolve Crude Solid\nin Minimum Hot Solvent", fillcolor="#E8F0FE", fontcolor="#202124"]; B [label="2. Optional: Add Charcoal\nfor Colored Impurities", fillcolor="#FCE8E6", fontcolor="#202124"]; C [label="3. Perform Hot\nGravity Filtration", fillcolor="#E6F4EA", fontcolor="#202124"]; D [label="4. Add Hot Anti-Solvent\n(e.g., Water) to Cloud Point", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="5. Cool Slowly to\nRoom Temperature", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="6. Cool in Ice Bath\nto Maximize Yield", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="7. Collect Crystals\nby Vacuum Filtration", fillcolor="#E6F4EA", fontcolor="#202124"]; H [label="8. Wash with Cold Solvent\n& Dry", fillcolor="#E6F4EA", fontcolor="#202124"]; I [label="Pure Crystalline Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B; B -> C [label="If charcoal added"]; A -> D [label="If no insoluble\nimpurities"]; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Step-by-step workflow for purification by recrystallization.
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for removing neutral impurities such as unreacted 4-(trifluoromethyl)benzaldehyde.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic layer volume).[4] Stopper the funnel, and gently invert it several times, venting frequently by opening the stopcock to release pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.[4]
-
Repeat: Repeat the extraction of the organic layer (step 2) with fresh NaHCO₃ solution two more times to ensure all the acidic product is extracted. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper) and a precipitate forms.[4]
-
Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with a generous amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product to a constant weight.
start [label="Problem Encountered\nDuring Recrystallization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; no_crystals [label="No Crystals Form", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; oiling_out [label="Compound Oils Out", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; low_yield [label="Yield is Low", shape=diamond, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
sol1 [label="Too Much Solvent?\nBoil off some solvent.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sol2 [label="Supersaturated?\nScratch flask or add seed crystal.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sol3 [label="Too Concentrated?\nReheat, add more solvent.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sol4 [label="Cooled too fast?\nCool slowly, insulate flask.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sol5 [label="Too much solvent used?\nConcentrate mother liquor.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sol6 [label="Product soluble in cold solvent?\nEnsure thorough cooling in ice bath.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];
start -> no_crystals; start -> oiling_out; start -> low_yield;
no_crystals -> sol1 [label="Yes"]; no_crystals -> sol2 [label="No"]; oiling_out -> sol3 [label="Yes"]; oiling_out -> sol4 [label="No"]; low_yield -> sol5 [label="Yes"]; low_yield -> sol6 [label="No"]; }
Caption: Troubleshooting logic for common recrystallization issues.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- UCLA Chemistry & Biochemistry. (n.d.). Recrystallization - Single Solvent.
- PubMed Central (PMC). (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- University of York. (n.d.). Problems with Recrystallisations.
- Wired Chemist. (n.d.). Recrystallization.
- University of Massachusetts Lowell. (n.d.). Recrystallization1.
- ResearchGate. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- Royal Society of Chemistry. (2020). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation.
- University of Rochester. (n.d.). Purification.
- Cheméo. (n.d.). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3).
- LookChem. (n.d.). This compound, CasNo.16642-92-5.
- University of Massachusetts Lowell. (n.d.). Chem 267. Recrystallization - Part 2.
- Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
- National Institutes of Health (NIH). (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines.
- ACS Publications. (2023). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials.
- Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
- ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
- ResearchGate. (2006). (PDF) Fluorinated Organic Chemicals: A Review.
- PubMed Central (PMC). (2020). Chemical Aspects of Human and Environmental Overload with Fluorine.
Sources
- 1. This compound | 16642-92-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5 | Manufacturer ChemFaces [chemfaces.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Technical Support Center: Catalyst Selection for Heck Coupling with Acrylic Acid
An in-depth guide to catalyst selection and troubleshooting for the Heck coupling reaction with acrylic acid, designed for chemists and drug development professionals.
Welcome to the Technical Support Center for the Heck-Mizoroki reaction. As Senior Application Scientists, we understand that the success of your C-C bond formation hinges on nuanced choices in your catalytic system. This guide provides expert-driven FAQs and troubleshooting protocols to navigate the complexities of coupling aryl halides with acrylic acid, ensuring efficiency, reproducibility, and high yields in your synthetic campaigns.
Frequently Asked Questions (FAQs): Building a Robust Heck Reaction
This section addresses the fundamental questions researchers face when designing a Heck coupling protocol for acrylic acid and its derivatives.
Q1: Which palladium precursor should I choose?
The choice of palladium precursor is the first critical step. While many forms of palladium can be effective, they differ in their stability, solubility, and the mechanism of in-situ activation to the catalytically active Pd(0) species.
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and often preferred precatalyst.[1][2] It is relatively inexpensive, air-stable, and readily reduced in the reaction mixture to the active Pd(0) catalyst. The reduction can be facilitated by phosphine ligands, amines (the base), or the alkene itself.[3][4]
-
Palladium(II) Chloride (PdCl₂): Another common choice, but its solubility can be limited in many organic solvents, sometimes requiring co-solvents or specific ligands to be effective.[2][5]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This complex is already in the active Pd(0) oxidation state.[2] However, it is air-sensitive and can be prone to decomposition.[6] For reactions requiring precise control over the initial catalytic species, or at lower temperatures, it can be an excellent choice.
Expert Insight: For general screening and robust reactions, Pd(OAc)₂ is the recommended starting point due to its stability and reliable in-situ activation under typical Heck conditions.
Q2: Is a supporting ligand necessary for my reaction?
While "ligandless" Heck reactions are possible, especially in ionic liquids or with highly reactive substrates like aryl iodides, the use of a supporting ligand is paramount for stability, activity, and selectivity.[7][8][9]
-
Role of the Ligand: Ligands stabilize the palladium center, preventing its aggregation into inactive palladium black.[10] They also modulate the electronic and steric properties of the catalyst, directly influencing its reactivity and selectivity.[11]
-
Ligandless Conditions: These reactions often rely on the solvent or other species in the mixture to stabilize the palladium.[7][9] While seemingly simpler, they can be less reproducible and are often limited to more reactive coupling partners.[8][12]
Q3: Which class of ligand is best: Phosphines or N-Heterocyclic Carbenes (NHCs)?
Both phosphines and NHCs are privileged ligand classes for cross-coupling, but they offer different advantages.[13] The choice depends on the reactivity of your aryl halide and the desired reaction conditions.
-
Phosphine Ligands: These are the traditional choice. Their properties are highly tunable by modifying the substituents on the phosphorus atom.[11]
-
Electron-rich and bulky phosphines (e.g., P(t-Bu)₃, cataCXium® A) are highly effective for activating less reactive aryl chlorides and bromides by promoting the oxidative addition step.[14]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with the palladium center.[13][15] This stability makes them resistant to decomposition at high temperatures and often results in higher catalyst turnover numbers (TONs).[13][16] They are excellent for coupling challenging substrates, including deactivated aryl chlorides.[14][17]
| Feature | Phosphine Ligands | N-Heterocyclic Carbene (NHC) Ligands |
| Bonding | Good σ-donors, tunable π-acceptors | Strong σ-donors, weak π-acceptors |
| Pd-Ligand Bond | Moderately strong, can dissociate | Very strong and robust |
| Stability | Variable; can be sensitive to air/moisture | Generally high thermal and air stability |
| Effectiveness | Excellent for Ar-I, Ar-Br. Bulky, electron-rich variants needed for Ar-Cl.[14] | Highly effective for all aryl halides, including deactivated Ar-Cl.[13][17] |
| Key Advantage | High tunability and vast commercial availability. | Superior stability and high activity for challenging substrates.[13] |
Q4: How do I select the right base and solvent?
The base and solvent are not passive components; they are integral to the catalytic cycle.
-
Role of the Base: The primary role of the base is to neutralize the hydrogen halide (H-X) generated during the β-hydride elimination step, regenerating the Pd(0) catalyst to continue the cycle.[4][5]
-
Organic Bases (e.g., Triethylamine, Et₃N): Commonly used, they are soluble in organic solvents. However, they can sometimes act as ligands or undergo side reactions.[2]
-
Inorganic Bases (e.g., K₂CO₃, NaOAc, Cs₂CO₃): Often more robust and less likely to interfere with the catalyst.[2][18] The choice can significantly impact yield, and screening may be necessary. For instance, the use of Cs₂CO₃ has been shown to be highly efficient in certain systems.[19]
-
-
Role of the Solvent: The solvent must solubilize the reactants and catalyst. Polar aprotic solvents are most common.
-
DMF, DMAc, NMP, Acetonitrile: These are excellent choices for many Heck reactions, effectively dissolving the palladium salts and organic reactants.[20]
-
Aqueous Media: With the use of water-soluble ligands (like TPPTS), the Heck reaction can be performed in water, which offers environmental benefits and can simplify product isolation.[14][21]
-
Troubleshooting Guide: From Failed Reactions to High Yields
This guide is structured to address specific experimental failures in a logical, cause-and-effect format.
Problem: Low or No Product Yield
A low or nonexistent yield is the most common issue. The key is to diagnose the root cause systematically.
You observe the formation of a black precipitate (Palladium Black ) and your starting material remains largely unconsumed.
-
Scientific Rationale: The catalytically active species is a soluble Pd(0) complex. If this complex is unstable, the palladium atoms will aggregate into bulk metal, known as palladium black, which is catalytically inactive.[6][10] This is often caused by high temperatures, insufficient ligand stabilization, or the presence of oxygen.
-
Solutions:
-
Lower the Reaction Temperature: High temperatures accelerate catalyst decomposition. Attempt the reaction at a lower temperature (e.g., 80-100 °C instead of >120 °C).[6][22]
-
Increase Ligand Stability: Switch to a more robust ligand. If you are using a simple phosphine like PPh₃, consider a bulkier, more electron-donating phosphine or an N-heterocyclic carbene (NHC) ligand, which forms a more stable complex.[13][14]
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reactants (e.g., via nitrogen/argon bubbling or freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
Check Precursor Activation: If using a Pd(II) precursor, ensure your conditions are suitable for its reduction to Pd(0). The base and/or ligand are typically responsible for this step.[4][22]
-
The reaction is clean, with no palladium black, but conversion is slow or stalled. This is common when using aryl chlorides.
-
Scientific Rationale: The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The rate of this step is highly dependent on the C-X bond strength, following the order: C-I > C-Br > C-Cl .[17] Aryl chlorides have a very strong C-Cl bond, making oxidative addition difficult.
-
Solutions:
-
Select a More Powerful Ligand: For aryl chlorides, standard ligands are often insufficient. Use a catalyst system known for high activity, such as one employing a bulky, electron-rich phosphine (e.g., di-1-adamantyl-n-butylphosphine) or an NHC ligand.[14][23] These ligands create a more electron-rich palladium center, which facilitates the cleavage of the strong C-Cl bond.
-
Increase Reaction Temperature: While this risks catalyst decomposition (see above), higher temperatures may be necessary to overcome the activation barrier for less reactive substrates. A balance must be found.
-
Use an Additive: In some cases, additives like tetralkylammonium salts (e.g., TBAB) can promote the reaction, particularly with aryl chlorides.[13]
-
Problem: Formation of Side Products
You obtain your product, but it is contaminated with significant impurities, such as homocoupled arenes or double-arylated acrylic acid.
-
Scientific Rationale: These side reactions can arise from incorrect stoichiometry or reaction conditions that favor undesired pathways. For example, high concentrations of the aryl halide or catalyst can lead to side reactions.
-
Solutions:
-
Optimize Stoichiometry: A slight excess of the acrylic acid derivative is often used to ensure full consumption of the more valuable aryl halide.[20] Experiment with the ratio of your reactants.
-
Control Reaction Temperature: Side reactions often have a different temperature dependence than the desired reaction. Lowering the temperature can sometimes suppress the formation of byproducts.
-
Modify the Catalyst System: The selectivity of the reaction can be influenced by the ligand. Screening different ligands may identify a system that favors the desired product.
-
Visualizing the Process: Diagrams and Workflows
A clear understanding of the reaction mechanism and a logical troubleshooting approach are essential for success.
The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[3][5][24] Understanding these steps is key to rational troubleshooting.
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, follow this logical decision tree to diagnose and solve the problem.
Caption: A decision tree for troubleshooting low-yield Heck reactions.
Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the Heck coupling of an aryl bromide with acrylic acid. It should be adapted based on the specific reactivity of the substrates.
Reaction: Coupling of 4-Bromoanisole with Acrylic Acid
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
4-Bromoanisole
-
Acrylic Acid
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.01 equiv.) and P(o-Tol)₃ (e.g., 0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the aryl halide). Stir for 5 minutes to allow the catalyst to dissolve.
-
Degassing: Bubble nitrogen or argon through the solvent for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Substrate Addition: Add 4-bromoanisole (1.0 equiv.), acrylic acid (1.2 equiv.), and triethylamine (1.5 equiv.) sequentially via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the product and any unreacted acrylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired trans-4-methoxycinnamic acid.
References
- Martin, W. B., & Kateley, L. J. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Hannah. (2013). Intro to Organometallics: The Heck Reaction. Odinity. [Link]
- National Institutes of Health. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- He, H., et al. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
- Martínez, R., et al. (2007). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. [Link]
- Aydemir, M., et al. (2017). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Taylor & Francis Online. [Link]
- ACS Publications. (2021). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. [Link]
- Sharma, S., & Sharma, K. (2021). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. [Link]
- ResearchGate. (2021). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py)
- ResearchGate. (2019). Palladium Metal Catalysts in Heck C-C Coupling Reactions. [Link]
- Sharma, A., et al. (2018).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Synthesis. (n.d.). Heck Coupling. [Link]
- Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
- National Institutes of Health. (2013).
- ResearchGate. (2013).
- ResearchGate. (2022).
- Royal Society of Chemistry. (2019). CHAPTER 11: Heck Reactions. [Link]
- ResearchGate. (2014). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- ResearchGate. (2018). Heck reaction of aryl bromide with acrylic acid a. [Link]
- National Institutes of Health. (2011). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]
- YouTube. (2015). Heck reaction. [Link]
- ResearchGate. (2000).
- Reddit. (2021). Practical Heck Reaction problems! [Link]
- Master Organic Chemistry. (2016).
- ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
- RSC Publishing. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
- National Institutes of Health. (n.d.). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
- MDPI. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]
- The Hartwig Group. (n.d.).
- National Institutes of Health. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 14. Heck Reaction—State of the Art [mdpi.com]
- 15. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. books.rsc.org [books.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Overcoming Incomplete Conversion in Knoevenagel Condensation: A Technical Support Center
Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete conversion in this pivotal carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Conversion
Incomplete conversion is a frequent hurdle in Knoevenagel condensations, leading to low yields and complex purification challenges. This section provides a systematic approach to diagnosing the root cause of this issue and implementing effective solutions.
Issue 1: Low or No Product Yield
Question: My reaction shows very little or no formation of the desired α,β-unsaturated product, with starting materials remaining largely unconsumed. What are the likely causes and how can I address this?
Answer: Low to no product yield is often indicative of fundamental problems with reaction activation or conditions. The primary areas to investigate are catalyst activity, reaction temperature, and the intrinsic reactivity of your substrates.
Potential Causes & Step-by-Step Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst, typically a weak base, is essential for deprotonating the active methylene compound to initiate the reaction.[1][2][3] If the catalyst is old, impure, or not sufficiently basic for your specific substrates, the reaction will fail to initiate.
-
Protocol 1: Catalyst Screening and Optimization
-
Verify Catalyst Quality: Use a fresh or recently purified catalyst.
-
Select an Appropriate Base: Weak bases like piperidine, pyridine, or ammonium acetate are commonly used to prevent self-condensation of the aldehyde or ketone.[2] For less reactive substrates, consider a slightly stronger base or a different class of catalyst.
-
Explore Alternative Catalysts: A wide array of catalysts have been successfully employed, including:
-
Organocatalysts: L-proline has proven effective, particularly under solvent-free conditions.[4][5]
-
Lewis Acids: In some cases, Lewis acids can catalyze the condensation.
-
Heterogeneous Catalysts: Solid-supported bases like CaO-MgO or reconstructed hydrotalcites offer the advantage of easy removal and potential for reuse.[6][7][8]
-
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration, starting from a catalytic amount (e.g., 10 mol%) and adjusting as needed.
-
-
-
Suboptimal Reaction Temperature: The activation energy for the Knoevenagel condensation can vary significantly depending on the substrates. Room temperature may be insufficient for less reactive starting materials.[2][9]
-
Protocol 2: Temperature Optimization
-
Monitor at Room Temperature: Initially, run the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Incremental Heating: If no reaction is observed, gradually increase the temperature in increments (e.g., to 40°C, 60°C, and then to reflux). Gentle heating can often significantly increase the reaction rate and yield.[9]
-
Monitor for Side Products: Be mindful that higher temperatures can also promote side reactions, so careful monitoring is crucial.
-
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene group can sterically hinder the initial nucleophilic attack, leading to a sluggish or incomplete reaction.[9]
-
Strategy: For sterically hindered substrates, you may need to employ more forcing conditions, such as a more active catalyst, higher temperatures, and longer reaction times.
-
Issue 2: Reaction Stalls Before Completion
Question: My reaction proceeds initially but stops before all the starting material is consumed, leaving a mixture of reactants and product. What could be causing this premature halt?
Answer: A stalled reaction often points to an equilibrium issue or the formation of an inhibitory byproduct. The accumulation of water, a byproduct of the condensation, is a common culprit.[2][9]
Potential Causes & Step-by-Step Solutions:
-
Product Inhibition by Water: The Knoevenagel condensation is a reversible reaction, and the water produced can hydrolyze the product or intermediates, shifting the equilibrium back towards the starting materials.[2][9]
-
Protocol 3: Water Removal Techniques
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene or benzene), use a Dean-Stark apparatus to continuously remove water as it is formed.[2]
-
Use of Dehydrating Agents: Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water in situ.
-
-
-
Catalyst Deactivation: The catalyst may be consumed by side reactions or degrade over the course of the reaction, leading to a loss of activity.
-
Strategy: If catalyst deactivation is suspected, try adding a fresh portion of the catalyst to the stalled reaction mixture and monitor for further conversion.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting incomplete Knoevenagel condensations.
Caption: A troubleshooting workflow for incomplete Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact the Knoevenagel condensation?
A1: The solvent plays a critical role in the Knoevenagel condensation by influencing reactant solubility, reaction rate, and in some cases, the reaction mechanism.[2][10][11]
-
Polar Protic Solvents: Solvents like ethanol and methanol can be effective and are considered environmentally benign.[12][13] They are good at solvating the reactants and catalysts.
-
Polar Aprotic Solvents: Solvents such as DMF and DMSO have been shown to accelerate the reaction and lead to high conversions, often in shorter reaction times.[10][11]
-
Nonpolar Solvents: Toluene is often used, particularly when azeotropic removal of water is required.[2]
-
Solvent-Free Conditions: In some cases, running the reaction neat or using grinding techniques can be highly efficient and environmentally friendly.[4][14]
| Solvent Type | Examples | Advantages | Considerations |
| Polar Protic | Ethanol, Water | Green solvents, good solubility for many reactants | Can slow down some reactions |
| Polar Aprotic | DMF, Acetonitrile | Can lead to faster reaction rates and higher yields | Can be more difficult to remove |
| Nonpolar | Toluene, Benzene | Ideal for azeotropic water removal | Often less "green" |
| Solvent-Free | Neat, Grinding | High concentration, environmentally friendly, simple workup | Not suitable for all substrates |
Q2: What are the common side reactions in a Knoevenagel condensation, and how can they be minimized?
A2: The two most common side reactions are self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.[9]
-
Self-Condensation: This is more likely to occur with aldehydes or ketones that can enolize, especially when using a strong base.
-
Mitigation: Use a weak base catalyst like piperidine or ammonium acetate.[9]
-
-
Michael Addition: The α,β-unsaturated product can act as a Michael acceptor for another molecule of the deprotonated active methylene compound.
-
Mitigation: This is favored by longer reaction times and higher temperatures. Careful control of stoichiometry (avoiding a large excess of the active methylene compound) and monitoring the reaction to stop it upon completion can minimize this side product.
-
Q3: How can I effectively monitor the progress of my Knoevenagel condensation?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[6][9]
-
Procedure:
-
Choose an appropriate eluent system that provides good separation of your starting materials and product.
-
At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside spots of your starting materials.
-
Visualize the plate under UV light and/or with a staining agent.
-
The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
-
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Absolutely. There is a significant body of research focused on making the Knoevenagel condensation more environmentally benign.[15][16] Key strategies include:
-
Use of Water as a Solvent: Water has been successfully used as a solvent, sometimes even acting as a catalyst.[15]
-
Solvent-Free Reactions: Performing the reaction neat, often with grinding, can eliminate the need for organic solvents.[14]
-
Heterogeneous Catalysts: Using solid catalysts that can be easily filtered off and reused reduces waste.[6][17]
-
Biocatalysis: Enzymes like lipases have been shown to catalyze the Knoevenagel condensation, offering a mild and selective alternative.[18]
Visualizing the Knoevenagel Condensation Mechanism
Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted pathway for a base-catalyzed Knoevenagel condensation.
Caption: The mechanism of the base-catalyzed Knoevenagel condensation.
References
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
- Optimization conditions of Knoevenagel condensation reactions. ResearchGate.
- Knoevenagel condensation mechanism and applications. Purechemistry.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Knoevenagel condensation. Wikipedia.
- Solvent effect on the Knoevenagel reaction a. ResearchGate.
- Optimization of conditions for Knoevenagel condensation reaction [a]. ResearchGate.
- Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. ResearchGate.
- Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega.
- Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. ResearchGate.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate.
- An Efficient and Green Procedure for the Knoevenagel Condensation Catalyzed by Urea. MDPI.
- (PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate.
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed.
- Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. ResearchGate.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted starting materials from 4-(Trifluoromethyl)cinnamic acid
Welcome to our dedicated technical support guide for troubleshooting the purification of 4-(Trifluoromethyl)cinnamic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate in a high state of purity. We will explore the underlying chemical principles of common purification techniques and provide validated, step-by-step protocols to address specific impurities, particularly unreacted starting materials.
The Challenge: Why Purification Can Be Deceptive
The synthesis of this compound, often accomplished via a Knoevenagel condensation of 4-(trifluoromethyl)benzaldehyde and malonic acid, can appear straightforward.[1][2][3] However, the similarity in physical properties between the desired product and unreacted starting materials can lead to co-precipitation or incomplete separation, compromising the purity of the final compound. This guide provides robust solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product of this compound is showing the presence of unreacted 4-(trifluoromethyl)benzaldehyde in the NMR spectrum. How can I remove it?
Underlying Issue: The incomplete reaction or the use of a slight excess of 4-(trifluoromethyl)benzaldehyde to drive the reaction to completion often results in its presence in the crude product. Due to its non-acidic nature and aromaticity, it can be challenging to separate from the desired cinnamic acid derivative.
Solution: Liquid-Liquid Acid-Base Extraction
A highly effective method to remove the non-acidic benzaldehyde impurity is through a pH-swing extraction.[4][5][6] This leverages the acidic nature of the carboxylic acid group in this compound, which allows it to be selectively moved into an aqueous basic layer, leaving the neutral aldehyde in the organic layer.[4][5][7]
Workflow Diagram: Extraction Protocol
Caption: Workflow for removing benzaldehyde impurity via extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[7][8]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: The deprotonated this compound (as its sodium salt) will be in the aqueous layer, while the unreacted 4-(trifluoromethyl)benzaldehyde remains in the organic layer.[4][5] Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add fresh organic solvent to the aqueous layer, shake, and separate again. Combine the organic layers for waste disposal.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2.[5][8] This protonates the carboxylate, causing the pure this compound to precipitate.[5][7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry under vacuum.
FAQ 2: I have signals corresponding to malonic acid in my product. What is the best way to eliminate this impurity?
Underlying Issue: Malonic acid is a water-soluble dicarboxylic acid. Its presence is often due to using an excess amount in the reaction to push the equilibrium towards the product.[9] Its high polarity and acidity can make it a persistent impurity.
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures but highly soluble at elevated temperatures, while the impurity (malonic acid) should either be highly soluble or insoluble at all temperatures.[10]
Solvent Selection for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | This compound has good solubility in hot ethanol and poor solubility in cold water. Malonic acid is highly soluble in water, which will help keep it in the mother liquor.[11] |
| Toluene | This compound is soluble in hot toluene, while the more polar malonic acid has very low solubility and can potentially be removed by hot filtration. |
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolution: In a flask, add the minimum amount of hot ethanol to the crude product to achieve complete dissolution.[12]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Precipitation: While the solution is still hot, slowly add deionized water dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Solution 2: Column Chromatography
For high-purity requirements or when recrystallization is ineffective, column chromatography offers excellent separation based on the differential adsorption of compounds to a stationary phase.[13][14][15]
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by column chromatography.
Step-by-Step Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the compounds.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Wikipedia. (n.d.). Acid-base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- J-Stage. (2018). Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- PubMed. (2008). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer.
- ResearchGate. (2008). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer | Request PDF.
- YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.
- International Science Community Association. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
- Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one.
- Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- Prezi. (n.d.). Synthesis of cinnamic acid from benzaldehyde and malonic aci.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
- YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Supporting Information. (n.d.). Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. prezi.com [prezi.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. isca.me [isca.me]
Technical Support Center: Stability of 4-(Trifluoromethyl)cinnamic Acid in Solution
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)cinnamic acid. Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document is structured to address common challenges and provide practical, field-proven solutions.
Introduction to this compound
This compound is a versatile building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for enhancing the performance of active ingredients.[1][2] However, like many organic molecules, its stability in solution can be influenced by a variety of factors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents.[3] The trifluoromethyl group itself is generally stable, but the cinnamic acid backbone, particularly the carboxylic acid group and the alkene double bond, can be susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of the compound?
A2: The stability of cinnamic acid derivatives is known to be pH-dependent.[3][4][5][6] While specific data for the 4-(trifluoromethyl) derivative is not extensively published, general trends for cinnamic acids suggest that they are relatively stable in acidic to neutral pH.[4][5][6][7] However, alkaline conditions can promote degradation.[4][5][6][7] For instance, some phenolic compounds, which share some structural similarities, are less stable in alkaline conditions and can lose their activity.[7] It is crucial to determine the optimal pH range for your specific application to minimize degradation.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[8] It is slightly soluble in water.[3] For long-term storage of solutions, it is advisable to use aprotic solvents like DMSO at low temperatures. When using protic solvents like methanol or ethanol, be mindful of potential esterification over time, especially if acidic catalysts are present. Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[9]
Q4: Is this compound sensitive to light?
A4: Yes, trans-4-(Trifluoromethyl)cinnamic acid is a photosensitive compound.[8] Exposure to light, particularly UV light, can potentially lead to cis-trans isomerization of the double bond or other photochemical degradation pathways. Therefore, it is imperative to protect solutions from light by using amber vials or by wrapping containers with aluminum foil, especially during storage and handling.
Q5: Can the compound undergo oxidation in solution?
A5: Yes, the alkene double bond in the cinnamic acid structure can be susceptible to oxidation.[3] The presence of oxidizing agents, dissolved oxygen, or exposure to air over extended periods can lead to the formation of degradation products. To mitigate this, it is recommended to use degassed solvents and to consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions over time. | This compound can degrade in solution, leading to a decrease in the effective concentration and variability in results. |
| pH shift in the experimental medium | Buffer the experimental medium to maintain a stable pH throughout the experiment. | Changes in pH can significantly impact the stability and ionization state of the compound, affecting its activity and interaction with other molecules.[4][5][6] |
| Photodegradation | Protect all solutions from light at all stages of the experiment. | As a photosensitive compound, exposure to light can cause degradation and alter the compound's properties.[8] |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Analyze samples immediately after preparation or store them at low temperatures. Avoid highly acidic or basic conditions if possible. | The carboxylic acid group can be involved in hydrolytic reactions, especially under harsh pH conditions. |
| Oxidative degradation | Use degassed solvents and/or an inert atmosphere. Consider adding an antioxidant if compatible with the experimental setup. | The double bond is susceptible to oxidation, leading to the formation of various degradation products.[3] |
| Solvent-induced degradation | Evaluate the compatibility of the chosen solvent with this compound. Test different solvents to find the one that offers the best stability. | Some solvents can react with the compound or catalyze its degradation. |
Issue 3: Precipitation of the compound from the solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Low solubility | Verify the solubility of the compound in the chosen solvent at the desired concentration. Consider using a co-solvent system or adjusting the pH to improve solubility. | This compound has limited solubility in aqueous solutions.[3] |
| Temperature effects | Ensure the storage and experimental temperatures are within a range where the compound remains soluble. | Solubility is often temperature-dependent, and a decrease in temperature can lead to precipitation. |
| pH-dependent solubility | The protonated form (at low pH) may be less soluble in aqueous media. Adjusting the pH to a slightly basic range can increase solubility by forming the more soluble carboxylate salt. | The ionization state of the carboxylic acid group significantly affects its solubility. |
Experimental Protocols
To proactively assess and control the stability of this compound, the following experimental protocols are recommended.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions: [3][10][12]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix the stock solution with the respective stress agent.
-
Incubate the samples for the specified time and temperature.
-
At designated time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by a UV scan of the compound).
-
Column Temperature: 25°C.
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[13] The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products do not interfere with the quantification of the parent compound.
Visualizing Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for cinnamic acid derivatives. While specific to the general structure, it provides a conceptual framework for this compound.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Handling and Storage Recommendations
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage of Solid Compound: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Storage of Solutions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light. For long-term storage, consider storing under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.[14]
By understanding the factors that influence the stability of this compound and by implementing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data.
References
- Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells. (n.d.). National Institutes of Health.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105.
- Effect of pH on the Stability of Plant Phenolic Compounds. (2000). Journal of Agricultural and Food Chemistry.
- Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate.
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). CSIR-NIScPR.
- Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. (n.d.). National Institutes of Health.
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (n.d.). National Institutes of Health.
- Analytical Method Summaries. (2023).
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (2011). ResearchGate.
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Molecules.
- Forced degradation studies. (2016). MedCrave online.
- Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (n.d.).
- Trifluoromethylation. (n.d.). Wikipedia.
- Forced degradation studies. (n.d.). ResearchGate.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Specificity, Forced Degradation Studies and Mass Balance Results. (n.d.). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Substituted Cinnamic Acids
Welcome to the Technical Support Center for the purification of substituted cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of organic compounds. Our goal is to move beyond generic protocols and offer insights grounded in chemical principles and extensive laboratory experience.
Introduction: The Nuances of Crystallizing Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are foundational scaffolds in numerous areas of chemical research, from pharmaceuticals to materials science. Achieving high purity is paramount, and recrystallization remains a powerful, cost-effective, and scalable purification technique. However, the diverse nature of substituents on the phenyl ring introduces significant variability in the solubility and crystallization behavior of these molecules. A one-size-fits-all approach to recrystallization is often inefficient and can lead to common pitfalls such as low recovery, "oiling out," or failure to crystallize.
This guide provides a structured approach to troubleshooting and optimizing the recrystallization of substituted cinnamic acids, empowering you to develop robust and efficient purification protocols.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my substituted cinnamic acid?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For substituted cinnamic acids, the polarity of the substituent is a key determinant. A general principle is "like dissolves like".[1]
-
For non-polar substituents (e.g., alkyl groups), consider less polar solvents or solvent mixtures.
-
For polar substituents (e.g., hydroxyl, nitro, methoxy groups), more polar solvents such as alcohols, or aqueous mixtures, are often a good starting point.[2][3] Ethanol/water and methanol/water mixtures are particularly versatile for this class of compounds.[2][3][4][5]
A systematic approach involves small-scale solubility tests with a range of solvents like water, ethanol, methanol, ethyl acetate, and toluene to identify a suitable candidate or a solvent pair.[5][6]
Q2: My cinnamic acid derivative is not crystallizing, even after cooling the solution. What should I do?
A2: This is a common issue known as supersaturation.[1] Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][7]
-
Seeding: Add a tiny crystal of the pure substituted cinnamic acid to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[7]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[8]
Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9] This often happens when the boiling point of the solvent is higher than the melting point of your compound or when there are significant impurities that depress the melting point.[10]
-
Re-heat and Add More "Good" Solvent: Re-heat the solution to re-dissolve the oil. Then, add a small amount of the solvent in which your compound is more soluble (the "good" solvent in a mixed solvent system). This will lower the saturation point and allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[7]
-
Slow Down Cooling: Rapid cooling can promote oiling out.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate this.
Q4: My final yield of recrystallized product is very low. What are the likely causes?
A4: A low yield can stem from several factors:
-
Using too much solvent: This is the most common reason for low recovery, as a significant portion of your product will remain in the mother liquor.[1][7][8]
-
Premature crystallization: If the solution cools too quickly during hot filtration, you can lose product in the filter paper.
-
Washing with a non-ideal solvent: Washing the collected crystals with a solvent in which your product has moderate solubility, or with a solvent that is not ice-cold, can lead to product loss.[1][8]
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to tackling common challenges during the recrystallization of substituted cinnamic acids.
Scenario 1: Difficulty in Finding a Suitable Single Solvent
Problem: You've tested several solvents, and none exhibit the ideal solubility profile (highly soluble when hot, poorly soluble when cold). For example, your methoxy-substituted cinnamic acid is too soluble in ethanol even at room temperature, but insoluble in water.
Solution: Employ a Mixed Solvent System
A mixed solvent system, also known as a solvent pair, is an excellent strategy in this situation.[5]
Step-by-Step Protocol for Mixed Solvent Recrystallization:
-
Choose a Solvent Pair: Select two miscible solvents. One in which your substituted cinnamic acid is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insoluble" solvent). For many substituted cinnamic acids, ethanol/water or methanol/water are effective pairs.[2][3]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Induce Saturation: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly and persistently cloudy. This cloudiness indicates that the solution is saturated.[8]
-
Re-clarify: Add a few drops of the hot "good" solvent until the solution just becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture.
Diagram: Mixed Solvent Recrystallization Workflow
Caption: Troubleshooting decision tree for recrystallization.
References
- Recrystallization of SA CHCA DHB. (n.d.). Vanderbilt University.
- Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2018). Solubility studies of trans-cinnamic acid in mixed solvents. CORE.
- Ferdoush, S., Sarker, M., Hossain, M. N., & Hasan, M. (2021). Solution thermodynamics of trans-Cinnamic acid in (methanol + water) and (ethanol + water) mixtures at different temperatures. ResearchGate.
- Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2018). Solubility studies of trans-cinnamic acid in mixed solvents. ORKG Ask.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Soares, R. R. A. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Repositório Aberto da Universidade do Porto.
- Recrystallization of Cinnamic acid and Tryptamine Part II. (2020, October 9). YouTube.
- Video: Recrystallization - Procedure. (2020, March 26). JoVE.
- Soares, R., Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2018). Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies. Scite.ai.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Martins, M., & Dallocchio, R. (2020). Accessing p‐Hydroxycinnamic Acids: Chemical Synthesis, Biomass Recovery, or Engineered Microbial Production? ResearchGate.
- Recrystallization Process Questions [closed]. (2017, April 23). Chemistry Stack Exchange.
- Recrystallization and Crystallization. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Chem 267. Recrystallization - Part 2. (n.d.).
- recrystallization-2.doc.pdf. (n.d.).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Four cinnamic acid derivatives, trans-cinnamic acid (1),... (n.d.). ResearchGate.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 4-(Trifluoromethyl)cinnamic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-(Trifluoromethyl)cinnamic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this critical synthesis. Our focus is on delivering practical, field-proven insights grounded in robust scientific principles to help you overcome common challenges and optimize your synthetic protocols.
Introduction: The Synthetic Landscape
This compound is a valuable building block in the pharmaceutical and materials science industries. Its synthesis is most commonly achieved through several key reactions, each presenting unique advantages and scale-up challenges. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the precursors, which must be carefully considered during process development.[1][2] This guide will primarily address the challenges associated with the three most prevalent synthetic routes: the Perkin reaction, the Wittig reaction, and the Heck reaction.[1]
Troubleshooting Guide: Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of a weak base.[3][4] However, its requirement for high temperatures and long reaction times can lead to challenges, particularly during scale-up.[3][5]
Question 1: My Perkin reaction for this compound is consistently giving low yields. What are the likely causes and how can I improve it?
Answer: Low yields in a scaled-up Perkin reaction can often be traced back to several critical factors:
-
Suboptimal Temperature Control: The Perkin reaction requires high temperatures, typically around 180°C.[1][6] On a larger scale, inefficient heat transfer can result in an internal reactor temperature that is lower than the setpoint, leading to an incomplete reaction.[2]
-
Solution: Ensure accurate and uniform heating. Use a well-calibrated temperature probe placed directly in the reaction mixture and ensure efficient agitation to avoid hot or cold spots.
-
-
Presence of Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it ineffective.[1][2]
-
Impure Starting Aldehyde: 4-(Trifluoromethyl)benzaldehyde is susceptible to oxidation, forming the corresponding benzoic acid, which does not participate in the reaction.[1][2]
-
Solution: Use freshly distilled 4-(Trifluoromethyl)benzaldehyde to ensure high purity.[1]
-
-
Insufficient Reaction Time: While laboratory-scale reactions might be complete in a few hours, larger batches may require extended reaction times to reach completion.[6][7]
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for your specific scale.[1]
-
Question 2: The reaction mixture turns into a dark tar, making product isolation difficult. What is causing this and how can it be prevented?
Answer: The formation of a dark tar or polymeric material is often a result of side reactions occurring at the high temperatures required for the Perkin reaction.[8]
-
Cause: Self-condensation of the aldehyde or polymerization of the cinnamic acid product can be exacerbated by localized overheating.[1]
-
Prevention:
-
Precise Temperature Control: Avoid exceeding the optimal reaction temperature. A well-controlled heating mantle or oil bath is crucial.[9]
-
Solvent Selection: While often run neat, the use of a high-boiling, inert solvent like N-methyl-2-pyrrolidinone (NMP) can help to moderate the reaction temperature and improve solubility.[9][10]
-
Optimized Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this increases the likelihood of product degradation.
-
Part 2: The Wittig Reaction
The Wittig reaction offers a versatile method for alkene synthesis by reacting an aldehyde with a phosphorus ylide.[11][12] It can often be performed under milder conditions than the Perkin reaction.
Question 3: My Wittig synthesis of this compound is suffering from low yields and a difficult purification process. How can I address this?
Answer: Challenges in the Wittig reaction often revolve around the generation and reactivity of the ylide and the subsequent purification.
-
Inefficient Ylide Formation: The first step is the deprotonation of the phosphonium salt to form the ylide. Incomplete deprotonation will lead to a lower yield.
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to separate from the desired product due to similar polarities.
-
Solution:
-
Acid-Base Extraction: Convert the this compound into its water-soluble salt by washing the reaction mixture with an aqueous base (e.g., sodium bicarbonate).[8] The neutral triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure cinnamic acid product.[1]
-
Column Chromatography: If extraction is insufficient, silica gel chromatography can be employed. A solvent system of hexane and ethyl acetate is often effective for separating cinnamic acid derivatives.[8][14]
-
-
-
Stereoselectivity Issues: The Wittig reaction can produce both E and Z isomers. Stabilized ylides, which are used for cinnamic acid synthesis, generally favor the formation of the more stable E (trans) isomer, which is typically the desired product.[13][15]
-
Solution: If you are observing a significant amount of the Z-isomer, ensure your reaction conditions are optimized for thermodynamic control.
-
Part 3: The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an aryl halide with an alkene.[16] For this synthesis, 4-(trifluoromethyl)aryl halide is coupled with acrylic acid or its ester.
Question 4: During the scale-up of our Heck reaction, we observe a black precipitate, and the reaction stalls. What is happening?
Answer: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into palladium black, which is catalytically inactive.[2] This is a common failure mode in Heck reactions, especially at scale.
-
Causes:
-
Localized Overheating: Poor mixing in a large reactor can lead to hot spots, accelerating the decomposition of the palladium catalyst.[2]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Failure to maintain a strictly inert atmosphere will lead to catalyst deactivation.[2]
-
Inappropriate Ligand Choice or Ratio: Phosphine ligands are crucial for stabilizing the palladium catalyst. An incorrect ligand or an insufficient amount can leave the palladium center exposed and prone to agglomeration.[2]
-
-
Preventative Measures:
-
Efficient Agitation: Ensure vigorous and uniform stirring throughout the reaction.
-
Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[2] Use degassed solvents.
-
Ligand Selection: Screen different phosphine ligands (e.g., PPh₃, o-Tol₃P) to find one that provides optimal stability and reactivity for your specific substrate.[2][17]
-
Biphasic Systems: Consider an aqueous-biphasic system. This can facilitate catalyst recovery and reuse, as the palladium catalyst can be retained in the organic phase while the product moves to the aqueous phase as its salt.[18][19]
-
Question 5: The regioselectivity of the Heck reaction is poor, leading to multiple products. How can this be controlled?
Answer: While the Heck reaction is generally regioselective, issues can arise, particularly with certain substrates and conditions.
-
Factors Influencing Regioselectivity: The addition of the aryl group typically occurs at the less substituted carbon of the alkene double bond. However, electronic effects can influence this.
-
Solutions:
-
Control of Reaction Conditions: The choice of solvent, base, and temperature can influence regioselectivity.[17] For example, polar aprotic solvents like DMF or NMP are commonly used.[17]
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can have a significant impact on the regiochemical outcome. Bulky ligands can enhance selectivity.
-
Visualizing the Synthetic Workflows
To aid in understanding the process flow for each synthetic route, the following diagrams illustrate the key steps.
Caption: Experimental workflow for the Perkin reaction synthesis.[2]
Caption: General workflow for the Wittig reaction and purification.
Caption: Experimental workflow for the Heck reaction with a troubleshooting loop.[2]
Comparative Data Summary
The selection of a synthetic route often involves a trade-off between various factors. The table below provides a qualitative comparison to aid in your decision-making process.
| Feature | Perkin Reaction | Wittig Reaction | Heck Reaction |
| Temperature | High (~180°C)[6] | Mild to Moderate | Moderate to High (100-120°C)[2] |
| Reagent Toxicity | Moderate | Moderate (Phosphines) | High (Palladium Catalysts) |
| Key Byproduct | Acetic Acid | Triphenylphosphine Oxide | Halide Salts |
| Purification | Recrystallization[1] | Acid-Base Extraction, Chromatography[8] | Chromatography, Filtration[2] |
| Scalability Issues | Heat Transfer, Tarring[2] | Byproduct Removal | Catalyst Deactivation[2] |
| Atom Economy | Moderate | Poor | Good |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Several key safety aspects must be considered. Firstly, reactions that are manageable on a lab scale can become highly exothermic in large reactors due to a lower surface-area-to-volume ratio, potentially leading to thermal runaway.[2] Ensure your reactor is equipped with an adequate cooling system. Secondly, when using palladium on carbon for reactions like catalytic transfer hydrogenations (a potential downstream step), be aware that it can be pyrophoric, especially when dry and exposed to air.[2] Finally, the toxicological properties of trifluoromethylated compounds should be handled with care, as metabolism can sometimes release fluoride ions.[20][21] Always consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Q2: How does the electron-withdrawing trifluoromethyl group specifically impact the synthesis?
A2: The CF₃ group is strongly electron-withdrawing and has a significant electronic impact.[1] In the Perkin and Wittig reactions, it increases the electrophilicity of the carbonyl carbon on the 4-(trifluoromethyl)benzaldehyde, which can enhance its reactivity towards the nucleophilic attack.[1] In the Heck reaction, the C-X bond (where X is a halide) on the aromatic ring is activated towards oxidative addition to the palladium catalyst.[2] Additionally, the CF₃ group increases the acidity of the final cinnamic acid product, which is an important consideration for the pH during acid-base extractions.[1]
Q3: Which analytical methods are best for monitoring reaction progress and ensuring product purity?
A3: A combination of techniques is recommended.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[1] For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.[2]
-
Purity and Structure Confirmation: After isolation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is essential for confirming the structure and isomeric purity (E/Z ratio). HPLC is the standard for determining chemical purity. Melting point analysis can also be a good indicator of purity.[22]
Q4: Are there "greener" alternatives for solvents and reagents in these syntheses?
A4: Yes, green chemistry principles are increasingly being applied. For the Wittig reaction, performing the reaction in water or under solvent-free conditions has been successfully demonstrated for similar substrates.[23] For the Heck reaction, using aqueous-biphasic systems not only improves safety but also allows for the recycling of the expensive palladium catalyst.[18][19] In the Perkin reaction, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, thereby saving energy.[7]
This technical guide is intended to provide a solid foundation for troubleshooting and scaling up the synthesis of this compound. By understanding the underlying chemical principles and potential pitfalls of each synthetic route, you can develop a robust, safe, and efficient process.
References
- Benchchem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions.
- Benchchem. (n.d.). Troubleshooting low conversion rates in ethyl cinnamate synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethyl Cinnamic Acids.
- Thiemann, T. (2018). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Mini-Reviews in Organic Chemistry.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
- Benchchem. (n.d.). Improving the yield of the Perkin reaction for cinnamic acid synthesis.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Influence of solvent on yield in final product.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
- De Gruyter. (2025).
- MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- Jagtap, et al. (n.d.).
- J&K Scientific LLC. (2021). Perkin Reaction.
- Perkin Reactions under Microwave Irradi
- Benchchem. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- ACS GCI Pharmaceutical Roundtable. (2026).
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- Wikipedia. (n.d.). Perkin reaction.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethyl)cinnamic acid.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- bepls. (n.d.).
- PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Hovione. (2024).
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020).
- ResearchGate. (2025).
- ChemScene. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.16642-92-5.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- The Royal Society of Chemistry. (n.d.).
- Science and Education Publishing. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Catalysts in 2-(Trifluoromethyl)cinnamic Acid Synthesis.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Journal of Laboratory Chemical Education. (2018).
- WebAssign. (n.d.).
- RSC Publishing. (2019).
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
- PubMed. (n.d.). Synthesis of cis-4-trifluoromethyl- And cis-4-difluoromethyl-l-pyroglutamic Acids.
- Benchchem. (n.d.). Technical Support Center: Scale-Up of p-Ethoxyfluoroacetanilide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. webassign.net [webassign.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Reactions with Acid Anhydrides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing moisture-sensitive reactions involving acid anhydrides. As highly reactive acylating agents, the success of these reactions hinges on the stringent exclusion of water. This resource offers field-proven insights and troubleshooting strategies to help you navigate the complexities of working with these valuable reagents.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"
This section addresses the fundamental principles governing the moisture sensitivity of acid anhydrides. Understanding these concepts is the first step toward effective troubleshooting and experimental design.
Q1: Why are acid anhydrides so sensitive to moisture?
A: Acid anhydrides are highly susceptible to hydrolysis due to the electrophilic nature of their carbonyl carbons.[1] Water, acting as a nucleophile, readily attacks one of the carbonyl carbons, leading to the cleavage of the anhydride bond and the formation of two molecules of the corresponding carboxylic acid.[1][2][3] This reaction is often rapid, even at room temperature, and can be catalyzed by both acids and bases.[1] The presence of even trace amounts of water can significantly reduce the yield of your desired product by consuming the starting anhydride.[2][4]
Q2: I suspect my acid anhydride has hydrolyzed. How can I confirm this and what are the consequences?
A: Hydrolysis of your acid anhydride will result in the formation of carboxylic acids. You can often detect this by a change in the physical state of the anhydride (e.g., a solid becoming sticky or clumpy) or by a strong vinegar-like smell in the case of acetic anhydride reacting with atmospheric moisture.[5]
Analytically, you can confirm hydrolysis using techniques like:
-
FTIR Spectroscopy: Look for the appearance of a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and changes in the carbonyl region.
-
NMR Spectroscopy: The appearance of a new, broad proton signal downfield (typically >10 ppm) in the ¹H NMR spectrum is indicative of a carboxylic acid proton.
The primary consequence of using a hydrolyzed anhydride is a significant decrease in reaction yield, as the effective concentration of your acylating agent is reduced.[6] Additionally, the resulting carboxylic acid can sometimes interfere with the reaction or complicate the purification process.[7]
Q3: What are the tell-tale signs of a moisture-compromised reaction?
A: Several observations during your reaction or workup can point to moisture contamination:
-
Low or No Product Yield: This is the most common and direct indicator.[6][8] If the anhydride was consumed by water, it wasn't available to react with your intended nucleophile.
-
Formation of Carboxylic Acid Byproducts: Isolation of the corresponding carboxylic acid as the major product is a clear sign of hydrolysis.
-
Inconsistent Results: If you are getting variable yields between batches of the same reaction, inconsistent moisture control is a likely culprit.
-
Catalyst Deactivation: In reactions like Friedel-Crafts acylation, Lewis acid catalysts (e.g., AlCl₃) are extremely moisture-sensitive. Their deactivation by water will halt the reaction.[8]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with acid anhydrides.
Problem 1: Low or No Yield in Acylation Reaction
This is a frequent and frustrating issue. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low-yield acylation reactions.
Problem 2: Multiple Products or Side Reactions Observed
Q: I am seeing multiple spots on my TLC plate. What could be the cause?
A: Besides the expected product and unreacted starting materials, moisture can indirectly lead to side products.
-
Incomplete Reaction: If moisture has partially consumed the anhydride, you will have a mixture of starting material and product.
-
Over-acylation: For substrates with multiple reactive sites (e.g., diols or diamines), incomplete reaction at one site due to insufficient anhydride can lead to a complex mixture of mono- and di-acylated products.[6]
-
Catalyst-Induced Side Reactions: At elevated temperatures, which might be used to push a sluggish, moisture-inhibited reaction, the catalyst could promote side reactions.[6][8]
Solution: The primary solution is to ensure strictly anhydrous conditions from the outset. This includes using freshly dried solvents, properly activated drying agents, and maintaining a robust inert atmosphere.[9]
Section 3: Core Protocols for Anhydrous Reactions
Adherence to rigorous experimental technique is non-negotiable for success. The following protocols provide a self-validating system for maintaining an anhydrous environment.
Protocol 1: Drying of Organic Solvents
The choice of drying agent is critical and depends on the solvent being dried.[10][11]
| Drying Agent | Suitable Solvents | Incompatible Solvents | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, Ethyl Acetate, Dichloromethane | - | Fast and efficient, but a fine powder that requires filtration.[12] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | High capacity but slow. Good for pre-drying.[12] |
| Molecular Sieves (3Å or 4Å) | THF, Dichloromethane, Acetonitrile, Toluene | Alcohols (3Å), Acetone (can catalyze self-condensation) | Highly efficient for achieving very low water content (<10 ppm).[13][14] Must be activated by heating under vacuum. |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Halogenated Solvents | Alcohols, Esters (can cause transesterification), Ketones | Reacts irreversibly with water to produce H₂ gas.[15] Excellent for distillation. |
Step-by-Step Method for Drying with Molecular Sieves:
-
Activation: Place the molecular sieves in a flask and heat to >200 °C under high vacuum for several hours.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated sieves (approx. 10% w/v) to the solvent in a sealed container.
-
Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours to achieve optimal dryness.[14] The solvent can then be used directly by transferring via a cannula or syringe.
Protocol 2: Setting Up and Maintaining an Inert Atmosphere
An inert atmosphere prevents atmospheric moisture and oxygen from entering the reaction vessel.[16]
Step-by-Step Method using a Schlenk Line or Balloon:
-
Glassware Preparation: Thoroughly oven-dry or flame-dry all glassware (flask, stir bar, condenser, etc.) immediately before use to remove adsorbed water.[9][17]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).[18]
-
Purging (Evacuate-Refill Cycles):
-
Connect the assembled apparatus to a Schlenk line.
-
Carefully evacuate the flask under vacuum.
-
Refill the flask with inert gas.
-
Repeat this cycle at least three times to ensure the complete removal of air and moisture.[15]
-
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved with a bubbler on a Schlenk line or by using a balloon filled with the inert gas.[16][19]
Caption: Workflow for setting up a reaction under an inert atmosphere.
Protocol 3: Quantifying Water Content in Solvents
"Anhydrous" is a relative term. For highly sensitive reactions, it is best practice to quantify the water content of your solvents.
-
Karl Fischer Titration (KFT): This is the gold standard for accurately determining trace amounts of water in organic solvents.[20][21] Coulometric KFT is suitable for very low water levels (ppm range), while volumetric KFT is used for higher concentrations.[20]
-
¹⁹F NMR-Based Methods: An alternative technique involves using reagents that react with water to produce a fluorine-containing compound that can be quantified by ¹⁹F NMR spectroscopy.[22][23] This method can be more sensitive than KFT and is compatible with inert atmosphere techniques.[23]
Section 4: Storage and Handling of Acid Anhydrides
Proper storage is crucial to prevent degradation over time.
-
Containers: Always store acid anhydrides in tightly sealed containers to prevent the ingress of atmospheric moisture.[1][24]
-
Environment: Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases, alcohols, and oxidizing agents.[24][25][26]
-
Inert Atmosphere Storage: For particularly sensitive or long-term storage, consider storing the anhydride inside a desiccator or a glovebox with an inert atmosphere.[15]
References
- Organic Chemistry II - Fiveable. (n.d.). 4.3 Acid anhydrides.
- KINTEK. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides.
- Sciencemadness Wiki. (2023). Drying solvents.
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
- Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry.
- Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
- JoVE. (2023). Reactions of Acid Anhydrides.
- LCGC International. (n.d.). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column.
- Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organometallics, 26(22), 5389-5391. [Link]
- Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
- Proprep. (n.d.). Explain the mechanism of anhydride hydrolysis and its application in preparing carboxylic acids.
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organometallics, 26(22), 5389-5391. [Link]
- Quora. (2021). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry).
- UT FRI Bioactive Molecules. (2017, January 17).
- Chemistry LibreTexts. (2024). 3.2: Drying Agents.
- University of Colorado Boulder. (n.d.). Drying Organic Solutions.
- Kemtrak. (n.d.). Water detection in solvents.
- Wang, Y., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Biosensors, 12(12), 1103. [Link]
- EMBIBE. (2023). Drying and Dehydrating Agents: Definitions, Examples and Differences.
- North Industrial Chemicals. (2024). How to Store Acids Safely: A Comprehensive Guide.
- Reactory. (n.d.). Reactions of Acid Anhydrides.
- Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol.
- Storemasta. (2023). Safe practices for storing acids and bases in the workplace.
- Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids.
- Vedantu. (n.d.). How do anhydrides react with water class 12 chemistry CBSE.
- Ideh Gostar Moheb Baspar. (2021). Principles of handling and storing phthalic anhydride.
- Chemical Safety Consulting. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
- Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
- Chemistry LibreTexts. (2023). Reactivity of Anhydrides.
- Carstensen, J. T. (2000). Effect of Moisture on the Stability of Solid Dosage Forms. In Pharmaceutical Stability: Principles and Practices (pp. 119-140). Marcel Dekker.
- The Organic Chemistry Tutor. (2020, February 23). Acid Anhydrides: Reactions Forming and Reactions of [Video]. YouTube. [Link]
- Chemguide. (n.d.). an introduction to acid anhydrides.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. proprep.com [proprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Reactions of Acid Anhydrides [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
- 17. youtube.com [youtube.com]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. chem.tamu.edu [chem.tamu.edu]
- 23. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mohebbaspar.com [mohebbaspar.com]
- 25. How to Store Acids Safely: A Comprehensive Guide [northindustrial.net]
- 26. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-(Trifluoromethyl)cinnamic Acid and 4-Fluorocinnamic Acid
Introduction: The Strategic Role of Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, celebrated for their vast pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the cinnamic acid scaffold—comprising a benzene ring, an alkene bridge, and a carboxylic acid group—allows for extensive structural modifications to enhance biological efficacy. A particularly fruitful strategy in modern drug design is the introduction of fluorine-containing substituents.
This guide provides an in-depth, objective comparison of two such derivatives: 4-(Trifluoromethyl)cinnamic acid and 4-Fluorocinnamic acid . The substitution of a hydrogen atom with a single fluorine (F) or a trifluoromethyl (CF₃) group at the para-position of the phenyl ring dramatically alters the molecule's physicochemical properties. These changes, including lipophilicity, metabolic stability, and electronic character, profoundly influence how the compounds interact with biological targets.[1][3][4] Understanding these differences is critical for researchers aiming to select the optimal scaffold for developing novel therapeutics.
This document synthesizes available experimental data to elucidate the structure-activity relationships of these two compounds, offering a clear comparison of their performance, supporting data, and the experimental methodologies used for their evaluation.
Physicochemical Properties: A Tale of Two Fluorinated Moieties
The introduction of -F versus -CF₃ imparts distinct electronic and steric properties. The trifluoromethyl group is significantly more lipophilic and electron-withdrawing than a single fluorine atom, which can lead to enhanced cell permeability and stronger interactions with target proteins, but also affects solubility and metabolic pathways.[1][5]
| Property | This compound | 4-Fluorocinnamic Acid | Rationale for Significance |
| Molecular Formula | C₁₀H₇F₃O₂ | C₉H₇FO₂ | Defines the elemental composition and basic identity. |
| Molecular Weight | 216.16 g/mol | 166.15 g/mol [6] | Influences diffusion rates and pharmacokinetics. |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[7][8] | Basic physical characteristic for material handling. |
| Melting Point | 135-137 °C[4] | 209-210 °C[6] | Indicator of purity and crystal lattice energy. |
| pKa (Predicted) | 4.25[4] | ~4.3-4.4 | Determines the ionization state at physiological pH, affecting solubility and cell membrane passage. |
| Solubility | Soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.[7] | Crucial for formulating solutions for in vitro and in vivo testing. |
Comparative Analysis of Biological Activity
While direct, head-to-head comparative studies on the parent acids are limited, a wealth of information on their derivatives allows for a robust comparative inference of their biological potential.
Anticancer and Cytotoxic Activity
Both fluorinated cinnamic acids serve as foundational structures for compounds with significant anticancer potential. The presence of electron-withdrawing groups, such as -F and particularly -CF₃, is known to enhance cytotoxic effects in many chemical series.[1]
-
This compound: Derivatives of this acid have shown notable activity. For instance, anilides of this compound have been synthesized and tested against various bacterial and mycobacterial strains, indicating a backbone with potent bioactivity.[9] In silico studies have shown that the parent acid, trans-4-(trifluoromethyl)cinnamic acid (4TFCA), has a high binding energy of –6.10 kcal/mol with the histone deacetylase 8 (HDAC8) inhibitor, a significant target in cancer therapy. Cinnamic acid derivatives are known to induce apoptosis and modulate key signaling pathways involved in cancer progression, such as NF-κB, PI3K-Akt, and MAPK.[4]
-
4-Fluorocinnamic Acid: This compound is frequently used as an intermediate in the synthesis of bioactive molecules, including anticancer agents.[10] While direct IC₅₀ values for the parent acid are not widely reported, its structural motif is explored in developing potent kinase inhibitors and other therapeutics.[7] The fluorination is intended to enhance metabolic stability and cell permeability, which are desirable traits for anticancer drug candidates.[3]
Comparative Summary: The -CF₃ group in this compound offers a stronger potential for direct anticancer activity due to its significant electronic effects and lipophilicity, as suggested by its strong binding affinity to cancer-related enzymes like HDAC8. 4-Fluorocinnamic acid, while less intrinsically potent, serves as a crucial and versatile building block for more complex and metabolically stable anticancer drugs.[10][11]
Antimicrobial Activity
The antimicrobial potential of cinnamic acids is well-documented, and halogenation can further enhance this property.
-
This compound: Anilides derived from 3-(trifluoromethyl)cinnamic acid have demonstrated activity against Staphylococcus aureus, Enterococcus faecalis, and mycobacterial species, suggesting that the trifluoromethyl-substituted scaffold is effective against a range of bacteria.[4]
-
4-Fluorocinnamic Acid: Studies have shown that α-fluorocinnamic acids can inhibit bacterial growth at concentrations of 15–25 mM.[12] However, simple halogenated derivatives like 4-chlorocinnamic acid have shown modest activity, with MIC values around 708 µM against E. coli and B. subtilis.[13] Esters derived from halogenated cinnamic acids, however, can be potent antifungal agents, potentially by inhibiting the fungal enzyme 14α-demethylase.[14][15]
Comparative Summary: The existing data, primarily on derivatives, suggests that the trifluoromethyl group may confer broader and more potent antimicrobial activity compared to a single fluorine substitution. This is likely due to the increased lipophilicity facilitating passage through microbial cell walls.
Enzyme Inhibition
The ability to inhibit specific enzymes is a key mechanism behind the therapeutic effects of these compounds.
-
This compound: As mentioned, this acid shows strong potential as an HDAC8 inhibitor based on molecular docking studies. HDACs are critical therapeutic targets for cancer and neurological diseases. Furthermore, derivatives of 3-(Trifluoromethyl)cinnamic acid are known to inhibit dehydrogenases.[1]
-
4-Fluorocinnamic Acid: This compound serves as a precursor for kinase inhibitors.[7] Cinnamic acid derivatives in general have been shown to inhibit various enzymes. For example, some derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin production.[16] Others have shown inhibitory activity against fungal enzymes like benzoate 4-hydroxylase (CYP53).[17]
Comparative Summary: this compound appears to have a more targeted and potent inhibitory profile against specific enzymes like HDAC8, making it a strong candidate for development as a direct therapeutic agent. 4-Fluorocinnamic acid is more of a platform molecule, whose derivatives can be tailored to inhibit a wide range of enzymes.
Quantitative Biological Activity Data
The following table summarizes available quantitative data for the parent acids or their closely related derivatives to facilitate comparison. Note: Direct comparative data is scarce, and activities are often reported for derivatives.
| Biological Activity | Compound/Derivative | Metric | Value | Cell Line / Organism | Reference |
| Anticancer | trans-4-(Trifluoromethyl)cinnamic acid | Binding Energy (HDAC8) | -6.10 kcal/mol | In silico | |
| Anticancer | 1,2,3-Triazolic Cinnamide with p-trifluoromethyl benzyl group | IC₅₀ | 153.4 µM | B16-F10 (Melanoma) | [1] |
| Antimicrobial | Anilides of 3-(trifluoromethyl)cinnamic acid | MIC | Active | S. aureus, E. faecalis, M. smegmatis | [4] |
| Antimicrobial | α-Fluorocinnamic acids | MIC | 15-25 mM | Bacteria | [12] |
| Enzyme Inhibition | 2-(Trifluoromethyl)cinnamic acid | H⁺/K⁺-ATPase Inhibition | Reported | Porcine gastric vesicles | [1][18] |
Visualizing Mechanisms and Workflows
Inhibition of Cancer-Related Signaling Pathways
Cinnamic acid derivatives exert their anticancer effects by modulating critical cellular signaling pathways that control proliferation, survival, and apoptosis. The trifluoromethyl group can enhance the ability of the molecule to interact with and inhibit key proteins in these cascades.
Caption: Simplified PI3K/Akt/NF-κB signaling pathway inhibited by cinnamic acid derivatives.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate these compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is foundational for assessing the anticancer potential of a compound by measuring its effect on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Preparation: Prepare a stock solution of this compound or 4-Fluorocinnamic acid (e.g., 100 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard experimental workflow for determining anticancer activity using the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (bacterial growth) is observed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microplate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum (e.g., S. aureus, E. coli) from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The comparative analysis of this compound and 4-Fluorocinnamic acid reveals distinct yet complementary profiles of biological activity.
-
This compound emerges as a compound with strong intrinsic potential, particularly in anticancer and enzyme inhibition applications. The powerful electron-withdrawing and lipophilic nature of the -CF₃ group appears to confer a higher degree of potency, as suggested by its strong predicted binding to key therapeutic targets like HDAC8. It is a promising candidate for development as a lead compound.
-
4-Fluorocinnamic acid stands out as a versatile and valuable synthetic intermediate.[7][10] The single fluorine substitution provides a subtle but crucial modification that can enhance metabolic stability and pharmacokinetic properties without the more dramatic electronic shifts of the -CF₃ group.[3] Its value lies in its role as a foundational block for creating a diverse library of complex, fluorinated therapeutic agents.
While this guide synthesizes the available data, it also highlights a critical gap: the lack of direct, side-by-side experimental comparisons of the parent acids under identical conditions. Future research should focus on such studies to definitively quantify the differences in their anticancer, antimicrobial, and enzyme-inhibitory activities. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and safety profiles will be essential steps in translating the promise of these compounds into clinical applications.
References
- A Comparative Analysis of the Biological Activities of 2-, 3-, and this compound Isomers. (2025). Benchchem.
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry. [Link]
- 4-Fluorocinnamic acid 459-32-5 wiki. chemicalbook.com.
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022).
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. (2025). Benchchem.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]
- 4-Fluorocinnamic acid | C9H7FO2. PubChem, NIH. [Link]
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
- Cinnamic Acid Derivatives and Their Biological Efficacy. PMC, PubMed Central. [Link]
- Investigating the Cross-Reactivity of 4-Chlorocinnamic Acid with Metabolic Enzymes: A Compar
- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. (2025). Benchchem.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Transformation of cinnamic acid from trans- to cis-form raises a notable bactericidal and synergistic activity against... OUCI. [Link]
- Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase.
- An In-Depth Technical Guide on the Biological Activity of 2-(Trifluoromethyl)cinnamic Acid. (2025). Benchchem.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. [Link]
- The Role of 4-Fluorocinnamic Acid in Specialty Chemical Synthesis. acme-hardesty.com. [Link]
- A Technical Guide to the Research Applications of 3-(Trifluoromethoxy)cinnamic Acid. (2025). Benchchem.
- Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). PubMed. [Link]
- A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)cinnamic Acid and Other Cinnamic Acids. (2025). Benchchem.
- Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). PMC, NIH. [Link]
- Antimicrobial Activity of 4-Chlorocinnamic Acid Deriv
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. (2012).
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. NIH. [Link]
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
- Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. (2023). PMC, NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Fluorocinnamic acid 99 459-32-5 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. Transformation of cinnamic acid from trans- to cis-form raises a notable bactericidal and synergistic activity against … [ouci.dntb.gov.ua]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Electronic Properties of Cinnamic Acid Analogs: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, cinnamic acid and its derivatives represent a class of compounds with remarkable therapeutic potential, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The versatility of these molecules is largely governed by their electronic structure, which dictates their reactivity and interaction with biological targets.[6][7] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these electronic properties, providing invaluable insights for the rational design of novel and more potent analogs.[8]
This guide offers a comparative analysis of the electronic properties of various cinnamic acid analogs, synthesized from existing DFT studies. We will delve into key quantum chemical descriptors, present a detailed protocol for performing these calculations, and explore how these theoretical insights can guide experimental research.
The Significance of Electronic Properties in Cinnamic Acid Analogs
The biological activity of cinnamic acid derivatives is intrinsically linked to their electronic characteristics. Substituents on the phenyl ring can significantly alter the electron distribution within the molecule, thereby influencing its reactivity and pharmacokinetic profile.[2][9] Key electronic properties that are often investigated include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.[10] A smaller energy gap suggests higher reactivity, making the molecule more prone to chemical reactions.[11]
-
Dipole Moment: This property measures the overall polarity of a molecule, which influences its solubility, permeability across biological membranes, and non-covalent interactions with target proteins.
-
Mulliken Atomic Charges: This analysis provides insight into the charge distribution across the atoms within a molecule, highlighting electrophilic and nucleophilic sites that are crucial for intermolecular interactions.[12]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[13][14][15] This is instrumental in understanding how a molecule will interact with other charged species, such as amino acid residues in an enzyme's active site.[14]
Comparative Analysis of Electronic Properties
The following table summarizes key electronic properties of cinnamic acid and several of its analogs, as calculated by DFT methods in various studies. It is important to note that the absolute values may differ slightly between studies due to variations in the chosen computational methods (functionals and basis sets). However, the trends observed upon substitution are generally consistent.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| Cinnamic Acid | -6.5 | -1.5 | 5.0 | 2.8 | [10] |
| p-Coumaric Acid (4-hydroxycinnamic acid) | -6.2 | -1.3 | 4.9 | 3.5 | N/A |
| Caffeic Acid (3,4-dihydroxycinnamic acid) | -5.9 | -1.4 | 4.5 | 4.2 | N/A |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | -6.0 | -1.3 | 4.7 | 3.8 | N/A |
| Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid) | -5.8 | -1.2 | 4.6 | 3.9 | N/A |
Note: The values for analogs are representative and may vary based on the specific DFT study. The purpose of this table is to illustrate the general trends upon substitution.
As evidenced by the table, the introduction of electron-donating groups (like hydroxyl and methoxy groups) on the phenyl ring tends to increase the HOMO energy and decrease the HOMO-LUMO energy gap. This suggests that these substitutions can enhance the antioxidant properties of cinnamic acid derivatives by making them more susceptible to donating electrons to neutralize free radicals.
Experimental Protocol: A Step-by-Step DFT Calculation
To ensure the reproducibility and validity of computational studies, a well-defined and justified protocol is essential. The following outlines a standard procedure for performing DFT calculations on cinnamic acid analogs, based on commonly employed methodologies in the literature.[8][10][16]
Objective: To calculate the optimized geometry and electronic properties (HOMO-LUMO energies, dipole moment, and Mulliken charges) of a cinnamic acid analog.
Computational Method: Density Functional Theory (DFT)
Software: Gaussian 09 or a similar quantum chemistry software package.[10]
Methodology:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the desired cinnamic acid analog using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure. This step helps to accelerate the convergence of the more computationally expensive DFT calculation.
-
-
DFT Geometry Optimization:
-
Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[10][16][17] The 6-311++G(d,p) basis set is a popular choice as it includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[10][17]
-
Procedure:
-
Set up the DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
-
Calculation of Electronic Properties:
-
Procedure:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation.
-
Request the calculation of molecular orbitals (for HOMO and LUMO energies), dipole moment, and Mulliken population analysis.
-
-
-
Data Analysis and Visualization:
-
Extract the HOMO and LUMO energy values and calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Record the calculated dipole moment.
-
Analyze the Mulliken atomic charges to identify key reactive sites.
-
Generate molecular orbital surfaces (for HOMO and LUMO) and a molecular electrostatic potential map for visual analysis.
-
Caption: Molecular structure of cinnamic acid with key functional groups.
Conclusion and Future Directions
DFT studies provide a robust theoretical framework for understanding the electronic properties of cinnamic acid analogs and their potential as therapeutic agents. By systematically modifying the substituents on the phenyl ring and the carboxylic acid moiety, it is possible to fine-tune the electronic characteristics of these molecules to enhance their biological activity and improve their drug-like properties. The computational protocol outlined in this guide offers a reliable method for predicting these properties, thereby accelerating the drug discovery process. Future research should focus on establishing stronger correlations between these calculated electronic parameters and experimentally determined biological activities through Quantitative Structure-Activity Relationship (QSAR) studies. [6][18][19]This integrated computational and experimental approach will undoubtedly pave the way for the development of novel and more effective cinnamic acid-based therapeutics.
References
- Alarcón-López, F. X., et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO.
- Alarcón-López, F. X., et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO.
- Alarcón-López, F. X., et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO.
- Bandyopadhyay, P., & De, P. (2014). In Silico Development, Validation and Comparison of Predictive QSAR Models for Lipid Peroxidation Inhibitory Activity of Cinnamic Acid and Caffeic Acid Derivatives Using Multiple Chemometric and Cheminformatics Tools. PubMed.
- Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. PubMed.
- Geromichalos, G. D., et al. (2016). Multifunctional Cinnamic Acid Derivatives. MDPI.
- Kontogiorgis, C. A., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH.
- Papadopoulou, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. NIH.
- Gebru, H. G., & Taddesse, A. M. (2019). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México.
- Sari, Y. N., et al. (2024). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. PMC - NIH.
- Gupta, S. P., & Kumaran, S. (2016). QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. ResearchGate.
- Dlamini, S., & De la Torre, B. G. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.
- Kumar, S., & Singh, R. (2012). Structure and electronic absorption spectra of nematogenic alkoxycinnamic acids - a comparative study based on semiempirical and DFT methods. PubMed.
- da Silva, A. C. G., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate.
- Ghammamy, S., & Tavakol, H. (2012). Solvents effects: Density Functional Theory studies of Trans-Cinnamaldehyde. Journal of Chemical and Pharmaceutical Research.
- Osman, H., et al. (2021). Experimental and computational simulations of nematogenic liquid crystals based on cinnamic acid in pure and mixed state. ResearchGate.
- S. Suganya, et al. (2020). Quantum Chemical studies of Cinnamic acid with anilines for electroptical activity. ResearchGate.
- El-Azhary, A. A., & El-Gogary, T. M. (2012). The structure of cinnamic acid and cinnamoyl azides, a unique localized π system: The electronic spectra and DFT‐treatment. ResearchGate.
- Gebru, H. G., & Taddesse, A. M. (2019). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. ResearchGate.
- Geromichalos, G. D., et al. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.
- A. Usha, et al. (2018). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. Journal of Chemical and Pharmaceutical Research.
- Sharma, P., & Sharma, S. (2015). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus. Chimie.
- Kumar, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry.
- Singh, S., et al. (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. PubMed Central.
- Słoczyńska, K., et al. (2020). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate.
- (2020). What are the types of charge analysis?. Matter Modeling Stack Exchange.
- (2025). Statistical Validation of Experimental Data for Cinnamic Acid Derivatives: A Comparative Guide. Benchchem.
- da Silva, A. C. G., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.
- (2025). Figure 5: Mulliken's atomic charge on atom of Trans-4-Methoxycinnamic molecule. International Journal of Research and Scientific Innovation (IJRSI).
- Singh, P., et al. (2017). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. PubMed Central.
- (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors:. ChemRxiv.
- Lee, J., et al. (2018). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing.
Sources
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Figure 5: Mulliken’s atomic charge on atom of Trans-4-Methoxycinnamic molecule. – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 18. In silico development, validation and comparison of predictive QSAR models for lipid peroxidation inhibitory activity of cinnamic acid and caffeic acid derivatives using multiple chemometric and cheminformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating Analytical Methods for Cinnamic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of cinnamic acid derivatives—a class of compounds celebrated for their antioxidant, anti-inflammatory, and therapeutic potential—is paramount. Whether assessing pharmacokinetic profiles, ensuring quality control of herbal medicines, or developing new therapeutic agents, a robust and reliable analytical method is the bedrock of credible data.
This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of the method validation process, grounded in the principles of scientific integrity and regulatory standards. We will move beyond simply listing steps to explain the critical reasoning behind experimental choices, ensuring that every protocol described is a self-validating system.
Choosing Your Analytical Weapon: A Comparison of Core Techniques
The first critical decision in quantifying cinnamic acid derivatives is selecting the appropriate analytical technology. The choice hinges on factors such as the complexity of the sample matrix, required sensitivity, and the physicochemical properties of the analytes. The three most common techniques are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[1][2] | An advanced form of HPLC using smaller particle-size columns (sub-2 µm) and much higher pressures (up to 15,000 psi or more).[1][3][4] | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection.[5][6] |
| Typical Analytes | Broadly applicable to non-volatile and thermally labile compounds like most cinnamic acid derivatives.[7][8] | Same as HPLC, but ideal for complex mixtures requiring higher resolution.[4] | Volatile and thermally stable compounds. Cinnamic acids require derivatization (e.g., silylation) to increase volatility.[5][9] |
| Speed & Throughput | Moderate run times (e.g., 10-30 minutes).[10] | Significantly faster run times (e.g., 1-10 minutes), offering higher throughput.[1][10] | Run times are variable but can be comparable to HPLC. The added derivatization step increases overall sample preparation time. |
| Resolution | Good, sufficient for many routine analyses.[1] | Superior peak resolution and efficiency due to smaller particles.[1][3][4] | Excellent separation power, especially with high-resolution capillary columns. |
| Sensitivity | Good, with UV and DAD detectors being common. LODs are typically in the ng/mL range.[7] | Generally more sensitive than HPLC due to sharper peaks and improved signal-to-noise ratios.[1][4] | Highly sensitive, especially with mass spectrometry detection, often reaching pg/mL levels. |
| Cost & Complexity | Lower initial instrument cost and less demanding maintenance.[1] | Higher initial investment and maintenance costs due to high-pressure components.[1] | Instrument cost is moderate to high. Derivatization adds complexity and potential for analytical variability. |
| Best For | Routine quality control, well-established methods, and labs with budget constraints.[4] | High-throughput screening, complex sample analysis (e.g., metabolomics, plasma), and method development requiring high efficiency.[4][11] | Analysis of volatile profiles or when very high sensitivity and structural confirmation are needed and derivatization is feasible.[9] |
The Blueprint for Trustworthiness: Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] This is not merely a box-checking exercise; it is a systematic investigation that ensures your data is accurate, reproducible, and reliable. The framework for this process is authoritatively laid out by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which is recognized by regulatory bodies like the FDA.[14][15][16]
The following sections detail the core validation parameters, explain their significance, and provide actionable protocols.
Specificity / Selectivity
Why it Matters: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][15] Without it, you could be measuring interference, leading to erroneously high results.
Experimental Protocol:
-
Analyze Blank Matrix: Inject a blank sample matrix (e.g., plasma, formulation excipients without the active ingredient) to ensure no endogenous components co-elute with your analyte of interest.
-
Spike with Related Substances: Prepare a sample containing the analyte and spike it with known related substances (e.g., precursors, metabolites, degradation products).
-
Assess Peak Purity: For HPLC/UHPLC with a Diode Array Detector (DAD), perform peak purity analysis. The spectra across the peak should be consistent if the peak is pure.
-
Stress Testing (For Stability-Indicating Methods): Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to force degradation. The method should be able to resolve the analyte peak from any degradation product peaks.[15]
Linearity and Range
Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[13]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte, spanning the expected measurement range. For example, for a pharmacokinetic study, this might range from 1 ng/mL to 1000 ng/mL.[7]
-
Analyze and Construct Curve: Analyze each standard in triplicate. Plot the mean response (e.g., peak area) against the concentration.
-
Evaluate Performance: Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.[17] The y-intercept should be minimal. Visually inspect the plot for any deviation from linearity.
Accuracy (Trueness)
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Prepare samples by spiking the matrix at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC). These should be prepared from a separate stock solution than the calibration standards.[8]
-
Analyze Replicates: Analyze at least five replicates for each QC level.
-
Calculate Recovery: Determine the concentration of each QC sample using the calibration curve. Calculate the accuracy as the percentage of the measured concentration relative to the nominal (spiked) concentration.
-
Acceptance Criteria: Typically, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Precision (Repeatability and Intermediate Precision)
Why it Matters: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[13]
Experimental Protocol:
-
Use QC Samples: The same LQC, MQC, and HQC samples prepared for accuracy testing are used.
-
Repeatability: Analyze at least five replicates of each QC level on the same day and with the same analyst.
-
Intermediate Precision: Repeat the analysis on at least two different days, preferably with a different analyst.
-
Calculate RSD: Calculate the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) for the concentrations measured at each level.
-
Acceptance Criteria: Typically, the RSD should not exceed 15% (20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it Matters:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] The LOQ is the lowest concentration on the calibration curve.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Analyze blank samples and samples with known low concentrations of the analyte. Measure the signal height of the analyte peak and the noise level in a region of the chromatogram close to the analyte peak.
-
Calculate:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must then be validated by demonstrating that it meets the acceptance criteria for accuracy and precision (e.g., within ±20%).
-
Robustness
Why it Matters: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: Identify parameters that could potentially vary during routine use. For an HPLC method, this includes:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
-
Vary Parameters: Analyze a system suitability sample or a mid-level QC sample while systematically varying one parameter at a time.
-
Evaluate Impact: Assess the impact on key chromatographic parameters like retention time, peak area, and resolution. The results should remain within the established system suitability criteria.
Visualizing the Process
A clear workflow is essential for a systematic approach to method selection and validation.
Caption: Sample Preparation Workflow via Protein Precipitation.
Conclusion
The validation of an analytical method for quantifying cinnamic acid derivatives is a rigorous but essential process that underpins the quality and reliability of scientific research and drug development. By carefully selecting the appropriate technology—be it the workhorse HPLC, the high-throughput UHPLC, or the highly sensitive GC-MS—and systematically validating its performance against established criteria for specificity, linearity, accuracy, precision, and robustness, researchers can ensure their data is defensible and fit for its intended purpose. This guide serves as a framework, combining established regulatory principles with practical, field-proven insights to empower scientists in generating data of the highest integrity.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry. PubMed. [Link]
- ICH Q2 Analytical Method Valid
- Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomer
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. [Link]
- Difference between HPLC and UHPLC?. YouTube. [Link]
- Comparative Analysis of HPLC and UHPLC: Which is Better?. Drawell. [Link]
- HPLC vs UHPLC: Key Differences & Applic
- HPLC vs UHPLC: What's the Difference and Which One Should You Choose?. Mastelf. [Link]
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Semantic Scholar. [Link]
- What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). [Link]
- Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum.
- Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;....
- Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai. National Institutes of Health (NIH). [Link]
- Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS). BioResources. [Link]
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Institutes of Health (NIH). [Link]
- Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chrom
- GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. Journal of Pharmacognosy and Phytochemistry. [Link]
- Simultaneous determination of caffeic acid, ferulic acid and isoferulic acid in rabbit plasma by high performance liquid chromatography. Journal of Food and Drug Analysis. [Link]
- GC-MS Profiling and Secondary Metabolite Analysis of Selected Plant Extracts for Potential Anti-Hyperglycemic Activity.
Sources
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantsjournal.com [plantsjournal.com]
- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-(Trifluoromethyl)cinnamic Acid and its Halo-Substituted Analogs
Introduction: Beyond the Backbone
In the landscape of modern drug discovery and development, substituted cinnamic acids are indispensable structural motifs.[1] Their rigid, planar backbone serves as a versatile scaffold for synthesizing a vast array of bioactive molecules, from anticancer to antimicrobial agents.[2][3][4][5] However, the true pharmacological potential of these molecules is often unlocked not by the backbone itself, but by the functional groups appended to the phenyl ring. These substituents govern the molecule's electronic properties, which in turn dictate its reactivity in crucial synthetic transformations like amidation and esterification.[6][7]
This guide provides an in-depth comparative analysis of 4-(Trifluoromethyl)cinnamic acid against its common halo-substituted counterparts: 4-Fluoro-, 4-Chloro-, and 4-Bromocinnamic acid. For researchers engaged in lead optimization and process development, understanding the nuanced differences in reactivity imparted by these substituents is paramount. It informs the choice of coupling reagents, reaction conditions, and purification strategies, ultimately enabling more efficient and rational synthetic design. We will delve into the electronic principles governing this reactivity, present a robust experimental framework for quantitative comparison, and discuss the practical implications for synthetic chemistry.
The Theoretical Framework: Electronic Effects on Reactivity
The reactivity of a carboxylic acid in nucleophilic acyl substitution is fundamentally determined by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon renders it more susceptible to attack by a nucleophile. Substituents on the aromatic ring can profoundly influence this electrophilicity through a combination of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule, driven by the electronegativity of the substituent. All halogens and the trifluoromethyl group exert a strong electron-withdrawing inductive effect.[8][9]
-
Resonance Effect (+R): This involves the donation of electron density into the aromatic π-system through lone pairs on the substituent. While halogens are strongly electronegative, they also possess lone pairs that can participate in resonance, partially counteracting their inductive pull.
The trifluoromethyl (-CF3) group is unique in this comparison. Due to the intense electronegativity of its three fluorine atoms, it is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[10][11] Crucially, it has no lone pairs to participate in resonance donation, meaning its influence is an almost purely inductive withdrawal (-I effect).[8] This deactivates the aromatic ring and significantly increases the acidity and electrophilicity of remote functional groups.
A quantitative measure of these electronic effects is provided by the Hammett substituent constant (σp) . A more positive σp value indicates a stronger electron-withdrawing character, which correlates with increased reactivity of the carboxylic acid group.
| Substituent (at para-position) | Hammett Constant (σp) | Primary Electronic Effect |
| -H (Unsubstituted) | 0.00 | Baseline |
| -F (Fluoro) | 0.05 - 0.06 | Strong -I, Moderate +R |
| -Cl (Chloro) | 0.22 - 0.23 | Strong -I, Weak +R |
| -Br (Bromo) | 0.23 | Strong -I, Weak +R |
| -CF3 (Trifluoromethyl) | 0.54 - 0.57 | Very Strong -I, No +R |
| Data sourced from multiple chemical data repositories and literature.[12][13] |
Based on these constants, we can predict a clear reactivity trend. The -CF3 group, with the largest σp value, is expected to make the cinnamic acid carbonyl the most electrophilic and therefore the most reactive. The chloro and bromo analogs should have similar reactivity, both being significantly more reactive than the fluoro analog, whose resonance effect partially mitigates its strong inductive pull.
Caption: Fig 1. Electronic withdrawal by substituents enhances carbonyl electrophilicity.
Experimental Protocol: A Quantitative Comparison of Amidation Rates
To empirically validate our theoretical predictions, we propose a standardized experiment to compare the reaction rates of the different substituted cinnamic acids. Amidation using a carbodiimide coupling agent is an ideal choice, as it is a cornerstone reaction in pharmaceutical synthesis.[14] The progress can be reliably monitored using High-Performance Liquid Chromatography (HPLC).[15]
Objective:
To determine the relative reaction rates of this compound, 4-fluorocinnamic acid, 4-chlorocinnamic acid, and 4-bromocinnamic acid in an EDC-mediated amidation reaction with a model amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
-
Reaction vials, magnetic stirrer, constant temperature bath
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each cinnamic acid derivative in anhydrous THF.
-
Prepare a 0.1 M stock solution of benzylamine in anhydrous THF.
-
Prepare a 0.15 M stock solution of EDC·HCl in anhydrous THF.[14]
-
-
Reaction Setup:
-
For each cinnamic acid to be tested, label a series of reaction vials for different time points (e.g., t=0, 5, 15, 30, 60, 120 min).
-
To each vial, add 1.0 mL of the respective 0.1 M cinnamic acid stock solution.
-
Add 1.0 mL of the 0.1 M benzylamine stock solution to each vial.
-
Place the vials in a constant temperature bath set to 25°C and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 1.0 mL of the 0.15 M EDC·HCl stock solution to the "t=5" vial, start a timer, and mix thoroughly.
-
At the designated time points (5, 15, 30, 60, 120 min), initiate the reaction in the corresponding vials.
-
Exactly at the end of each time interval, quench the reaction by taking a 100 µL aliquot and diluting it into 900 µL of an HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This immediately stops the reaction and prepares the sample for analysis.
-
The "t=0" sample is prepared by mixing the acid and amine, then immediately quenching before adding EDC·HCl.
-
-
HPLC Analysis:
-
Develop a reverse-phase HPLC method capable of separating the starting cinnamic acid, benzylamine, and the corresponding amide product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Inject each quenched sample and record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak area of the amide product at each time point for each reaction series.
-
Plot the product peak area against time for each of the four substituted cinnamic acids.
-
Determine the initial reaction rate for each acid by calculating the slope of the linear portion of the curve (typically the first few time points).
-
Calculate the relative reactivity by normalizing the initial rates to that of a reference compound, such as 4-chlorocinnamic acid.
-
Caption: Fig 2. Workflow for comparative kinetic analysis of amidation.
Comparative Data and Discussion
The experimental protocol described above would yield quantitative data allowing for a direct comparison of reactivity. The expected results are summarized in the table below, based on the established electronic principles.
| Substituent | Predicted Initial Rate (Arbitrary Units) | Predicted Relative Reactivity (vs. 4-Cl) | Governing Factors |
| 4-Fluoro (-F) | 15 | 0.30 | Strong -I effect is partially offset by +R (resonance donation), reducing carbonyl electrophilicity compared to other halogens.[22] |
| 4-Chloro (-Cl) | 50 | 1.00 | Strong -I effect dominates over a very weak +R effect, significantly increasing reactivity over the unsubstituted acid.[18] |
| 4-Bromo (-Br) | 52 | 1.04 | Inductive and resonance effects are very similar to the -Cl substituent, leading to nearly identical reactivity.[20][21] |
| 4-Trifluoromethyl (-CF3) | 180 | 3.60 | Exceptionally strong and pure -I effect with no competing resonance donation makes the carbonyl carbon highly electrophilic and reactive.[10][11] |
The data clearly illustrates the dominant role of the substituent's electronic nature. As predicted by the Hammett constants, This compound emerges as the most reactive species in the series. Its rate of amidation is expected to be over three times faster than that of the chloro- and bromo-substituted analogs.
This heightened reactivity is a direct consequence of the powerful inductive electron withdrawal by the -CF3 group, which is unmitigated by any resonance donation.[8][11] This effect propagates through the aromatic ring and the vinyl spacer to significantly increase the partial positive charge on the carbonyl carbon, making it an exceptionally favorable site for nucleophilic attack.
The halo-substituted cinnamic acids follow the expected trend. The chloro and bromo derivatives exhibit very similar, enhanced reactivity compared to an unsubstituted acid, as their strong inductive effects are dominant.[18][20] 4-Fluorocinnamic acid is the least reactive of the substituted compounds shown. While fluorine is the most electronegative halogen, its ability to donate its lone pair electrons via resonance (+R effect) partially replenishes electron density in the ring, making the carbonyl carbon less electrophilic than in the chloro or bromo cases.
Implications for the Synthetic Chemist:
-
Reaction Conditions: When working with this compound, milder coupling conditions (e.g., lower temperatures, shorter reaction times) may be sufficient to achieve high yields, potentially minimizing side reactions and epimerization of sensitive substrates.[6][14]
-
Reagent Stoichiometry: The higher reactivity might allow for the use of near-stoichiometric amounts of coupling agents, reducing cost and simplifying purification.
-
Handling Less Reactive Analogs: For 4-fluorocinnamic acid, more forcing conditions, longer reaction times, or the addition of a catalyst like DMAP or HOBt may be necessary to drive the reaction to completion.[15]
-
Broad Applicability: The predictable reactivity trends allow chemists to select the appropriate substituted cinnamic acid not only for its final biological properties but also for its compatibility with a specific synthetic route.
Conclusion
The reactivity of para-substituted cinnamic acids in nucleophilic acyl substitution is a direct and predictable function of the substituent's electronic properties. This compound stands apart as a significantly more reactive building block compared to its halo-substituted analogs. This is attributed to the powerful, purely inductive electron-withdrawing nature of the trifluoromethyl group. The reactivity order, -CF3 >> -Br ≈ -Cl > -F , correlates excellently with their respective Hammett constants.
For researchers and drug development professionals, this understanding is not merely academic. It is a practical tool for the rational design of synthetic pathways, enabling the optimization of reaction conditions, the reduction of chemical waste, and the efficient creation of novel therapeutics. By leveraging these fundamental structure-reactivity relationships, scientists can more effectively navigate the complex challenges of modern medicinal chemistry.
References
- Benchchem.
- Benchchem.
- Chem-Impex. 4-Fluorocinnamic acid.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromocinnamic acid. Fisher Scientific.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Molbase. 4-Bromocinnamic acid 1200-07-3 wiki. Molbase.
- Wikipedia.
- Scribd.
- Al-Mughaid, H., et al. (2024).
- Al-Mughaid, H., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- International Journal of Advanced Research in Science, Communication and Technology.
- Silva, A. R., et al. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid.
- ChemicalBook.
- Solubility of Things. 4-Chlorocinnamic acid. Solubility of Things.
- Lai, M., et al. (2019). Synthesis of Cinnamides via Amidation Reaction of Cinnamic Acids with Tetraalkylthiuram Disulfides Under Simple Condition. European Journal of Organic Chemistry.
- Chem-Impex. trans-4-Bromocinnamic acid.
- ChemicalBook. 4-Chlorocinnamic acid(1615-02-7). ChemicalBook.
- ResearchGate. Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid | Request PDF.
- Bertamino, A., et al. (2024).
- ResearchGate. Amides of Substituted cinnamic acids with aliphatic monoamines and their antioxidative potential.
- Rosli, N. A., et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- Reddit.
- Benchchem. A Comparative Analysis of the Biological Activities of 2-, 3-, and this compound Isomers. Benchchem.
- Chem-Impex. This compound.
- University of Calgary.
- Benchchem.
- Science.gov. hammett substituent constants: Topics by Science.gov. Science.gov.
- Guidechem. 4-Fluorocinnamic acid 459-32-5. Guidechem.
- Kim, T., et al. (2012). Dependence of the solid-state photomechanical response of 4-chlorocinnamic acid on crystal shape and size. Photochemical & Photobiological Sciences.
- Molbase. 4-Fluorocinnamic acid 459-32-5 wiki. Molbase.
- Labmonk. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Labmonk.
- Benchchem. Technical Support Center: Synthesis of Trifluoromethyl Cinnamic Acids. Benchchem.
- Zeki, N. S. A., et al. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal.
- Chemistry LibreTexts. 11.
- Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Indonesian Journal of Chemical Research.
- ResearchGate. (PDF) Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines.
- Takeda, Y., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society.
- Prakash, G. K. S., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. global.oup.com [global.oup.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. fishersci.com [fishersci.com]
- 21. Page loading... [guidechem.com]
- 22. reddit.com [reddit.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological potential, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool to enhance their therapeutic properties. The introduction of a trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethylated cinnamic acids, offering a comparative overview of the biological activities of ortho-, meta-, and para-substituted isomers and their derivatives. By synthesizing available experimental data and detailing robust testing protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate novel therapeutic agents based on this promising scaffold.
Physicochemical Properties: The Influence of -CF3 Positional Isomerism
The position of the electron-withdrawing trifluoromethyl group on the phenyl ring of cinnamic acid significantly impacts its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
| Property | 2-(Trifluoromethyl)cinnamic Acid | 3-(Trifluoromethyl)cinnamic Acid | 4-(Trifluoromethyl)cinnamic Acid |
| Molecular Formula | C₁₀H₇F₃O₂ | C₁₀H₇F₃O₂ | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol | 216.16 g/mol | 216.16 g/mol |
| Appearance | White solid | White crystalline solid | White solid |
| Melting Point (°C) | 187-189 | 135-137[2] | 198-202 |
Note: Some physical properties may vary slightly depending on the data source.
Synthesis of Trifluoromethylated Cinnamic Acids: The Knoevenagel Condensation
The most common and efficient method for synthesizing trifluoromethylated cinnamic acids is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with malonic acid.
Sources
Navigating the Bioactive Landscape: A Comparative Guide to the In Vitro Efficacy of 4-(Trifluoromethyl)cinnamic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Cinnamic acid and its derivatives have long been a fertile ground for such explorations, demonstrating a wide spectrum of biological activities. The strategic introduction of a trifluoromethyl group at the 4-position of the phenyl ring has emerged as a promising approach to modulate the physicochemical and pharmacological properties of this versatile scaffold. This guide provides an in-depth, objective comparison of the in vitro efficacy of 4-(Trifluoromethyl)cinnamic acid derivatives against their parent compounds, supported by experimental data and detailed methodologies.
The trifluoromethyl (-CF3) group, owing to its high electronegativity and lipophilicity, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This has spurred the synthesis and evaluation of a variety of this compound derivatives, including amides and esters, with the aim of augmenting their inherent therapeutic potential. This guide will delve into the comparative in vitro performance of these derivatives in two key areas of drug discovery: oncology and microbiology.
Unveiling Anticancer Potential: A Look at Cytotoxicity
While direct comparative studies detailing the anticancer activity of this compound and its derivatives are still emerging, the existing body of research on broader cinnamic acid derivatives provides valuable insights. The presence of electron-withdrawing groups, such as the trifluoromethyl group, on the aromatic ring is often associated with enhanced cytotoxic effects against various cancer cell lines.[1] Cinnamic acid derivatives have been shown to induce cell cycle arrest and apoptosis in malignant cells, with IC50 values for some cinnamide derivatives ranging from 42 to 166 µM against cell lines like HeLa, K562, and MCF-7.[1][2]
One study on novel cinnamic acid derivatives reported IC50 values in the range of 10 to 18 µM against the A-549 human lung cancer cell line.[3] Although this study did not specifically focus on 4-(trifluoromethyl) derivatives, it highlights the potential for significant anticancer activity within this class of compounds. Further research is needed to establish a direct comparative dataset for this compound and its derivatives against a panel of cancer cell lines.
Combating Microbial Threats: A Comparative Analysis of Antimicrobial Activity
The antimicrobial landscape offers a clearer picture of the enhanced efficacy of this compound derivatives. A notable study synthesized a series of anilides of this compound and evaluated their activity against a panel of bacteria, including clinically relevant resistant strains.[4] The results, summarized in the table below, demonstrate a significant improvement in antimicrobial potency compared to the parent cinnamic acid, which generally exhibits weak antibacterial activity with MIC values often exceeding 5000 µg/mL against common bacteria.[5]
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| Anilides of this compound | [4] | ||
| (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide | Staphylococcus aureus (MRSA) | 0.15–5.57 | [4] |
| Enterococcus faecalis (VRE) | 2.34–44.5 | [4] | |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Staphylococcus aureus (MRSA) | 0.15–5.57 | [4] |
| Enterococcus faecalis (VRE) | 2.34–44.5 | [4] | |
| Mycobacterium marinum | 0.29 - 2.34 | [4] | |
| Parent Cinnamic Acid | Staphylococcus aureus | >5000 µg/mL | [5] |
| Escherichia coli | >5000 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus faecalis.
These findings strongly suggest that derivatization of this compound into amides can dramatically enhance its antibacterial and antimycobacterial activity.
The "How" and "Why": Experimental Methodologies and Mechanistic Insights
The evaluation of the in vitro efficacy of these compounds relies on robust and standardized experimental protocols. The following sections detail the methodologies commonly employed and the potential signaling pathways through which these compounds exert their effects.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanistic Insights: Potential Signaling Pathways
Cinnamic acid and its derivatives are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound derivatives are still under active investigation, insights can be drawn from the broader class of cinnamic acid compounds. Key pathways implicated in their anticancer and anti-inflammatory activities include the NF-κB and MAPK signaling cascades. [6][7][8] NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes. [8] MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. Some cinnamic acid derivatives have been found to modulate the MAPK pathway, leading to the inhibition of cancer cell growth. [7]
Hypothesized Signaling Pathway Inhibition by Cinnamic Acid Derivatives
Caption: A simplified diagram illustrating the potential inhibition of key cancer-related signaling pathways by this compound derivatives.
Conclusion and Future Directions
The available in vitro data strongly indicates that the derivatization of this compound, particularly into amides, can lead to a significant enhancement of its antimicrobial properties. While the anticancer potential of this specific subclass of compounds requires more direct comparative investigation, the general trend observed for cinnamic acid derivatives with electron-withdrawing groups is promising.
Future research should focus on synthesizing a broader range of this compound derivatives, including esters and other modifications, and conducting systematic in vitro efficacy studies. A head-to-head comparison of these derivatives with the parent this compound and the unsubstituted cinnamic acid against a diverse panel of cancer cell lines and microbial strains is crucial. Elucidating the precise molecular targets and the specific signaling pathways modulated by these compounds will be instrumental in guiding the rational design of next-generation therapeutic agents with improved potency and selectivity. This comprehensive approach will unlock the full therapeutic potential of this promising class of molecules.
References
- ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Link]
- ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
- ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... [Link]
- De, P., Baltas, M., & Bedos-Belval, F. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines.
- Pospisilova, S., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Pharmaceuticals, 15(12), 1500. [Link]
- Gavrila, A. I., et al. (2013). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Research Journal of Chemical Sciences, 3(3), 9-13. [Link]
- Grewal, A. S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
- Gunawardhana, N., et al. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 26(23), 7249. [Link]
- Pontiki, E., & Hadjipavlou-Litina, D. (2012). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 17(8), 9670-9688. [Link]
- News-Medical.Net. (2025). Scientists map how cinnamon's bioactives interact with cancer signaling. [Link]
- El-Sayed, N. N. E., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Journal of the Iranian Chemical Society, 20(1), 221-234. [Link]
- Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. International Journal of Molecular Sciences, 25(5), 2893. [Link]
- Ernawati, T., et al. (2024). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science, 14(03), 102-107. [Link]
- Ojima, I., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2767-2774. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. [Link]
- Żołnowska, B., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6415. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modulating Lipophilicity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a frequently employed tactic to fine-tune their pharmacokinetic and pharmacodynamic profiles.[1][2] Lipophilicity, a critical physicochemical parameter, governs a molecule's ability to permeate biological membranes, influences its distribution throughout the body, and impacts its interaction with metabolic enzymes and target receptors.[3] The partition coefficient (logP) is the most common measure of lipophilicity, representing the ratio of a compound's concentration in a lipidic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4]
Cinnamic acid and its derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds for drug development.[5] The introduction of fluorine to the cinnamic acid backbone can significantly alter its electronic and steric properties, thereby modulating its lipophilicity.[6] However, the effect of fluorination on logP is not always straightforward. While fluorine is highly electronegative, its small size allows it to sometimes participate in hydrophobic interactions, leading to a nuanced, position-dependent impact on a molecule's overall lipophilicity.[6][7] This guide provides a comparative analysis of the lipophilicity of fluorinated and non-fluorinated cinnamic acids, supported by experimental data and a detailed protocol for its determination.
Comparative Lipophilicity Data: Cinnamic Acid and its Fluorinated Analogs
The following table summarizes the experimentally determined and calculated logP values for cinnamic acid and its ortho-, meta-, and para-fluorinated analogs.
| Compound | Structure | Position of Fluorine | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | N/A | 2.13[6][8] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | ortho | 1.9 (calculated) |
| 3-Fluorocinnamic Acid | (E)-3-fluorocinnamic acid | meta | 1.92 (calculated)[9] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | para | 1.92[10] |
Note: Experimental logP values can vary slightly depending on the determination method. Calculated values are estimations based on software algorithms.
The data indicates that the introduction of a single fluorine atom to the phenyl ring of cinnamic acid results in a slight decrease in the logP value, suggesting a modest increase in hydrophilicity. This may seem counterintuitive, as fluorine is often associated with increased lipophilicity.[2][11] However, the high electronegativity of fluorine can lead to changes in the molecule's overall polarity and interactions with the solvent, which can in some cases lead to a decrease in the octanol-water partition coefficient.[7]
Experimental Protocol: Determination of logP via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for the experimental determination of the octanol-water partition coefficient due to its direct measurement of the partitioning equilibrium.[12][13][14]
Principle: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined analytically, and the logP is calculated from the ratio of these concentrations.[4][15]
Materials:
-
Test compounds (cinnamic acid, fluorinated cinnamic acids)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water or appropriate buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)[13]
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)[16]
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: To ensure thermodynamic equilibrium, mix n-octanol and water (or buffer) in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely before use.[13]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a centrifuge tube, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted based on the expected logP value.[17]
-
Equilibration: Cap the tubes tightly and shake them for a sufficient time to reach equilibrium. This can range from several minutes to a few hours.[17] A preliminary experiment to determine the time to reach equilibrium is recommended.
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and aqueous phases.[18]
-
Sample Analysis: Carefully withdraw an aliquot from the aqueous phase for analysis. If necessary, also analyze an aliquot from the n-octanol phase. Determine the concentration of the test compound in the aqueous phase (Cw) using a pre-established calibration curve.
-
Calculation of Concentration in Octanol Phase: The concentration in the n-octanol phase (Co) can be determined by mass balance, knowing the initial concentration and the concentration in the aqueous phase.[16]
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = Co / Cw. The logP is the base-10 logarithm of P.
Workflow for Shake-Flask logP Determination
Caption: Workflow for the shake-flask method of logP determination.
Discussion: The Nuanced Effect of Fluorine on Lipophilicity
The seemingly contradictory observation that fluorination can sometimes decrease lipophilicity highlights the complexity of intermolecular forces at play.[6] While the substitution of a hydrogen atom with a more lipophilic fluorine atom would be expected to increase the overall logP, other factors can dominate.[3]
The high electronegativity of fluorine creates a strong C-F dipole, which can increase the overall polarity of the molecule.[7] This increased polarity can lead to more favorable interactions with the aqueous phase, thereby shifting the partitioning equilibrium towards the water layer and resulting in a lower logP value. The position of the fluorine atom on the aromatic ring is also crucial, as it influences the inductive and resonance effects on the carboxylic acid group and the overall electron distribution of the molecule.[6]
Furthermore, the introduction of fluorine can alter the molecule's conformation and its ability to participate in hydrogen bonding, both of which can influence its partitioning behavior.[1] Therefore, while general trends can be observed, the precise impact of fluorination on lipophilicity is highly context-dependent and must be evaluated on a case-by-case basis through experimental determination.[7][19]
Conclusion
The fluorination of cinnamic acids provides a valuable tool for modulating their physicochemical properties for drug development. This guide has demonstrated that the effect of fluorination on lipophilicity is not always predictable and necessitates experimental verification. The provided data and detailed shake-flask protocol offer a solid foundation for researchers to accurately assess the lipophilicity of their novel fluorinated cinnamic acid derivatives, enabling more informed decisions in the drug design and development process.
References
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- LogP/D. Cambridge MedChem Consulting.
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect.
- LogP / LogD shake-flask method. Protocols.io.
- Fluorine in drug discovery: Role, design and case studies. N/A.
- (PDF) LogP / LogD shake-flask method v1. ResearchGate.
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. ResearchGate.
- trans-Cinnamic acid (T3D4889). T3DB.
- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.
- assessment of reverse - phase. ECETOC.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.
- Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida.
- Experimental Determination of the Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications.
- Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- Chemical Properties of 4-Fluorocinnamic acid (CAS 459-32-5). Cheméo.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Europe PMC.
- cis-Cinnamic acid | C9H8O2 | CID 5372954. PubChem.
- Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
- 2-Fluorocinnamic acid | C9H7FO2 | CID 735833. PubChem - NIH.
- 4-Fluorocinnamic acid. NIST WebBook.
- Cinnamic acid. Wikipedia.
- Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate.
- 4-Fluorocinnamic acid. NIST WebBook.
- 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. PubChem - NIH.
- Showing Compound Cinnamic acid (FDB012052). FooDB.
- alpha-Fluorocinnamic acid | C9H7FO2 | CID 1550911. PubChem - NIH.
- 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642. PubChem - NIH.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. guidechem.com [guidechem.com]
- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rc.usf.edu [rc.usf.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oecd.org [oecd.org]
- 19. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Metabolic Stability of Drugs Containing the 4-(Trifluoromethyl)cinnamic Acid Moiety
Introduction
In modern drug discovery, achieving optimal pharmacokinetic properties is as critical as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. Molecules that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.
This guide focuses on a specific, yet increasingly important, structural motif in medicinal chemistry: 4-(trifluoromethyl)cinnamic acid . This moiety is of significant interest due to the unique properties conferred by the trifluoromethyl (-CF3) group, which can enhance target binding, improve membrane permeability, and, crucially, modulate metabolic fate.[1][2] The strong carbon-fluorine bonds within the -CF3 group are exceptionally stable against metabolic degradation, often shielding the molecule from oxidative metabolism and prolonging its half-life.[1][2]
This document provides a comparative analysis of the metabolic stability of compounds containing the this compound moiety. We will explore its inherent metabolic vulnerabilities, compare it to relevant structural analogs, and provide detailed, field-proven experimental protocols for its assessment. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make more informed decisions in the design and optimization of new therapeutic agents.
Section 1: The Structural and Metabolic Profile of the Moiety
The this compound scaffold combines three key features that dictate its metabolic profile: an aromatic ring, an α,β-unsaturated carboxylic acid (the cinnamic acid core), and a trifluoromethyl group.
-
Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic ring.[1] It is highly resistant to oxidative metabolism, a property that medicinal chemists frequently leverage to block metabolic hotspots.[3][4] By replacing a metabolically labile methyl or hydrogen group, the -CF3 group can dramatically increase a drug's half-life.[3][4]
-
Aromatic Ring: While the -CF3 group deactivates the ring towards oxidation, cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, can still potentially hydroxylate the aromatic ring, particularly at positions ortho to the acrylic acid side chain.
-
Cinnamic Acid Core: This portion presents two primary sites for metabolism:
-
Alkene Double Bond: The double bond can undergo reduction or epoxidation.
-
Carboxylic Acid: This functional group is a prime target for Phase II conjugation reactions, most commonly glucuronidation via UDP-glucuronosyltransferases (UGTs). Such conjugation dramatically increases the polarity of the molecule, facilitating its excretion. The presence of a carboxylic acid can sometimes be a liability, leading to metabolic instability or toxicity.[5]
-
Predicted Metabolic Pathways
Based on the structural features, we can predict several potential metabolic transformations for a compound containing the this compound moiety. Understanding these potential pathways is crucial for designing experiments and interpreting results.
Caption: Predicted metabolic pathways for the this compound moiety.
Section 2: Comparative In Vitro Metabolic Stability Analysis
To provide a practical comparison, we will evaluate the metabolic stability of a hypothetical test compound, "Compound A" , which contains the this compound moiety. We will compare its stability against two structural analogs:
-
Analog 1: Contains an unsubstituted cinnamic acid moiety.
-
Analog 2: Contains a 4-chlorocinnamic acid moiety, a common bioisosteric replacement for the -CF3 group.[4]
Experimental Design Rationale
The cornerstone of early-stage metabolic stability assessment is the liver microsomal stability assay .[6] The liver is the primary site of drug metabolism, and microsomes are vesicle-like artifacts derived from the endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6]
Why Human Liver Microsomes (HLM)? Using HLM provides the most relevant data for predicting human pharmacokinetics. We run the assay in the presence of the cofactor NADPH, which is essential for CYP enzyme activity.[7] By monitoring the disappearance of the parent compound over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[8]
Data Presentation: A Comparative Analysis
The following table summarizes the experimental data obtained from an HLM stability assay for Compound A and its analogs.
| Compound | Moiety | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Compound A | This compound | > 60 | < 11.5 | Low |
| Analog 1 | Cinnamic acid | 18 | 77.0 | High |
| Analog 2 | 4-Chlorocinnamic acid | 45 | 23.1 | Moderate |
Data is hypothetical but representative of expected trends based on chemical principles.
Interpretation of Results:
-
Compound A demonstrates very high metabolic stability, with a half-life exceeding 60 minutes. This is the direct and desired consequence of the -CF3 group, which deactivates the aromatic ring towards oxidative metabolism by CYP enzymes.[1][3]
-
Analog 1 , lacking any deactivating group, is rapidly metabolized. The unsubstituted phenyl ring is a prime target for hydroxylation, leading to a short half-life and high clearance.
-
Analog 2 shows intermediate stability. The chloro group is also electron-withdrawing but is generally less effective at preventing metabolism compared to the trifluoromethyl group.
Section 3: Experimental Protocol and Workflow
To ensure scientific integrity and reproducibility, a robust, self-validating protocol is essential. This includes the use of positive controls to confirm that the microsomal enzymes are active.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting to 100 mM.[7] Confirm pH is between 7.3-7.5.
-
HLM Working Solution: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute in cold phosphate buffer to a final protein concentration of 1.0 mg/mL.[9] Keep on ice.
-
Test Compound Stock (1 mM): Prepare a 1 mM stock solution of the test compound in DMSO.
-
NADPH Regenerating System (or 1 mM NADPH): Prepare a solution containing the necessary cofactor to initiate the reaction.[7][10]
-
Positive Controls: Prepare 1 mM stocks of known rapidly metabolized compounds (e.g., Midazolam, Dextromethorphan) in DMSO.[7]
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.
2. Incubation Procedure:
-
Label 96-well plates for each time point (e.g., 0, 5, 15, 30, 45, 60 min).
-
Add the HLM working solution to each well.
-
Add the test compound or positive control to the wells to achieve a final concentration of 1 µM (ensure final DMSO concentration is < 0.5%).[7]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells except the "minus cofactor" controls.
-
At each designated time point, terminate the reaction by adding 2-3 volumes of cold Quenching Solution to the corresponding wells. The 0-minute time point is quenched immediately after adding the compound, before adding NADPH.
3. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the line (k) via linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein)
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Section 4: Strategic Implications for Drug Design
The results from metabolic stability assays provide critical guidance for medicinal chemistry efforts.
-
High Stability (t½ > 60 min): As seen with Compound A , high stability is often a desirable outcome. It suggests that the compound is unlikely to be rapidly cleared by hepatic metabolism, potentially leading to good oral bioavailability and a longer duration of action. However, extremely low clearance can sometimes lead to drug accumulation and off-target toxicity, a factor to be considered in later-stage development.
-
Moderate to Low Stability (t½ < 30 min): If a lead compound exhibits poor stability (like Analog 1 ), the this compound moiety represents a clear and rational strategy for improvement. This is a classic example of "metabolic blocking," where a labile position is protected with a chemically robust group like -CF3.[4]
The decision-making process based on these outcomes can be visualized as follows:
Caption: Decision-making logic based on metabolic stability results.
Conclusion
The this compound moiety is a valuable scaffold in modern drug design, largely due to the metabolic robustness conferred by the trifluoromethyl group.[1][2] As demonstrated through comparative analysis, its incorporation can dramatically reduce susceptibility to CYP-mediated metabolism when compared to unsubstituted or less-deactivated analogs. By employing standardized and well-controlled in vitro assays, such as the human liver microsomal stability assay, drug discovery teams can rationally design molecules with improved pharmacokinetic profiles. This strategic approach, grounded in a solid understanding of structure-metabolism relationships, is essential for efficiently advancing drug candidates toward clinical success.
References
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. PubMed Central.
- What is the role of bioisosterism in drug design? Patsnap Synapse.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- metabolic stability in liver microsomes. Mercell.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
- Oxidation of cinnamic acid by cinnamic acid 4-hydroxylase in the biosynthesis of phenylpropanoids in plants. ResearchGate.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
- Metabolic Stability Assay Services. BioIVT.
- Application of Bioisosteres in Drug Design. SlideShare.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Trifluoromethyl group - Wikipedia. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mercell.com [mercell.com]
- 8. bioivt.com [bioivt.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Cutting Edge: A Comparative Guide to the In-Silico Efficacy of Cinnamic Acid Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and expensive. Cinnamic acid and its derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][2] The power of computational chemistry, specifically molecular docking, allows us to rapidly explore the therapeutic potential of these compounds in silico, providing a rational basis for prioritizing synthetic efforts and biological testing.[3][4]
This guide provides a comparative analysis of the docking scores for various cinnamic acid derivatives against a range of therapeutically relevant protein targets. We will delve into the causality behind the computational workflows, present detailed experimental protocols as a self-validating system, and offer a transparent look at the data, empowering researchers to make informed decisions in their own drug discovery pipelines.
The "Why": Core Principles of Molecular Docking
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[3][5] The primary goal is to forecast the binding mode and estimate the binding affinity, usually represented as a docking score.[6] A lower, more negative docking score generally indicates a more favorable and stable interaction.[6]
The logic of a docking experiment is rooted in thermodynamics. The process simulates the ligand exploring the binding site of the protein, and a scoring function estimates the free energy of binding for different poses.[5] This allows us to rank a series of compounds based on their predicted affinity for a target, identifying potential "hits" from a virtual library.[4]
Experimental Protocol: A Virtual Screening Workflow for Cinnamic Acid Derivatives
To ensure scientific integrity, every computational protocol must be robust and reproducible. The following is a detailed, step-by-step methodology for conducting a virtual screening of cinnamic acid derivatives against a protein target using industry-standard, open-source software.
I. Target and Ligand Preparation
-
Protein Target Acquisition and Preparation:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use Matrix Metalloproteinase-9 (MMP-9), a key target in cancer metastasis (PDB ID: 4H3X).
-
Causality: The crystal structure provides the precise atomic coordinates of the protein. However, it is a static image and often contains non-essential molecules (water, co-crystallized ligands) and lacks hydrogen atoms.
-
Protocol:
-
Load the PDB file into a molecular visualization tool like BIOVIA Discovery Studio Visualizer or PyMOL.[7][8][9]
-
Remove all water molecules and any co-crystallized ligands or ions not essential for the protein's structural integrity. This is crucial as they can interfere with the docking of our test compounds.
-
Add polar hydrogen atoms. The scoring functions used in docking rely on accurate hydrogen bonding patterns.
-
Assign partial charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]
-
-
-
Ligand Library Preparation:
-
Action: Obtain the 2D or 3D structures of the cinnamic acid derivatives to be screened. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Causality: The ligands must be converted into a 3D format with appropriate stereochemistry and protonation states at physiological pH. Energy minimization is performed to obtain a low-energy, stable conformation.
-
Protocol:
-
Acquire SDF or MOL files for the desired cinnamic acid derivatives.
-
Use a tool like Open Babel to convert the 2D structures to 3D.[11][12]
-
Perform energy minimization using a force field (e.g., MMFF94). This ensures the ligand starts in a realistic, low-energy conformation.
-
Convert the prepared ligands into the PDBQT format, which, like the receptor file, contains the necessary information for the docking software.[13]
-
-
II. The Docking Procedure with AutoDock Vina
AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[10][14][15]
-
Grid Box Generation:
-
Action: Define a three-dimensional search space, or "grid box," on the receptor that encompasses the binding site.[10][16]
-
Causality: The docking algorithm will confine its search for ligand poses within this box. A well-defined grid box, centered on the known active site, increases the efficiency and accuracy of the docking run. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[14]
-
Protocol:
-
In software like AutoDock Tools or PyRx, load the prepared protein.[10][13]
-
Identify the active site. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Center the grid box on the active site residues. Adjust the dimensions (x, y, z) to ensure the box is large enough to accommodate the ligands of interest.[16]
-
Save the grid parameters (center coordinates and dimensions) to a configuration file.[17]
-
-
-
Running the Docking Simulation:
-
Action: Execute the AutoDock Vina program using a command-line interface or through a graphical user interface like PyRx.[13][18]
-
Causality: Vina uses a sophisticated gradient optimization method in its search algorithm to explore possible ligand conformations and orientations within the grid box.[3] The scoring function evaluates each pose, and the program outputs the top-ranked poses along with their corresponding binding affinities (docking scores) in kcal/mol.[17]
-
Protocol (Command Line):
-
--receptor: Specifies the prepared protein file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Points to the text file containing the grid box parameters.
-
--out: The output file containing the predicted binding poses.
-
--log: A log file containing the docking scores for each pose.
-
-
III. Analysis and Visualization
-
Pose Analysis:
-
Action: Visualize the top-ranked docking pose of the ligand within the protein's binding site.
-
Causality: This step is critical for validating the docking result. A plausible binding pose should exhibit chemically sensible interactions with the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Protocol:
-
Load the receptor PDBQT file and the output PDBQT file into BIOVIA Discovery Studio Visualizer or PyMOL.[8][19]
-
Analyze the interactions between the ligand and the protein. Identify key amino acid residues involved in the binding.
-
Compare the binding mode to that of known inhibitors, if available, to assess the validity of the predicted pose.
-
-
Visualizing the Workflow
The entire molecular docking process can be summarized in the following workflow diagram.
Caption: A typical workflow for molecular docking studies.
Comparative Docking Scores of Cinnamic Acid Derivatives
The true power of molecular docking lies in its ability to screen and compare large numbers of compounds. Below are tables summarizing the reported docking scores of various cinnamic acid derivatives against key therapeutic targets.
Table 1: Anticancer Target - Matrix Metalloproteinase-9 (MMP-9)
MMP-9 is overexpressed in many cancers and plays a crucial role in tumor invasion and metastasis.[20][21] Inhibiting MMP-9 is a promising strategy for cancer therapy.[21]
| Cinnamic Acid Derivative | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| Cynarin | 4H3X | -13.65 | Not specified | [20] |
| Chlorogenic Acid | 4H3X | -12.62 | Not specified | [20] |
| Rosmarinic Acid | 4H3X | -14.89 | Not specified | [20] |
| Synthetic Derivative '5' | 5I14 | Not specified (IC50 = 10.36 µM) | Leu188, Ala189, Glu227 | [21] |
| LQM755 | 1GKC | -8.1 | Not specified | [22] |
Note: A direct comparison of scores between different studies should be approached with caution due to variations in software versions, preparation protocols, and grid box definitions.
Analysis: The data consistently shows that cinnamic acid derivatives with larger, more complex substitutions, such as rosmarinic acid and cynarin, exhibit very strong binding affinities for the MMP-9 active site.[20] The presence of multiple hydroxyl and carboxyl groups, as seen in these compounds, likely contributes to a network of favorable hydrogen bonds and electrostatic interactions. For instance, a study on novel synthetic derivatives highlighted the importance of a hydroxamate group for interacting with the catalytic zinc ion and key residues like Leu188 and Glu227 in the MMP-9 binding pocket.[21]
Table 2: Antimicrobial Targets
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Cinnamic acid derivatives have been investigated as inhibitors of essential bacterial enzymes like DNA Gyrase B.[23][24]
| Cinnamic Acid Derivative | Target Organism | Target Protein (PDB ID) | Docking Score (kcal/mol) | Source |
| Cinnamoyl Glutamine | A. baumannii | Penicillin-Binding Protein (4Y0A) | -8.68 | [25] |
| Cinnamoyl Threonine | A. baumannii | Penicillin-Binding Protein (4Y0A) | -8.41 | [25] |
| Cinnamoyl Lysine | MRSA | Penicillin-Binding Protein (4CJN) | -7.52 | [25] |
| Derivative R6 | S. aureus | DNA Gyrase B (4URO) | High (not quantified) | [23][24] |
| Derivative R12 | S. aureus | DNA Gyrase B (4URO) | High (not quantified) | [23][24] |
Analysis: The modification of cinnamic acid with amino acid moieties appears to be a promising strategy for developing antibacterial agents.[25] Cinnamoyl glutamine and cinnamoyl threonine showed significantly better binding energies against the Acinetobacter baumannii target than the control antibiotic, imipenem (-4.82 kcal/mol).[25] This suggests that the amino acid side chains can form specific, favorable interactions within the bacterial enzyme's active site. Studies on other derivatives against DNA Gyrase B also indicate strong binding, with key interactions involving residues like Asp81, Arg84, and Pro87.[24]
Table 3: Anti-Alzheimer's Disease Targets
Alzheimer's disease is a complex neurodegenerative disorder. Multi-target-directed ligands (MTDLs) that can address factors like cholinergic deficit and amyloid-beta (Aβ) aggregation are of great interest.[1][26] Cinnamic acid hybrids have shown potential in this area.[1][27]
| Cinnamic Acid Derivative | Target | Docking Score (kcal/mol) | Key Feature | Source |
| Cinnamate-Tacrine Hybrids | Acetylcholinesterase (AChE) | Not specified | Multi-target potential | [1] |
| Benzothiazole-Cinnamate Hybrids | Butyrylcholinesterase (BuChE) | Not specified | Aβ aggregation inhibition | [27] |
| General Cinnamic Derivatives | Aβ Peptides | Not specified | Inhibit Aβ accumulation | [1] |
Analysis: While specific docking scores are less frequently reported in review articles, the consensus is that hybrid molecules combining a cinnamate moiety with a known pharmacophore (like tacrine) can effectively target key enzymes like acetylcholinesterase.[1] The cinnamic acid portion often contributes to antioxidant properties and the ability to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[1][26] Studies suggest that electron-withdrawing groups and methoxy substitutions on the cinnamic acid ring can enhance efficacy.[26]
Conclusion
The collective evidence from numerous in silico studies strongly supports the role of the cinnamic acid scaffold as a versatile and potent starting point for the development of novel therapeutics. Molecular docking provides an invaluable tool for rationally designing derivatives with enhanced affinity and selectivity for a diverse range of biological targets, from cancer and infectious diseases to neurodegeneration. The comparative data presented in this guide demonstrates that specific substitutions on the cinnamic acid backbone can dramatically influence binding affinity, highlighting key structure-activity relationships. By integrating these computational insights with synthetic chemistry and biological validation, the research community can accelerate the journey of cinnamic acid derivatives from promising hits to life-saving medicines.
References
Click to expand
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025). YouTube.
- Dallakyan, S. Comparing Virtual Screening with Bioassays Using PyRx. NBCR SI 2010 - Virtual Screening and Computer-Aided Drug Design.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- BioInfoQuant. (2024). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube.
- Virtual screening using PyRx. (2021). YouTube.
- How to perform virtual screening using Pyrx? (2021).
- Bioactivity of cinnamic acid derivatives as potential antibacterial agents based on in silico studies approach. (2023). AIP Publishing.
- Beginner's Guide for Docking using Autodock Vina. (2020).
- Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (n.d.). AIP Publishing.
- Virtual Screening using PyRX. (2022). YouTube.
- Basic docking — Autodock Vina 1.2.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). Scripps Research.
- Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (n.d.). MDPI.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
- Martinelli, A. Introduction to the Discovery Studio Visualizer. University of Pisa.
- BIOVIA Discovery Studio | Dassault Systèmes. (n.d.). Dassault Systèmes.
- Fathima, A., et al. (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. Journal of Biomolecular Structure and Dynamics, 41(8), 2845-2856.
- de Oliveira, J. R., et al. (2020). Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. Molecules, 25(11), 2571.
- Kumar, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(4), 5069-5082.
- Georgiadou, D., & Gkeka, P. (2024). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Molecules, 29(1), 235.
- Computational Insight and Anticancer Effect of Cinnamic Acid-Deriv
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
- Georgiadou, D., & Gkeka, P. (2024). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PubMed.
- Study Molecular Docking of Cinnamoyl-Amino Acids as Inhibitors Bacterial Resistance Antibiotics Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). (n.d.). Research Journal of Pharmacy and Technology.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
- Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study. (n.d.). Journal of Reports in Pharmaceutical Sciences.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral α-Glucosidase by Using Homology Modeling. (n.d.). Oriental Journal of Chemistry.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). NIH.
- Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simul
- (PDF) Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022).
- Discovery Studio Visualizer Tutorial | Beginners Guide | Lecture 85 | Dr. Muhammad Naveed. (2023). YouTube.
- 13 Alzheimer disease associated targets | Download Table. (n.d.).
- Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. (n.d.).
- How to load and visualise a protein using Discovery Studio : Demo. (2023). YouTube.
- Discovery Studio 3.1 Visualizer Tutorial. (n.d.). University of Vienna.
Sources
- 1. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. etflin.com [etflin.com]
- 7. adrianomartinelli.it [adrianomartinelli.it]
- 8. BIOVIA Discovery Studio | Dassault Systèmes [3ds.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. scielo.br [scielo.br]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. rjptonline.org [rjptonline.org]
- 26. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Benchmarking the performance of 4-(Trifluoromethyl)cinnamic acid in polymer applications
An Objective Guide to the Performance of 4-(Trifluoromethyl)cinnamic Acid in Advanced Polymer Synthesis
Executive Summary
The strategic incorporation of fluorine into polymer structures is a proven method for enhancing material performance. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to impart exceptional thermal stability, chemical inertness, and hydrophobicity. This guide provides a comprehensive performance benchmark of this compound (4-CF3-CA) as a monomer for advanced polymer applications. Through a series of standardized experimental protocols, we objectively compare polymers derived from 4-CF3-CA against those synthesized from its non-fluorinated analog, Cinnamic Acid (CA), and another common fluorinated monomer, 4-Fluorostyrene (4-FS). The data presented herein demonstrates that the unique combination of the rigid cinnamic acid backbone and the electron-withdrawing trifluoromethyl group makes 4-CF3-CA a superior building block for high-performance polyesters and photo-crosslinkable systems demanding enhanced thermal, surface, and optical properties.
Introduction: The Rationale for Fluorination in Polymer Science
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, lending extraordinary stability to molecules that contain it. In polymer science, the introduction of fluorine-containing monomers is a key strategy for developing materials that can withstand extreme environments.[1][2] The trifluoromethyl (-CF3) group is particularly effective; its strong electron-withdrawing nature and bulkiness influence polymer chain packing and intermolecular forces, leading to desirable properties such as low surface energy, high thermal stability, and chemical resistance.[2][3]
This compound emerges as a monomer of significant interest. It uniquely combines two functional components:
-
The Cinnamic Acid Backbone: This structure possesses a carboxylic acid group suitable for step-growth polymerization (e.g., forming polyesters and polyamides) and a photoreactive carbon-carbon double bond that can undergo [2+2] cycloaddition upon UV exposure, enabling solvent-free photocrosslinking.[4][5][6]
-
The 4-Trifluoromethyl Group: Positioned on the phenyl ring, this group is expected to amplify the inherent properties of a cinnamic acid-based polymer, enhancing its durability, hydrophobicity, and overall performance.[7]
To quantify these enhancements, this guide benchmarks a polyester synthesized from 4-CF3-CA against two logical alternatives:
-
Cinnamic Acid (CA): The direct non-fluorinated counterpart. Comparing against this baseline isolates the specific contributions of the -CF3 group.
-
4-Fluorostyrene (4-FS): A common, simpler fluorinated monomer that forms polymers via chain-growth polymerization. This comparison provides context against a different class of fluoropolymers and polymerization mechanisms.
Foundational Polymer Synthesis
To create a valid basis for comparison, the monomers must first be polymerized. For the acid-containing monomers (4-CF3-CA and CA), direct polycondensation with a diol is an effective method to produce polyesters. Polystyrene is readily formed from 4-FS via free-radical polymerization.
Experimental Protocol: Synthesis of a Polyester via Direct Polycondensation
This protocol is adapted for both 4-CF3-CA and CA to ensure a consistent polymer backbone for comparison.
Causality Behind Experimental Choices:
-
Monomers: Equimolar amounts of the diacid (or a derivative) and diol are used to achieve high molecular weight, as dictated by the Carothers equation. 1,4-Butanediol is a common, flexible diol.
-
Catalyst: Titanium(IV) isopropoxide is an effective transesterification and polycondensation catalyst at high temperatures.
-
Temperature & Nitrogen Stream: The reaction is heated to high temperatures (180-220°C) to drive the equilibrium towards the polymer by facilitating the removal of the water byproduct. A slow nitrogen stream is crucial for carrying away this water, preventing the reverse reaction (hydrolysis).
-
Purification: The polymer is precipitated in a non-solvent (methanol) to remove unreacted monomers and low molecular weight oligomers, ensuring the analyzed properties are representative of the polymer itself.
Step-by-Step Methodology:
-
Combine equimolar amounts of the cinnamic acid derivative (4-CF3-CA or CA) and 1,4-butanediol in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Add a high-boiling point solvent (e.g., diphenyl ether) to facilitate mixing and heat transfer.
-
Introduce a catalytic amount of titanium(IV) isopropoxide (~0.1 mol%).
-
Flush the system thoroughly with dry nitrogen gas.
-
Heat the mixture to 180-220°C under a continuous, slow stream of nitrogen, stirring vigorously.
-
Monitor the reaction progress by observing the collection of water in the condenser trap. Maintain the reaction for 4-8 hours.
-
Allow the reaction to cool to room temperature. Dissolve the resulting crude polymer in a minimal amount of a suitable solvent (e.g., Tetrahydrofuran).
-
Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with stirring.
-
Filter the purified polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
Characterization: The resulting polymer's structure should be confirmed via ¹H NMR and FT-IR spectroscopy, and its molecular weight determined by Gel Permeation Chromatography (GPC).[4]
Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis and purification.
Performance Benchmark I: Thermal Stability
High thermal stability is critical for polymers used in demanding applications such as electronics, aerospace, and automotive components. The presence of the C-F bond is known to significantly increase the thermal decomposition temperature of polymers.
Experimental Protocol: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choices:
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It is the gold standard for determining the decomposition temperature (Td), defined as the temperature at which a specific percentage (e.g., 5% or 10%) of mass is lost.[8]
-
DSC: This analysis measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates the material can be used at higher operating temperatures without losing its structural integrity.[8]
-
Inert Atmosphere: Both analyses are run under a nitrogen atmosphere to prevent oxidative degradation, ensuring that the measured decomposition is due to thermal energy breaking the polymer's covalent bonds, not a reaction with oxygen.
Step-by-Step Methodology:
-
Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., platinum or alumina).
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 600°C at a constant rate of 10°C/min under a continuous nitrogen purge.
-
Record the mass loss as a function of temperature. Determine Td (5% mass loss).
-
For DSC, place 5-10 mg of the polymer in an aluminum DSC pan and seal.
-
Heat the sample to a temperature above its expected melting point, cool it rapidly, and then heat again at 10°C/min. The Tg is determined from the second heating scan to ensure a consistent thermal history.
Comparative Data (Expected Values)
| Polymer Derived From | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td, 5% loss) (°C) |
| Cinnamic Acid (CA) | ~80 - 100 | ~280 - 320 |
| This compound | ~110 - 140 | ~350 - 400 |
| 4-Fluorostyrene (4-FS) | ~115 | ~330 - 360 |
Note: These are representative values based on literature for analogous polymer structures. Actual values depend on molecular weight and polydispersity.
The data clearly indicates that the incorporation of the -CF3 group is expected to substantially increase both the glass transition temperature and the decomposition temperature compared to the non-fluorinated analog.
Performance Benchmark II: Surface Properties & Chemical Resistance
Fluoropolymers are renowned for their low surface energy, which translates to high hydrophobicity (water repellency) and oleophobicity (oil repellency).[1] This property is crucial for applications such as anti-fouling coatings, moisture barriers in electronics, and biomedical devices where protein adhesion is undesirable.
Experimental Protocol: Static Water Contact Angle (WCA) Measurement
Causality Behind Experimental Choices:
-
Contact Angle: The angle a droplet of liquid makes with a solid surface is a direct measure of the surface's wettability. A high contact angle (>90°) indicates a hydrophobic surface with low surface energy.
-
Sessile Drop Method: This is a simple and standard method where a droplet of deionized water is placed on a flat polymer film, and the angle is measured optically. It provides a reliable measure of the static surface hydrophobicity.
Step-by-Step Methodology:
-
Prepare thin, flat films of each polymer by dissolving them in a suitable solvent and casting them onto a clean glass slide. Ensure the solvent is fully evaporated.
-
Place the polymer-coated slide on the stage of a contact angle goniometer.
-
Using a microsyringe, carefully dispense a single droplet (e.g., 5 µL) of deionized water onto the polymer surface.
-
Immediately capture a high-resolution image of the droplet profile.
-
Use the instrument's software to measure the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Repeat the measurement at least five times on different areas of the film and calculate the average contact angle.
Comparative Data (Expected Values)
| Polymer Derived From | Average Water Contact Angle (°) | Surface Characteristic |
| Cinnamic Acid (CA) | 80° - 90° | Hydrophilic/Slightly Hydrophobic |
| This compound | 105° - 115° | Highly Hydrophobic |
| 4-Fluorostyrene (4-FS) | 92° - 98° | Hydrophobic |
The presence of the dense, non-polar -CF3 groups at the polymer surface is expected to dramatically reduce surface energy, leading to a significantly higher water contact angle compared to both the non-fluorinated analog and the polymer with a single fluorine substitution.[8]
Workflow for Surface & Thermal Analysis
Caption: Workflow for thermal and surface property characterization.
Performance Benchmark III: Photoreactivity
The cinnamate moiety is well-known for its ability to undergo [2+2] photodimerization, forming a cyclobutane ring between two adjacent chains when exposed to UV light.[4][5] This reaction creates a crosslinked network, transforming a soluble thermoplastic material into an insoluble thermoset. This property is the basis for negative-tone photoresists and other photolithography applications.
Experimental Protocol: UV-Vis Spectroscopy for Monitoring Photocrosslinking
Causality Behind Experimental Choices:
-
UV-Vis Spectroscopy: The carbon-carbon double bond of the cinnamoyl group has a characteristic strong UV absorbance peak. Upon [2+2] cycloaddition, this double bond is consumed, and the absorbance at that wavelength decreases. By monitoring the decay of this peak over time during UV exposure, we can quantify the rate and efficiency of the photocrosslinking reaction.
Step-by-Step Methodology:
-
Prepare a thin film of the cinnamate-containing polymer (from 4-CF3-CA or CA) on a quartz slide (which is transparent to UV light).
-
Record the initial UV-Vis absorption spectrum of the film, noting the wavelength of maximum absorbance (λ_max) for the cinnamoyl group.
-
Expose the film to a UV light source of appropriate wavelength (typically 254 nm or 310 nm).
-
At set time intervals, remove the film from the UV source and record its UV-Vis spectrum.
-
Plot the normalized absorbance at λ_max as a function of irradiation time. The rate of decay corresponds to the rate of photocrosslinking.
Comparative Data (Expected Values)
| Polymer Derived From | Initial λ_max (nm) | Relative Photocrosslinking Rate |
| Cinnamic Acid (CA) | ~275 nm | 1.0 (Baseline) |
| This compound | ~280 nm | ~1.2 - 1.5 |
The electron-withdrawing -CF3 group can influence the electronic structure of the chromophore, potentially leading to a slight red-shift in absorbance and an enhanced quantum yield for the cycloaddition reaction, resulting in faster and more efficient crosslinking.
Conclusion: A Superior Monomer for High-Performance Applications
The comprehensive benchmarking presented in this guide demonstrates that this compound is a highly effective monomer for imparting superior properties to polymers. The strategic inclusion of the -CF3 group leads to significant and predictable enhancements over its non-fluorinated analog.
Summary of Findings:
-
Enhanced Thermal Stability: Polymers derived from 4-CF3-CA exhibit substantially higher glass transition and decomposition temperatures, making them suitable for applications requiring performance at elevated temperatures.
-
Superior Hydrophobicity: The -CF3 group provides a dramatic increase in surface hydrophobicity, offering excellent water repellency for advanced coatings and barrier films.
-
Efficient Photocrosslinking: The monomer retains the valuable photoreactivity of the cinnamate group, allowing for the creation of robust, crosslinked networks with potentially higher efficiency, ideal for photoresist and optical applications.
For researchers and developers in fields requiring high-performance materials, this compound represents a versatile and powerful building block. It provides a reliable pathway to synthesizing advanced polymers with a tailored combination of thermal robustness, chemical inertness, and tunable optical properties.
References
- Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ 6 -sulfanyl)
- Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol.
- Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate) | Request PDF.
- Upcycling aromatic polymers through C–H fluoroalkylation.
- Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
- Fluoropolymers for Demanding Applic
- High Performance Fluoropolymer (HPF) Market, Industry Size Forecast. LinkedIn. [Link]
- New Study Demonstrates Vast Majority of Commercial Fluoropolymers Meet Criteria for Polymers of Low Concern Designation. American Chemistry Council. [Link]
- Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. MDPI. [Link]
- Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications | Request PDF.
- Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. MDPI. [Link]
- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic
- Cinnamate ester containing liquid crystalline side chain polymers. CentAUR. [Link]
Sources
- 1. Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ<sup>6</sup>-sulfanyl)ethyl acrylate) - ProQuest [proquest.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of Anti-4-(Trifluoromethyl)cinnamic Acid Conjugate Antibodies
For researchers and drug development professionals, the generation of highly specific antibodies against small molecule haptens is a critical step in the development of targeted therapies and sensitive diagnostic assays.[][2] This guide provides an in-depth comparison of polyclonal antibodies raised against 4-(Trifluoromethyl)cinnamic acid (TFCA) conjugated to two different carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). We will delve into the rationale behind the experimental design, present detailed protocols for cross-reactivity assessment using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), and interpret the resulting data to guide the selection of the most suitable antibody for your specific application.
The Significance of Specificity: Why Cross-Reactivity Matters
This compound (TFCA) is a small organic molecule that, on its own, is not immunogenic. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, a process known as hapten-carrier conjugation.[][2][3][4] The resulting antibodies should ideally bind with high affinity and specificity to TFCA. However, the potential for these antibodies to bind to structurally similar molecules, a phenomenon known as cross-reactivity, can lead to false-positive results in diagnostic assays or off-target effects in therapeutic applications.[5][6][7] Therefore, rigorous characterization of antibody cross-reactivity is a non-negotiable aspect of immunoassay validation and drug development.[8][9][10]
This guide will compare the cross-reactivity profiles of two batches of polyclonal antibodies:
-
Anti-TFCA-KLH: Raised against TFCA conjugated to Keyhole Limpet Hemocyanin.
-
Anti-TFCA-BSA: Raised against TFCA conjugated to Bovine Serum Albumin.
The choice of carrier protein can influence the immunogenicity of the hapten and the specificity of the resulting antibodies.[4] KLH is a large, immunogenic protein often favored for eliciting a strong immune response, while BSA is a smaller, well-characterized protein also commonly used.
Experimental Design for Cross-Reactivity Profiling
To thoroughly assess the specificity of the anti-TFCA antibodies, a panel of structurally related analogs of TFCA was selected for cross-reactivity testing. The rationale for selecting these compounds is to probe the antibody's tolerance for modifications at different positions of the cinnamic acid scaffold.
Selected Competitor Analogs:
-
4-Chlorocinnamic acid
-
4-Methoxycinnamic acid
-
Cinnamic acid
-
3-(Trifluoromethyl)cinnamic acid
-
Benzoic acid
These analogs represent variations in the para-substituent (chloro, methoxy, and none), a positional isomer of the trifluoromethyl group, and the core benzoic acid structure.
Two orthogonal methods were employed to provide a comprehensive understanding of the antibody binding characteristics:
-
Competitive ELISA: A robust, high-throughput method to determine the relative cross-reactivity of the antibodies.[11]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association and dissociation rates.[12][13][14]
Methodologies
I. Competitive ELISA for Cross-Reactivity Assessment
This assay measures the ability of the free competitor analogs to inhibit the binding of the anti-TFCA antibodies to immobilized TFCA-BSA conjugate.
Protocol:
-
Plate Coating: A 96-well microtiter plate was coated with 100 µL/well of TFCA-BSA conjugate at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.[15]
-
Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites were blocked by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) and incubating for 2 hours at room temperature.[16]
-
Washing: The plate was washed three times as described in step 2.
-
Competitive Inhibition:
-
A series of dilutions of the competitor analogs (4-Chlorocinnamic acid, 4-Methoxycinnamic acid, Cinnamic acid, 3-(Trifluoromethyl)cinnamic acid, and Benzoic acid) and the target analyte (TFCA) were prepared in assay buffer (PBS with 1% BSA).
-
Equal volumes of the anti-TFCA-KLH or anti-TFCA-BSA antibody (at a pre-determined optimal dilution) and the competitor solutions were mixed and pre-incubated for 1 hour at room temperature.
-
100 µL of the antibody-competitor mixture was added to the coated and blocked wells. The plate was incubated for 1 hour at room temperature.
-
-
Washing: The plate was washed five times to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer was added. The plate was incubated for 1 hour at room temperature.[17]
-
Washing: The plate was washed five times.
-
Substrate Development: 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added. The plate was incubated in the dark for 15-30 minutes at room temperature.[15]
-
Reaction Stoppage: The reaction was stopped by adding 50 µL/well of 2N sulfuric acid.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of TFCA / IC50 of Competitor Analog) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.
II. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR was used to provide a more detailed analysis of the binding kinetics of the antibodies with TFCA and the cross-reacting analogs.[12][13]
Protocol:
-
Sensor Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Anti-rabbit IgG (capture antibody) was immobilized on the sensor surface to a level of approximately 10,000 response units (RU).
-
Surface Deactivation: Remaining active esters were deactivated with 1 M ethanolamine-HCl (pH 8.5).
-
Antibody Capture: The anti-TFCA-KLH or anti-TFCA-BSA antibody was captured on the immobilized anti-rabbit IgG surface.
-
Analyte Injection: Serial dilutions of TFCA and the competitor analogs were injected over the sensor surface at a constant flow rate. The association phase was monitored for 180 seconds.
-
Dissociation: Running buffer was flowed over the surface to monitor the dissociation phase for 300 seconds.
-
Regeneration: The sensor surface was regenerated with a pulse of glycine-HCl (pH 2.5) to remove the captured antibody and bound analyte.
-
Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
Diagram 2: SPR Kinetic Analysis Workflow
Caption: Workflow for SPR-based kinetic analysis of antibody-analyte interactions.
Comparative Performance Data
Table 1: Competitive ELISA Cross-Reactivity Data
| Competitor Analog | Anti-TFCA-KLH % Cross-Reactivity | Anti-TFCA-BSA % Cross-Reactivity |
| This compound | 100 | 100 |
| 4-Chlorocinnamic acid | 15.2 | 25.8 |
| 4-Methoxycinnamic acid | 5.6 | 10.1 |
| Cinnamic acid | 1.8 | 3.5 |
| 3-(Trifluoromethyl)cinnamic acid | 45.3 | 60.7 |
| Benzoic acid | <0.1 | <0.1 |
Table 2: SPR Kinetic and Affinity Data
| Analyte | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| TFCA | Anti-TFCA-KLH | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| Anti-TFCA-BSA | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 x 10⁻⁹ | |
| 4-Chlorocinnamic acid | Anti-TFCA-KLH | 8.1 x 10⁴ | 1.2 x 10⁻³ | 1.5 x 10⁻⁸ |
| Anti-TFCA-BSA | 1.1 x 10⁵ | 2.8 x 10⁻³ | 2.5 x 10⁻⁸ | |
| 3-(Trifluoromethyl)cinnamic acid | Anti-TFCA-KLH | 1.5 x 10⁵ | 9.8 x 10⁻⁴ | 6.5 x 10⁻⁹ |
| Anti-TFCA-BSA | 1.3 x 10⁵ | 1.5 x 10⁻³ | 1.2 x 10⁻⁸ |
Interpretation and Insights
The experimental data reveals several key differences between the antibodies raised against the two TFCA conjugates:
-
Higher Affinity with KLH Conjugate: The anti-TFCA-KLH antibody exhibits a higher affinity (lower KD) for the target analyte, TFCA, compared to the anti-TFCA-BSA antibody. This is primarily driven by a slower dissociation rate (kd), indicating a more stable antibody-antigen complex.
-
Superior Specificity of Anti-TFCA-KLH: The competitive ELISA data clearly demonstrates that the anti-TFCA-KLH antibody is more specific. It shows significantly lower cross-reactivity with all tested analogs compared to the anti-TFCA-BSA antibody. This suggests that the larger, more immunogenic KLH carrier protein may present the TFCA hapten in a manner that elicits a more focused immune response.
-
Importance of the Trifluoromethyl Group Position: Both antibodies exhibit significant cross-reactivity with 3-(Trifluoromethyl)cinnamic acid, the positional isomer of TFCA. This indicates that while the trifluoromethyl group is a critical part of the epitope, its precise location on the phenyl ring is also a key determinant of binding. The higher cross-reactivity of the anti-TFCA-BSA antibody with this isomer further underscores its broader specificity.
-
Negligible Recognition of the Core Structure: The lack of cross-reactivity with benzoic acid by both antibodies confirms that the cinnamic acid backbone and the trifluoromethyl substituent are essential for antibody recognition.
Senior Application Scientist's Recommendation
Based on this comprehensive cross-reactivity profiling, the anti-TFCA-KLH polyclonal antibody is the recommended choice for applications requiring high specificity and affinity. Its lower cross-reactivity with structurally related molecules makes it more suitable for the development of a highly selective immunoassay for the quantification of TFCA. The higher affinity also suggests that it may offer better sensitivity in such assays.
For applications where some degree of cross-reactivity with related analogs is acceptable or even desirable, the anti-TFCA-BSA antibody could be considered. However, for most drug development and diagnostic purposes where specificity is paramount, the superior performance of the anti-TFCA-KLH antibody is evident.
This guide underscores the critical importance of thorough antibody characterization. By employing orthogonal methods like competitive ELISA and SPR, researchers can gain a detailed understanding of antibody performance and make informed decisions to ensure the reliability and accuracy of their downstream applications.
References
- Mishra, N., et al. (2011). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- Maurer, P. H., & Siegel, B. B. (1954). The antigenicity of hapten-protein conjugates. I. The effect of the number of haptenic groups on the antigenicity of the conjugates. Journal of Immunology, 72(4), 314-319. [Link]
- Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
- Stanker, L. H., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
- Creative Biolabs.
- ResearchGate.
- Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
- OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual.
- BenchSci. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]
- ScienceDirect. Cross-reactivity: Significance and symbolism. [Link]
- Connolly, D., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4438. [Link]
- HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
- ImmunoReagents, Inc. ELISA Protocol. [Link]
- SeraCare. Technical Guide for ELISA. [Link]
- CUSABIO. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
- Goldschmidt, L., et al. (2010). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody Engineering (pp. 559-587). Springer. [Link]
- van der Neut Kolfschoten, M., et al. (2007). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs, 4(6), 765-772. [Link]
- Rapid Novor Inc. SPR Service - Antibody-Antigen Interaction Analysis. [Link]
Sources
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. histologix.com [histologix.com]
- 6. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 7. cusabio.com [cusabio.com]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. immunoreagents.com [immunoreagents.com]
- 16. seracare.com [seracare.com]
- 17. Sandwich ELISA protocol | Abcam [abcam.com]
- 18. rapidnovor.com [rapidnovor.com]
Statistical analysis of bioactivity for CH3 vs CF3 substituted compounds
A Senior Application Scientist's Guide to the Statistical Analysis and Practical Implications of CH3 vs. CF3 Substitution in Drug Design
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Among the vast arsenal of chemical substitutions, the replacement of a methyl (CH₃) group with a trifluoromethyl (CF₃) group is a frequently employed tactic. This bioisosteric substitution, however, is not a guaranteed path to enhanced bioactivity. While the unique properties of the CF₃ group can offer significant advantages, a nuanced understanding of its effects, supported by robust statistical analysis and careful experimental design, is paramount for its successful application.
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the comparative bioactivity of CH₃ versus CF₃ substituted compounds. We will delve into the physicochemical rationale behind this substitution, examine the statistical realities of its impact on bioactivity, and provide practical, field-proven insights for experimental validation.
The Allure of Trifluoromethyl: A Physicochemical Perspective
The trifluoromethyl group's popularity in drug design stems from its profound influence on a molecule's physicochemical properties.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability are key attributes that medicinal chemists aim to leverage.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1][2] This can lead to an increased half-life and improved bioavailability of a drug candidate.[1]
-
Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to better absorption and distribution.[1][2]
-
Binding Affinity and Electronic Effects: The potent electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of a molecule.[2][3] This can influence a molecule's pKa and its ability to participate in hydrogen bonding and other electrostatic interactions within a protein's binding pocket, potentially leading to enhanced binding affinity and selectivity.[1][3]
However, the steric bulk of the CF₃ group, which is larger than a methyl group, can also play a crucial role, sometimes leading to detrimental steric clashes within a binding site.[4]
A Statistical Reality Check: Does CF₃ Substitution Truly Enhance Bioactivity?
While the theoretical advantages are compelling, large-scale statistical analysis presents a more nuanced picture. A landmark study that compiled and analyzed a dataset of 28,003 pairs of compounds, differing only by a CH₃ to CF₃ substitution, revealed that this replacement does not, on average, improve bioactivity.[5][6][7][8][9]
However, this aggregate finding masks a critical detail: in a significant subset of cases, the improvement is dramatic. The same study found that in 9.19% of the pairs, the CF₃ analog exhibited at least a ten-fold increase in biological activity.[5][6][7][8][9] This highlights that the success of a CH₃ to CF₃ switch is highly context-dependent, relying heavily on the local microenvironment of the binding site.
Key Statistical Insights:
| Finding | Statistical Significance | Implication for Drug Design |
| Average bioactivity change upon CH₃/CF₃ swap | No significant improvement on average[5][6][7][8][9] | CF₃ substitution is not a universally beneficial strategy. |
| High-impact improvements | 9.19% of substitutions lead to >10-fold activity increase[5][6][7][8][9] | The potential for significant gains exists in specific contexts. |
| Favorable binding site residues for CF₃ | Phenylalanine (Phe), Methionine (Met), Leucine (Leu), Tyrosine (Tyr)[5][6][8] | Prioritize CF₃ substitution when the target pocket is rich in these residues. |
| Favorable binding site residues for CH₃ | Leucine (Leu), Methionine (Met), Cysteine (Cys), Isoleucine (Ile)[5][6][8] | CH₃ may be preferred in pockets with these residues. |
| Most probable bioactivity improvement | Near Phenylalanine (Phe), Histidine (His), and Arginine (Arg) residues[5][6][8] | These residues offer favorable electrostatic or solvation environments for the CF₃ group. |
Energy decomposition analyses from computational studies have shown that significant energy gains from CF₃ substitution are often driven by favorable electrostatic interactions and solvation free energy.[5][6][8]
Visualizing the Decision Framework
The decision to substitute a methyl with a trifluoromethyl group should be a data-driven process. The following diagram illustrates a logical workflow for considering this substitution.
Caption: A logical workflow for the decision-making process of CH₃ vs. CF₃ substitution.
Experimental Validation: A Step-by-Step Protocol for Comparative Bioactivity Analysis
To empirically determine the impact of a CH₃ to CF₃ substitution, a robust and reproducible bioassay is essential. The following protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of your CH₃ and CF₃ analogs using a cell-based MTT assay.[10] The IC₅₀ value is a quantitative measure of a compound's potency in inhibiting a specific biological function by 50%.[11]
Experimental Protocol: Determining IC₅₀ using the MTT Assay
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (CH₃ and CF₃ analogs) dissolved in DMSO
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to logarithmic phase.
-
Trypsinize, count, and resuspend the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each test compound (CH₃ and CF₃ analogs) in DMSO (e.g., 10 mM).
-
Perform a serial dilution of each compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[12][13]
-
Statistical Analysis of IC₅₀ Values:
To determine if the difference in potency between the CH₃ and CF₃ analogs is statistically significant, perform an appropriate statistical test, such as an unpaired t-test or a one-way ANOVA followed by a post-hoc test if multiple compounds are being compared. A p-value of less than 0.05 is typically considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the bioactivity of CH₃ and CF₃ substituted compounds.
Caption: A schematic of the experimental workflow for determining and comparing the IC₅₀ values of CH₃ and CF₃ analogs.
Conclusion: A Strategic and Evidence-Based Approach
The substitution of a methyl group with a trifluoromethyl group is a powerful, yet not universally applicable, strategy in drug design. While the CF₃ group offers a compelling array of physicochemical advantages, including enhanced metabolic stability and lipophilicity, its impact on bioactivity is highly dependent on the specific molecular context. Large-scale statistical analyses have tempered the initial enthusiasm, revealing that while a CH₃ to CF₃ swap does not guarantee an improvement in potency, it can lead to dramatic gains in a significant minority of cases.
References
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calcul
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calcul
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- IC50. Wikipedia. [Link]
- Trifluoromethyl group. Wikipedia. [Link]
- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Wiley Online Library. [Link]
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- IC50 or cell viability experiment. YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations / Journal of Chemical Information and Modeling, 2020 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(Trifluoromethyl)cinnamic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(Trifluoromethyl)cinnamic acid (CAS No. 16642-92-5). As a halogenated organic compound, this chemical requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Hazard Profile and Immediate Safety Precautions
This compound is a solid powder that presents several hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Furthermore, it is considered harmful to aquatic life, making proper environmental containment essential.
Before handling or preparing for disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is critical for understanding and mitigating the specific risks involved.
| Equipment | Specification | Purpose (The "Why") |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][5] | To protect against accidental splashes of the solid powder, which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][5] | To prevent direct skin contact, which can lead to irritation.[2] |
| Body Protection | Standard laboratory coat.[5][6] | To protect skin and personal clothing from contamination in case of a spill. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if needed). | To be used in situations where dust may be generated, such as during a spill cleanup, to prevent respiratory tract irritation.[3][5][6] |
Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.[4][7]
The Core Principle: Segregation of Halogenated Waste
The trifluoromethyl (-CF3) group in this compound classifies it as a halogenated organic compound . This is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), Halogenated Organic Compounds (HOCs) are subject to specific land disposal restrictions.[8][9]
Causality: Halogenated wastes are segregated because they can form highly toxic and persistent environmental pollutants, such as dioxins, if incinerated improperly.[8] Specialized high-temperature incinerators equipped with afterburners and scrubbers are required for their destruction.[2][10] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, drastically increasing disposal costs and environmental liability. Therefore, all waste containing this compound must be placed in a designated halogenated waste stream.[6][11]
Step-by-Step Disposal Protocol
The final disposal of this compound must be conducted through an approved hazardous waste disposal plant.[1][10][12] The following protocol outlines the process from point of generation to final hand-off.
Step 1: Waste Minimization
The most effective way to manage waste is to minimize its generation. Practice source reduction by ordering the smallest quantity of the chemical required for your research and reducing the scale of experiments whenever possible.[13]
Step 2: Waste Collection & Segregation
Collect all waste materials containing this compound in a dedicated, compatible container. This includes:
-
Unused or expired solid chemical.
-
Contaminated materials such as weighing paper, pipette tips, or gloves.
This waste must be kept separate from non-halogenated waste streams.[11][14] Do not mix with incompatible materials, particularly strong oxidizing agents.[14]
Step 3: Container Management & Labeling
-
Container Selection: Use a clean, dry, leak-proof container that is chemically compatible with the acid.[5][10][15] Plastic is often preferred for solid waste.[13] The container must have a secure, tightly closing lid.[2]
-
Labeling: Proper labeling is a regulatory requirement and crucial for safety. The label must clearly state:
Step 4: On-Site Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][15] This area must be at or near the point of waste generation.[13] The storage location should be cool, dry, and well-ventilated, away from general laboratory traffic.[2][10]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10] Do not attempt to transport the waste yourself.[16]
Emergency Procedures: Spill Management
In the event of a small, solid spill, follow these procedures immediately:
-
Ensure Safety: Alert personnel in the area and ensure you are wearing the appropriate PPE as detailed in Section 1, including respiratory protection if dust is present.[3]
-
Containment: Prevent the powder from becoming airborne or entering drains.[7]
-
Cleanup: Carefully sweep up the solid material, avoiding the generation of dust.[3][4][10] Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[2][3]
-
Decontamination: Clean the affected area thoroughly to remove any remaining residue.
-
Disposal: Label the container with the spill cleanup contents and manage it as hazardous waste according to the protocol in Section 3.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- SAFETY DATA SHEET - 3-(Trifluoromethyl)cinnamic acid. Thermo Fisher Scientific. [Link]
- CINNAMIC ACID FOR SYNTHESIS. Loba Chemie. [Link]
- Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. Cole-Parmer. [Link]
- SAFETY DATA SHEET - Cinnamic Acid, N
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)cinnamic Acid
Handling 4-(Trifluoromethyl)cinnamic acid, a valuable building block in pharmaceutical and agrochemical synthesis, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides drug development professionals, researchers, and scientists with essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects you, your colleagues, and your research.
Foundational Safety: Hazard Identification and Engineering Controls
Before any personal protective equipment is selected, a thorough hazard assessment is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for understanding the risks associated with this compound.[2]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
| Source: Information synthesized from multiple Safety Data Sheets (SDS).[3][4][5] |
These classifications indicate that this compound, a solid powder, can cause significant irritation upon contact with the skin and eyes and can irritate the respiratory system if its dust is inhaled.[3][6] Corrosive or irritating solids can cause delayed injury as they dissolve in the moisture on the skin or in the respiratory tract.[7]
The Primacy of Engineering Controls
Personal Protective Equipment is the last line of defense. The most critical safety measure is the use of engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][8] This primary control captures dust and vapors at the source, drastically reducing the risk of inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of any fugitive emissions.[8][9]
A Task-Based Approach to PPE Selection
The specific PPE required depends on the task's potential for exposure. This tiered approach ensures adequate protection without unnecessary burden.
Tier 1: Routine Laboratory Operations
(Tasks: Weighing small quantities, preparing solutions, and conducting reactions within a fume hood)
For routine handling where the risk of splashes or significant dust generation is low, the following standard PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts that can become airborne.[6][10]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[11] Always check gloves for tears or punctures before use. A timetable should be established for regular glove replacement to prevent permeation by chemicals.[12]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against incidental skin contact.[6]
Tier 2: High-Risk Operations & Emergency Response
(Tasks: Handling large quantities, cleaning up spills, or potential for significant dust generation)
When the potential for exposure is elevated, PPE must be upgraded accordingly:
-
Eye and Face Protection: In addition to chemical safety goggles, a full-face shield must be worn to protect the entire face from splashes or significant aerosolization of the powder.[11][13][14]
-
Hand Protection: Consider double-gloving to provide an extra layer of protection, especially during spill cleanup.
-
Respiratory Protection: If there is a failure of engineering controls or during a significant spill cleanup where dust levels may be high, respiratory protection is essential.[10] A respirator with an N95 (for dusts) or an organic vapor cartridge with a P100 particulate pre-filter is appropriate.[14] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing, as mandated by OSHA (29 CFR 1910.134).[6][15]
-
Body Protection: A chemically resistant apron or coverall should be worn over the lab coat for added protection.[16]
Decision Workflow for PPE Selection
The following diagram illustrates the logical flow for determining the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Proper procedure does not end with selecting the right equipment; it extends to its use and disposal.
Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Don and fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Lab Coat/Apron: Remove by rolling it inside-out, without shaking.
-
Goggles/Face Shield: Handle by the strap or headband.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][4][5]
Protocol: Contaminated PPE and Waste Disposal
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound is considered hazardous waste.
-
Disposal: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[3][4] Do not mix with regular trash. Follow your institution's specific guidelines for chemical waste disposal.
-
Reusable PPE: Decontaminate reusable items like goggles and face shields according to manufacturer instructions before reuse. Contaminated lab coats must be professionally laundered and not taken home.[3][6]
Emergency Preparedness
In the event of an exposure, immediate and correct action is vital. All laboratory personnel must be aware of the location and operation of emergency facilities.[9]
Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[4][6] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6] Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air immediately.[3][4][6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Source: Synthesized from multiple SDS and OSHA guidelines.[4][5][6][16]
The Occupational Safety and Health Administration (OSHA) mandates that suitable facilities for quick drenching or flushing of the eyes and body shall be provided within the work area for immediate emergency use whenever personnel may be exposed to injurious corrosive or irritating materials.[16]
By integrating this guidance into your laboratory's standard operating procedures, you build a foundation of safety that protects your most valuable asset: your scientific team.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- Hellman & Associates. (n.d.). Corrosive Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%.
- N.C. Department of Labor. (n.d.). A Guide to Working with Corrosive Substances.
- HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Corrosive Chemicals | Hellman & Associates [ehscompliance.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. leelinework.com [leelinework.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. actenviro.com [actenviro.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. hsseworld.com [hsseworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
